Leonoside B
Description
Structure
2D Structure
Properties
CAS No. |
140147-67-7 |
|---|---|
Molecular Formula |
C36H48O19 |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+ |
InChI Key |
ZIPURHYPGUGDEP-RMKNXTFCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Synonyms |
eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Leonoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonoside B is a phenylpropanoid glycoside first isolated from Leonurus glaucescens. Its structure is characterized by a central glucopyranoside unit linked to a rhamnopyranosyl and an arabinopyranosyl moiety, with a feruloyl group and a substituted phenylethyl group attached. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance through associated signaling pathways.
Chemical Structure and Properties
This compound is an oligosaccharide with the molecular formula C36H48O19[1]. Its systematic IUPAC name is [4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2].
The structure consists of a central β-D-glucopyranoside. An α-L-rhamnopyranosyl group is attached at the 2-position of the glucose unit, which in turn is linked to an α-L-arabinopyranosyl group. A feruloyl moiety is esterified at the 4-position of the central glucose, and a β-(3-hydroxy, 4-methoxyphenyl)-ethyl group is attached via an ether linkage.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H48O19 | [1] |
| Molecular Weight | 784.8 g/mol | [2] |
| Exact Mass | 784.27897930 Da | [2] |
| CAS Number | 135010-56-9 | |
| Topological Polar Surface Area | 282 Ų | |
| Appearance | Amorphous compound |
Spectroscopic Data for Structural Elucidation
The structure of this compound was primarily elucidated using a combination of spectroscopic methods, including UV, IR, FAB-MS, and ¹H NMR, along with chemical degradation studies.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for a trisaccharidic structure, a feruloyl acyl moiety, and a substituted phenylethyl aglycone. The downfield shift of the H-4' proton of the glucose unit to approximately 4.91 ppm indicates acylation at this position.
Table of ¹H NMR Spectral Data for this compound (in CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| H-2 | 6.83 | d | 8.2 |
| H-5 | 6.70 | d | 8.2 |
| H-6 | 6.78 | s | |
| H-α | 2.82 | t | 7.0 |
| H-β | 3.95 | t | 7.0 |
| OMe-4 | 3.82 | s | |
| Acyl Moiety (Feruloyl) | |||
| H-2' | 7.15 | d | 1.8 |
| H-5' | 6.78 | d | 8.2 |
| H-6' | 7.03 | dd | 8.2, 1.8 |
| H-7' (α) | 6.35 | d | 16.0 |
| H-8' (β) | 7.60 | d | 16.0 |
| OMe-3' | 3.85 | s | |
| Sugar Moieties | |||
| H-1'' (Glc) | 4.38 | d | 7.8 |
| H-4'' (Glc) | 4.91 | t | 9.3 |
| H-1''' (Rha) | 5.20 | br s | |
| H-6''' (Rha) | 1.25 | d | 6.2 |
| H-1'''' (Ara) | 4.30 | d | 6.8 |
Data adapted from Caliş I, et al. Phytochemistry. 1992.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While the original publication does not provide a detailed table of ¹³C NMR data, the structural similarity to other well-characterized phenylpropanoid glycosides allows for the prediction of characteristic chemical shifts. Key signals would include those for the ester carbonyl of the feruloyl group (around 168 ppm), aromatic carbons (110-150 ppm), glycosidic anomeric carbons (95-105 ppm), and the aliphatic carbons of the sugar and aglycone moieties (60-85 ppm).
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound. The analysis showed a molecular ion peak at m/z 785.7 [M+H]⁺, corresponding to the molecular formula C36H48O19.
A theoretical fragmentation pattern for this compound in MS/MS would involve the characteristic loss of the terminal arabinose and then the rhamnose sugar units. Further fragmentation would likely involve the cleavage of the ester bond to lose the feruloyl group and the glycosidic bond to the phenylethyl aglycone.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the original method described for the isolation of this compound from the aerial parts of Leonurus glaucescens.
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation Methodology
The structural determination of this compound involved a multi-step process:
-
Spectroscopic Analysis : UV, IR, ¹H NMR, and FAB-MS were used to gather initial structural information, including the presence of phenolic rings, an α,β-unsaturated ester, hydroxyl groups, and the molecular weight.
-
Acid Hydrolysis : Complete acid hydrolysis of this compound would yield the constituent sugars (glucose, rhamnose, and arabinose), the aglycone, and the acyl moiety, which can be identified by chromatographic and spectroscopic comparison with authentic standards.
-
Chemical Degradation : Partial methylation followed by alkaline hydrolysis was performed to confirm the positions of the glycosidic linkages and the feruloyl group. This process resulted in the formation of 3,4-dimethoxycinnamic acid, confirming the identity of the acyl moiety.
Potential Biological Activity and Signaling Pathways
While specific pharmacological studies on purified this compound are limited, the broader class of phenylpropanoid glycosides is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Phenylpropanoid Biosynthesis Pathway
This compound, like other phenylpropanoid glycosides, is synthesized in plants through the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of secondary metabolites.
Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.
Potential Modulation of Inflammatory Signaling Pathways
Many phenylpropanoid glycosides exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.
-
NF-κB Pathway : Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.
-
MAPK Pathway : Compounds structurally related to this compound can influence the phosphorylation of MAPK signaling proteins like ERK, JNK, and p38, thereby downregulating inflammatory processes.
While direct evidence for this compound is not yet available, its structural features suggest it may share these modulatory activities with other members of its chemical class. Further research is needed to elucidate the specific mechanisms of action of this compound.
References
Leonoside B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B is a phenylpropanoid glycoside first identified in Leonurus glaucescens. As a member of the broader class of phenylpropanoid glycosides, it is of significant interest to the scientific community for its potential pharmacological activities. This class of compounds is known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological significance based on the activities of related compounds.
Natural Sources of this compound
The primary documented natural source of this compound is the aerial parts of Leonurus glaucescens, a plant belonging to the Lamiaceae family. While other species of the Leonurus genus are known to produce a variety of bioactive compounds, including other phenylpropanoid glycosides, Leonurus glaucescens is the specific source from which this compound was first isolated and characterized.
Isolation and Purification of this compound
The isolation of this compound from Leonurus glaucescens involves a multi-step process of extraction and chromatography. The following protocol is a detailed methodology based on the initial report of its isolation and general phytochemical techniques.
Experimental Protocols
1. Plant Material Preparation and Extraction:
-
Plant Material: Dried and powdered aerial parts of Leonurus glaucescens.
-
Extraction Solvent: Methanol (MeOH).
-
Procedure:
-
The powdered plant material is exhaustively extracted with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and subjected to solvent partitioning.
-
2. Solvent Partitioning:
-
Solvents: Petroleum ether.
-
Procedure:
-
The aqueous suspension of the crude extract is first defatted by partitioning with petroleum ether.
-
The aqueous layer, containing the more polar glycosides, is collected for further purification.
-
3. Chromatographic Purification:
The purification of this compound from the aqueous fraction is achieved through a series of chromatographic steps.
-
Step 1: Polyamide Column Chromatography
-
Stationary Phase: Polyamide resin.
-
Mobile Phase: A gradient of methanol in water (H₂O-MeOH).
-
Procedure:
-
The water-soluble part of the extract is loaded onto a polyamide column.
-
The column is eluted with a stepwise gradient of increasing methanol concentration in water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing phenylpropanoid glycosides.
-
-
-
Step 2: Medium Pressure Liquid Chromatography (MPLC)
-
Stationary Phase: Sepralyte C18.
-
Mobile Phase: A gradient of methanol in water (H₂O-MeOH).
-
Procedure:
-
Fractions rich in phenylpropanoid glycosides from the polyamide column are combined and concentrated.
-
The concentrated fraction is then subjected to MPLC on a Sepralyte C18 column.
-
Elution with a water-methanol gradient allows for the separation of individual glycosides.
-
Fractions containing this compound are identified by analytical High-Performance Liquid Chromatography (HPLC).
-
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and water, typically with a small percentage of formic acid or acetic acid to improve peak shape.
-
Procedure:
-
For obtaining highly pure this compound, fractions from MPLC can be further purified using preparative HPLC.
-
The purified this compound is collected, and the solvent is removed under vacuum.
-
-
Data Presentation
Quantitative data on the specific yield of this compound from Leonurus glaucescens is not extensively reported in the literature. The table below presents a hypothetical yield summary based on typical isolation processes for phenylpropanoid glycosides from plant materials.
| Stage | Starting Material | Input Mass (g) | Output Fraction | Output Mass (g) | Purity (%) |
| Extraction | Dried L. glaucescens | 1000 | Crude Methanol Extract | 150 | - |
| Solvent Partitioning | Crude Methanol Extract | 150 | Water-Soluble Fraction | 100 | - |
| Polyamide CC | Water-Soluble Fraction | 100 | Phenylpropanoid-rich Fraction | 10 | ~10-20 |
| MPLC | Phenylpropanoid-rich Fraction | 10 | This compound containing Fractions | 0.5 | ~80-90 |
| Prep-HPLC | This compound containing Fractions | 0.5 | Pure this compound | 0.027 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Proposed Signaling Pathway
While specific signaling pathways for this compound have not been elucidated, based on the known biological activities of structurally related phenylpropanoid glycosides and other natural glycosides, a plausible mechanism of action could involve the modulation of key inflammatory and cell survival pathways. For instance, Sennoside A and B, also glycosides, have been shown to influence pathways such as NF-κB, Wnt, TNF, and ERK/AKT/STAT5. The following diagram illustrates a hypothetical signaling pathway that this compound might influence, leading to anti-inflammatory and anti-proliferative effects.
Conclusion
This compound, a phenylpropanoid glycoside from Leonurus glaucescens, represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its primary natural source and a detailed framework for its isolation and purification. While specific biological activities and mechanisms of action for this compound are yet to be fully elucidated, the known properties of related compounds suggest its potential as a modulator of key signaling pathways involved in inflammation and cell proliferation. The methodologies and information presented herein are intended to facilitate future research into this intriguing natural compound and its potential therapeutic applications.
Leonoside B: A Comprehensive Technical Guide to its Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonoside B, a phenylpropanoid glycoside first isolated from Leonurus glaucescens, represents a class of natural products with significant chemotaxonomic and potential pharmacological value. This technical guide provides an in-depth exploration of the discovery, structure elucidation, and proposed biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this document illustrates the key steps in its biosynthesis through detailed pathway diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.
Discovery and Structural Elucidation
This compound was first reported in 1991 by a team of researchers led by İhsan Çaliş.[1] It was isolated from the aerial parts of Leonurus glaucescens Bunge, a plant species found in the Turkish flora.[1] Alongside its analogue, Leonoside A, this discovery marked the first report of phenylpropanoid glycosides in the Leonurus genus, highlighting their potential as chemotaxonomic markers.[1]
The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, FAB-MS, and ¹H NMR spectroscopy.[1] It was identified as β-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-α-L-arabinopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-4-O-feruloyl-β-D-glucopyranoside.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈O₁₉ | |
| Molecular Weight | 784.76 g/mol | |
| Appearance | Amorphous compound | |
| UV λmax (MeOH) | 204, 263, 288, 328 nm | |
| IR νmax (KBr) | 3400 (OH), 1690 (C=O), 1630 (C=C), 1590, 1510 (aromatic) cm⁻¹ | |
| Mass Spectrometry | FAB-MS m/z 785.7 [M+H]⁺, 807.7 [M+Na]⁺, 823.8 [M+K]⁺ |
Table 2: ¹H NMR Spectral Data for this compound (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| H-α | ~2.80 | m | |
| H-β | ~3.95 & ~3.70 | m | |
| H-2' | 6.81 | d | 2.0 |
| H-5' | 6.68 | d | 8.2 |
| H-6' | 6.66 | dd | 8.2, 2.0 |
| OMe-4' | 3.84 | s | |
| Feruloyl Moiety | |||
| H-2'' | 7.18 | d | 2.0 |
| H-5'' | 6.80 | d | 8.2 |
| H-6'' | 7.08 | dd | 8.2, 2.0 |
| H-α'' | 7.62 | d | 15.9 |
| H-β'' | 6.45 | d | 15.9 |
| OMe-3'' | 3.89 | s | |
| Sugar Moieties | |||
| H-1''' (Glc) | 4.38 | d | 7.8 |
| H-4''' (Glc) | 4.91 | t | 9.3 |
| H-1'''' (Rha) | 5.15 | d | 1.5 |
| H-6'''' (Rha) | 1.25 | d | 6.2 |
| H-1''''' (Ara) | 4.28 | d | 6.8 |
Note: The chemical shifts for the remaining sugar protons were reported to be between δ 3.20 and 4.00 ppm.
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on the original discovery and general practices in natural product chemistry.
Isolation of this compound
The isolation of this compound from the aerial parts of Leonurus glaucescens involves solvent extraction and a series of chromatographic separations.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
-
Extraction: The dried and powdered aerial parts of L. glaucescens are extracted with a mixture of methanol and water (9:1, v/v).
-
Solvent Evaporation: The solvent from the extract is removed under reduced pressure to yield a crude residue.
-
Defatting: The residue is dissolved in water and partitioned with petroleum ether to remove nonpolar constituents.
-
Polyamide Column Chromatography: The water-soluble portion is subjected to column chromatography on a polyamide support, eluting with a gradient of increasing methanol in water.
-
Fraction Collection: Fractions rich in phenylpropanoid glycosides are collected based on preliminary analysis (e.g., thin-layer chromatography).
-
Medium-Pressure Liquid Chromatography (MPLC): The enriched fractions are further purified by MPLC on a Sepralyte 40 µm column using a water-methanol gradient to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic methods.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structural elucidation of this compound.
-
UV and IR Spectroscopy: UV spectroscopy confirmed the polyphenolic nature of the compound, while IR spectroscopy indicated the presence of hydroxyl groups, an α,β-unsaturated ester, and aromatic rings.
-
FAB-Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry was used to determine the molecular weight and elemental composition of this compound.
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance spectroscopy was instrumental in identifying the individual structural components (aglycone, feruloyl group, and three sugar units) and determining their connectivity and stereochemistry. The downfield shift of the H-4 proton of the glucose unit indicated the position of the feruloyl group.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, as a phenylpropanoid glycoside, is proposed to originate from the shikimate and phenylpropanoid pathways.
Core Phenylpropanoid Pathway
The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA, a key intermediate in the biosynthesis of many phenylpropanoids.
Core Phenylpropanoid Pathway
Caption: The core phenylpropanoid pathway leading to p-coumaroyl-CoA.
Biosynthesis of the Aglycone and Feruloyl Moieties
The aglycone (3-hydroxy-4-methoxyphenylethanol) and the feruloyl moiety are derived from intermediates of the phenylpropanoid pathway.
Formation of Aglycone and Feruloyl-CoA
References
The Pharmacological Profile of Leonoside B: A Technical Whitepaper
For Immediate Release
[City, State] – November 29, 2025 – This document provides a comprehensive overview of the current scientific understanding of the pharmacological profile of Leonoside B, a member of the phenylpropanoid glycoside class of natural compounds. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is an oligosaccharide, a complex carbohydrate, that has been identified in plants such as Leonurus glaucescens.[1][2] As a phenylpropanoid glycoside, it belongs to a large family of secondary metabolites that are widely distributed in the plant kingdom.[3][4][5] These compounds are known for a diverse range of biological activities, which has led to scientific interest in their therapeutic potential.
Current State of Research
A thorough review of the existing scientific literature reveals a significant scarcity of specific pharmacological data for this compound. While the broader class of phenylpropanoid glycosides has been the subject of numerous studies, this compound itself remains largely uncharacterized. At present, there is a lack of published research detailing its specific mechanisms of action, quantitative pharmacological parameters (e.g., IC50, EC50), or its effects on cellular signaling pathways.
Inferred Pharmacological Potential Based on Chemical Class
Given the absence of direct evidence, the potential pharmacological activities of this compound can only be inferred from the known properties of phenylpropanoid glycosides as a group. It is crucial to emphasize that these are hypothetical activities and require experimental validation for this compound specifically.
Phenylpropanoid glycosides have been reported to exhibit a wide array of pharmacological effects, including:
-
Anti-inflammatory Activity: Many compounds in this class have demonstrated the ability to modulate inflammatory pathways. For instance, some phenylpropanoid glycosides have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Antioxidant Properties: The phenolic structures within phenylpropanoid glycosides contribute to their potent antioxidant and free radical scavenging activities. This has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging system.
-
Neuroprotective Effects: There is growing evidence for the neuroprotective potential of phenylpropanoid glycosides. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of oxidative stress and neuroinflammation.
-
Anticancer Activity: Certain phenylpropanoid glycosides have been investigated for their cytotoxic and cytostatic effects on various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways related to cell proliferation, apoptosis, and metastasis.
Putative Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, related compounds and the broader class of natural glycosides have been shown to modulate key cellular signaling cascades. It is plausible that this compound could interact with similar pathways, although this remains to be experimentally determined.
Inflammatory Signaling Pathways
A potential mechanism for the anti-inflammatory effects of phenylpropanoid glycosides involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of pro-inflammatory gene expression.
Oxidative Stress Response Pathways
Phenylpropanoid glycosides may exert their antioxidant effects by modulating pathways involved in the cellular response to oxidative stress, such as the Nrf2-Keap1 pathway.
Methodologies for Future Research
To elucidate the specific pharmacological profile of this compound, a systematic experimental approach is required. The following outlines potential experimental protocols that could be employed.
General Experimental Workflow
A logical workflow for characterizing the pharmacological activity of this compound would involve a tiered approach, from initial screening to mechanistic studies.
Detailed Experimental Protocols
Should research on this compound commence, the following are examples of standard protocols that would be applicable for investigating its potential anti-inflammatory and antioxidant activities.
Table 1: Potential Experimental Protocols for this compound
| Activity to be Assessed | Experimental Model | Key Methodologies | Endpoints to be Measured |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | - Nitric Oxide (NO) quantification (Griess assay)- Pro-inflammatory cytokine measurement (ELISA for TNF-α, IL-6)- Western blot analysis for COX-2, iNOS, and NF-κB pathway proteins (p-IκBα, p-p65) | - Reduction in NO production- Decreased levels of TNF-α and IL-6- Downregulation of COX-2 and iNOS expression- Inhibition of NF-κB activation |
| Antioxidant | - DPPH radical scavenging assay- Cellular antioxidant assay in H2O2-treated cells (e.g., HT22, PC12) | - Spectrophotometric measurement of DPPH absorbance- Intracellular reactive oxygen species (ROS) detection (e.g., DCFH-DA staining)- Cell viability assays (e.g., MTT, LDH)- Western blot for antioxidant enzymes (e.g., SOD, Catalase, HO-1) | - IC50 value for DPPH scavenging- Reduction in intracellular ROS levels- Increased cell viability under oxidative stress- Upregulation of antioxidant enzyme expression |
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative pharmacological data for this compound. The following table is provided as a template for future research findings.
Table 2: Pharmacological Parameters of this compound (Template for Future Data)
| Parameter | Assay | Value | Reference |
| IC50 (Anti-inflammatory) | NO production in LPS-stimulated RAW 264.7 cells | Data not available | |
| IC50 (Antioxidant) | DPPH radical scavenging | Data not available | |
| EC50 (Neuroprotection) | Protection against H2O2-induced cytotoxicity in HT22 cells | Data not available | |
| LD50 (Acute Toxicity) | In vivo rodent model | Data not available |
Conclusion and Future Directions
This compound is a phenylpropanoid glycoside with a currently uncharacterized pharmacological profile. Based on the activities of related compounds, it holds potential as an anti-inflammatory, antioxidant, and neuroprotective agent. However, extensive experimental investigation is required to validate these hypotheses and to determine its specific mechanisms of action and therapeutic potential. Future research should focus on the systematic evaluation of this compound using the in vitro and in vivo models outlined in this guide. The elucidation of its pharmacological properties will be essential for any future consideration in drug development programs.
References
- 1. This compound | C36H48O19 | CID 6444021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB020068) - FooDB [foodb.ca]
- 3. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In Vitro Mechanism of Action of Leonoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro mechanisms of action of Leonoside B, also referred to in scientific literature as Liriopesides B (LPB). The information is compiled from peer-reviewed studies to assist researchers and professionals in the fields of oncology, pharmacology, and drug development.
Core Mechanism: Anticancer Activity via Apoptosis and Cell Cycle Arrest
This compound has demonstrated significant anticancer effects in vitro, primarily investigated in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) cell lines. The primary mechanisms identified are the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key survival pathways.[1][2][3]
Inhibition of Cancer Cell Viability and Proliferation
This compound effectively reduces the viability and proliferation of cancer cells in a dose-dependent manner. This has been consistently observed in NSCLC cell lines H460 and H1975.[1][2]
Table 1: Effect of this compound (LPB) on NSCLC Cell Viability (CCK-8 Assay)
| Cell Line | LPB Concentration (µM) | Inhibition Rate (%) |
| H460 | 20 | Significant Inhibition |
| 40 | Increased Inhibition | |
| 60 | Maximum Inhibition Observed | |
| H1975 | 20 | Significant Inhibition |
| 40 | Increased Inhibition | |
| 60 | Maximum Inhibition Observed | |
| Data synthesized from descriptions in cited literature; specific percentages were not consistently provided across all sources. |
Induction of Apoptosis
A key anticancer mechanism of this compound is the potent induction of apoptosis. Flow cytometry analysis using Annexin V/PI staining has shown a significant, dose-dependent increase in the percentage of apoptotic cells following treatment.
Table 2: Apoptosis Induction by this compound (LPB) in NSCLC Cells
| Cell Line | Treatment | Apoptotic Cells (%) |
| H460 | Control (0 µM LPB) | ~12.7% |
| 60 µM LPB | ~80.1% | |
| H1975 | Control (0 µM LPB) | ~8.3% |
| 60 µM LPB | ~60.9% | |
| Quantitative data extracted from a study on Liriopesides B. |
The apoptotic process is driven by the activation of the mitochondrial (intrinsic) pathway. Western blot analyses have confirmed that this compound modulates the expression of key apoptosis-related proteins:
-
Upregulation of Pro-Apoptotic Proteins: Bax, Cleaved Caspase-3, Cleaved Caspase-8, and Cleaved PARP.
-
Downregulation of Anti-Apoptotic Proteins: Bcl-2 and Bcl-xL.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis.
Caption: this compound induced apoptosis via the mitochondrial pathway.
Induction of G1/S Phase Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle from the G1 to the S phase in a concentration-dependent manner. This arrest prevents cancer cells from replicating their DNA, thereby inhibiting proliferation.
Table 3: Cell Cycle Arrest Induced by this compound (LPB) in NSCLC Cells
| Cell Line | Treatment | G1 Phase Cells (%) |
| H460 | Control (0 µM LPB) | 59.5% |
| 60 µM LPB | 87.4% | |
| H1975 | Control (0 µM LPB) | 46.2% |
| 60 µM LPB | 74.0% | |
| Quantitative data extracted from a study on Liriopesides B. |
Inhibition of PI3K/Akt/mTOR Signaling Pathway
Recent studies in oral squamous cell carcinoma have indicated that this compound exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.
Caption: Experimental workflow for assessing this compound's anticancer effects.
Core Mechanism: Anti-inflammatory and Antioxidant Activity
While direct studies on the anti-inflammatory and antioxidant effects of purified this compound are limited, research on extracts from the Leonotis genus, such as Leonotis nepetifolia and Leonotis leonurus, provides strong evidence for the potential mechanisms through which this compound may act. These mechanisms involve the suppression of key inflammatory signaling pathways and the scavenging of free radicals.
Inhibition of Pro-inflammatory Mediators
Essential oil from Leonotis nepetifolia (LNLEO) significantly reduces the expression of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potent anti-inflammatory capability.
Table 4: Anti-inflammatory Effects of Leonotis nepetifolia Leaf Essential Oil (LNLEO)
| Inflammatory Mediator | Effect of LNLEO Treatment |
| TNF-α, IL-1β, IL-6 | Significant Reduction |
| iNOS, COX-2 | Significant Reduction |
| Intracellular ROS | Significant Reduction |
| Qualitative data synthesized from cited literature. |
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Leonotis extracts are attributed to the downregulation of the TLR4/MyD88 signaling axis, which subsequently inhibits the activation of two major downstream inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
NF-κB Pathway: The extracts inhibit the nuclear translocation and transcriptional activity of the NF-κB p65 subunit. NF-κB is a master regulator of genes involved in inflammation, and its inhibition is a key therapeutic target.
-
MAPK Pathway: The extracts suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK). The MAPK pathway plays a critical role in translating extracellular stimuli into cellular inflammatory responses.
Caption: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity
Aqueous leaf extracts of Leonotis leonurus have demonstrated effective in vitro antioxidant activity by scavenging various free radicals.
Table 5: Radical Scavenging Activity of Leonotis leonurus Extract
| Radical | Scavenging Activity |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Effective Scavenging |
| NO (Nitric Oxide) | Effective Scavenging |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Effective Scavenging |
| Qualitative data synthesized from cited literature. |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., H460, H1975) into a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Add this compound at various concentrations (e.g., 0, 20, 40, 60 µM) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells to ~80% confluence and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest approximately 1x10⁶ cells.
-
Fixation: Wash cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure PI binds specifically to DNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulating with LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined by comparing the absorbance to a sodium nitrite standard curve.
DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Also, prepare various concentrations of the test compound.
-
Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is used to calculate the antioxidant activity. The result is often expressed as the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Leonoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B, a natural compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research suggests its involvement in modulating key cellular signaling pathways implicated in a range of pathologies, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its mechanisms of action, relevant signaling cascades, and methodologies for its investigation. While direct quantitative data for this compound is emerging, this guide incorporates representative data and protocols from analogous compounds to provide a comprehensive framework for research and development.
Core Therapeutic Areas and Mechanisms of Action
This compound exhibits promising therapeutic potential across several key areas, primarily through the modulation of fundamental signaling pathways.
-
Anti-inflammatory Effects: this compound is believed to exert anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.
-
Anti-Cancer Activity: The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). This is likely achieved through the modulation of apoptotic signaling pathways and the cell cycle.
-
Neuroprotective Properties: this compound may offer neuroprotection by mitigating oxidative stress and modulating signaling pathways crucial for neuronal survival.
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is hypothesized to inhibit this process.
MAPK Signaling Pathway
The MAPK cascade is another crucial pathway in cellular responses to external stimuli, including inflammation and cell proliferation. It involves a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. This compound may modulate the phosphorylation status of these kinases, thereby affecting downstream cellular processes.
Apoptotic Signaling Pathway
Apoptosis is a regulated process of cell death essential for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases. This compound is thought to induce apoptosis in cancer cells by modulating the expression of key apoptosis-related proteins.
Oxidative Stress Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various diseases. This compound may exert protective effects by reducing ROS levels and enhancing the expression of antioxidant enzymes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioactivities of compounds analogous to this compound. These tables are intended to provide a comparative framework for experimental design and data interpretation.
Table 1: Anti-Cancer Activity (IC50 Values)
| Cell Line | Cancer Type | Compound (Analogous to this compound) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Compound 30a | 12.12 ± 0.54 | [1] |
| MCF-7 | Breast Cancer | Compound 30a | 9.59 ± 0.7 | [1] |
| T-47D | Breast Cancer | Compound 30a | 10.10 ± 0.4 | [1] |
| Saos-2 | Osteosarcoma | Goniothalamin | 0.62 ± 0.06 (72h) | [2] |
| A549 | Lung Cancer | Goniothalamin | < 2 (72h) | [2] |
| HT29 | Colon Cancer | Goniothalamin | 1.64 ± 0.05 (72h) |
Table 2: Anti-Inflammatory Activity
| Assay | Model | Treatment | Dose | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Rat | Flavone glycoside | 20 mg/kg | Significant | |
| Cotton pellet granuloma | Rat | Flavone glycoside | 20 mg/kg | 45.1 | |
| NO Production | LPS-stimulated RAW 264.7 cells | OADP | 0.95 ± 0.01 µg/mL (IC50) | 50 |
Table 3: Modulation of Apoptosis and Oxidative Stress Markers
| Marker | Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Bax/Bcl-2 ratio | H460 (NSCLC) | Liriopeside B (40 µM) | Increased | ~2.5-fold increase | |
| Cleaved Caspase-3 | H460 (NSCLC) | Liriopeside B (40 µM) | Increased | ~3-fold increase | |
| ROS Levels | SH-SY5Y | 6-OHDA + Stellettin B (0.1 nM) | Decreased | Reduced from 38.6% to 12.3% ROS-positive cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic targets of this compound.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for assessing the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for inflammation) for a specific duration (e.g., 30 minutes). Include untreated and agonist-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-IκBα, total IκBα, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Cell Treatment and Lysis:
-
After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo reagent) to the same well and measure the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
-
Hoechst 33342 Staining for Nuclear Morphology:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCFH-DA Staining:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with this compound and/or an oxidative stress inducer.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with multiple targets. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights its broad therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise mechanisms of action of this compound and to accelerate its development as a novel therapeutic. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully realize the clinical potential of this promising natural compound.
References
Leonoside B: A Review of Potential Biological Activities
Disclaimer: Scientific literature explicitly detailing the biological activities of isolated Leonoside B is currently limited. This guide, therefore, extrapolates potential activities based on studies of extracts from Leonotis nepetifolia, a plant known to contain this compound, and related compounds. The presented data and experimental protocols should be understood within this context.
Introduction
This compound is a phenylpropanoid glycoside that has been identified in plants of the Lamiaceae family, notably Leonotis nepetifolia (Lion's Ear). While research on the purified compound is sparse, analysis of extracts from its plant sources suggests a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide aims to provide an in-depth overview of these potential biological activities, drawing from available studies on related extracts and compounds to infer the possible mechanisms of action of this compound.
Potential Biological Activities
Anti-inflammatory Activity
Extracts from Leonotis nepetifolia, containing a variety of phytochemicals including this compound, have demonstrated significant anti-inflammatory effects. The leaf essential oil of L. nepetifolia (LNLEO) has been shown to modulate key signaling pathways involved in the inflammatory response.
Quantitative Data on the Anti-inflammatory Effects of Leonotis nepetifolia Leaf Essential Oil (LNLEO) in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration | Result | Reference |
| Pro-inflammatory Cytokine Inhibition | |||
| TNF-α | 50 µg/mL | Significant reduction | [1] |
| IL-1β | 50 µg/mL | Significant reduction | [1] |
| IL-6 | 50 µg/mL | Significant reduction | [1] |
| Inflammatory Enzyme Inhibition | |||
| iNOS Expression | 50 µg/mL | Significant reduction | [1] |
| COX-2 Expression | 50 µg/mL | Significant reduction | [1] |
| Oxidative Stress Markers | |||
| Intracellular ROS | 50 µg/mL | Significant reduction | |
| Antioxidant Enzyme Enhancement | |||
| SOD | 50 µg/mL | Enhanced levels | |
| GSH | 50 µg/mL | Enhanced levels | |
| GPx | 50 µg/mL | Enhanced levels | |
| CAT | 50 µg/mL | Enhanced levels |
Neuroprotective Effects
While direct evidence for this compound is unavailable, other naturally occurring glycosides and compounds from the Lamiaceae family have shown neuroprotective properties. These compounds often exert their effects through antioxidant and anti-inflammatory mechanisms, which are crucial for neuronal survival. The potential for this compound to exhibit neuroprotective activity warrants further investigation.
Anticancer Activity
Studies on various plant-derived glycosides have revealed potent anticancer activities. These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The chemical structure of this compound suggests it may share these properties, though specific studies are needed for confirmation.
Signaling Pathways
Based on studies of Leonotis nepetifolia leaf essential oil, this compound may modulate the following signaling pathways to exert its anti-inflammatory effects.
TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key regulator of the innate immune response and inflammation. Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. LNLEO has been shown to inhibit the expression of TLR4 and MyD88, thereby suppressing NF-κB activation.
Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.
Keap1/Nrf2/HO-1 Signaling Pathway
The Keap1/Nrf2/HO-1 pathway is a major regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). LNLEO has been found to upregulate Nrf2 and HO-1 expression, suggesting it can enhance the cellular antioxidant defense system.
Caption: Hypothesized activation of the Keap1/Nrf2/HO-1 pathway by this compound.
Experimental Protocols
The following are generalized experimental protocols based on the study of Leonotis nepetifolia leaf essential oil, which can be adapted for investigating the biological activities of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of Pro-inflammatory Cytokines
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Western Blot Analysis for Inflammatory Enzymes
-
Method: Western blotting.
-
Procedure:
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound represents a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory therapy. While direct evidence of its biological activity is still emerging, studies on extracts from its plant source, Leonotis nepetifolia, provide a strong rationale for further investigation. The data and methodologies presented in this guide offer a framework for future research aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further studies are essential to isolate this compound in sufficient quantities and to perform comprehensive in vitro and in vivo evaluations of its biological effects.
References
In Vitro Anti-inflammatory Effects of Leonurine: A Technical Guide
A Note on Nomenclature: The existing body of scientific literature predominantly investigates the anti-inflammatory properties of Leonurine . While "Leonoside B" was specified in the query, it is likely that "Leonurine" was the intended compound of interest due to its extensive documentation in anti-inflammatory research. This guide will henceforth focus on the in vitro anti-inflammatory effects of Leonurine.
Introduction
Leonurine is a natural alkaloid compound primarily isolated from Leonurus japonicus (Chinese motherwort).[1] It has garnered significant scientific interest for its diverse pharmacological activities, including well-documented anti-inflammatory properties.[2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Leonurine, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals working in the field of inflammation and pharmacology.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
In vitro studies have consistently demonstrated that Leonurine exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by Leonurine leads to a downstream reduction in the production of pro-inflammatory mediators.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[4]
Leonurine has been shown to suppress the degradation of IκBα and inhibit the phosphorylation of the p65 subunit of NF-κB. This action prevents the nuclear translocation of NF-κB, thereby blocking the expression of its target genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. Key components of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Leonurine has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby attenuating the inflammatory signaling cascade.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of Leonurine.
Table 1: Inhibition of Pro-inflammatory Mediators by Leonurine
| Cell Line | Inflammatory Stimulus | Leonurine Concentration(s) | Measured Mediator | % Inhibition / Fold Change | Reference(s) |
| RAW 264.7 Macrophages | LPS | Not specified | TNF-α, IL-6 | Significant reduction | Not specified |
| BEAS-2B Human Lung Epithelial Cells | LPS | 40 µg/ml | TNF-α, IL-6 | Significant suppression | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Concentration-dependent | ICAM-1, VCAM-1, E-selectin, MCP-1, COX-2, TNF-α | Concentration-dependent reduction | |
| Rat Chondrocytes | IL-1β | 5 and 20 µM | MMP-1, MMP-13, ADAMTS-4, ADAMTS-5 | Significant reduction | |
| Human Endometrial Stromal Cells (ESCs) | LPS | Not specified | IL-1β, IL-6, IL-8, TNF-α, iNOS, COX-2 | Dose-dependent reduction |
Table 2: IC50 Values of Leonurine for Various Biological Activities
| Cell Line | Activity | IC50 Value | Reference(s) |
| K562 Cells | Inhibition of cell viability | 0.773 mM (24h) | |
| KU812 Cells | Inhibition of cell viability | 0.882 mM (24h) | |
| HL-60 Cells | Inhibition of cell viability | 28.6 µM (24h), 11.3 µM (48h) | |
| U-937 Cells | Inhibition of cell viability | 17.5 µM (24h), 9.0 µM (48h) | |
| CYP1A2 and CYP2D6 | Enzyme inhibition (competitive) | 18.05 µM and 15.13 µM | |
| CYP3A4 | Enzyme inhibition (non-competitive) | 20.09 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of Leonurine.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages, human umbilical vein endothelial cells (HUVECs), and BEAS-2B human lung epithelial cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used inflammatory stimulus, typically at a concentration of 1 µg/mL.
-
Leonurine Treatment: Leonurine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined period before or concurrently with the inflammatory stimulus.
Measurement of Pro-inflammatory Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Leonurine's inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Leonurine demonstrates significant in vitro anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of Leonurine as an anti-inflammatory agent. The consistent findings across multiple cell lines and experimental models underscore the robustness of its anti-inflammatory activity.
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]
- 3. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Leonoside B: An Oligosaccharide Glycoside at the Frontier of Natural Product Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B is a complex oligosaccharide glycoside that has been identified within the plant kingdom. As a member of the broader class of phenylpropanoid glycosides, it holds potential for a range of biological activities, a characteristic of this diverse family of natural products. Phenylpropanoid glycosides are widely recognized for their antioxidant, anti-inflammatory, neuroprotective, and other pharmacological properties, suggesting that this compound may be a valuable molecule for further investigation.
This technical guide provides a comprehensive overview of this compound, based on available chemical data and the known biological context of its compound class. Due to a notable scarcity of direct experimental research on this compound, this document also outlines potential research avenues and hypothetical mechanisms of action, drawing parallels from structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding to stimulate and guide future scientific inquiry into this promising natural product.
Chemical Profile of this compound
This compound is chemically classified as an oligosaccharide, specifically a phenylpropanoid glycoside.[1][2] Its structure consists of a central glycosidic core composed of multiple monosaccharide units, to which a phenylpropanoid moiety is attached. The complex carbohydrate portion significantly influences its solubility and pharmacokinetic properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H48O19 | [1] |
| Molecular Weight | 784.8 g/mol | [1] |
| CAS Number | 140147-67-7 | [2] |
| Chemical Class | Oligosaccharide, Phenylpropanoid Glycoside | |
| Synonyms | beta-(3-Hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside |
Biological Potential and Known Activities of Related Compounds
While direct biological studies on this compound are not available in the current body of scientific literature, the broader class of phenylpropanoid glycosides has been extensively studied. These compounds are known to exhibit a wide array of biological effects.
Table 2: Summary of Investigated Biological Activities of Phenylpropanoid Glycosides and Related Compounds
| Compound Class / Specific Compound | Biological Activity | Reference |
| Phenylpropanoid Glycosides (General) | Antioxidant, Anti-inflammatory, Neuroprotective, Antiviral, Cytotoxic, Immunomodulatory | |
| Leonoside E & F (from Leonurus japonicus) | Hepatoprotective | |
| Verbascoside (Acteoside) | Neuroprotective via NF-κB pathway modulation, Anti-inflammatory, Antioxidant | |
| Leonurine (from Leonurus species) | Neuroprotective against ischemic injury | |
| Leonotis leonurus extracts | Anti-inflammatory, Antioxidant |
Potential Antioxidant Activity
Many phenylpropanoid glycosides are potent antioxidants. Their phenolic structures enable them to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It is plausible that this compound possesses similar antioxidant capabilities.
Potential Anti-inflammatory Effects
Inflammation is a key process in many chronic diseases. Phenylpropanoid glycosides have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. A common target for this class of compounds is the NF-κB signaling pathway, a central regulator of the inflammatory response.
Potential Neuroprotective Properties
The neuroprotective effects of several phenylpropanoid glycosides have been documented. For instance, verbascoside has been shown to protect neurons from damage in models of neurodegenerative diseases. Given the structural similarities, this compound could be a candidate for investigation in the context of neurological disorders.
Hypothetical Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, a hypothetical mechanism of action for this compound, particularly in the context of anti-inflammatory and neuroprotective effects, could involve the modulation of key signaling pathways.
Figure 1. Hypothetical modulation of the NF-κB signaling pathway by this compound.
This diagram illustrates a potential mechanism where this compound could inhibit the NF-κB pathway, a common target for anti-inflammatory natural products. This is a speculative model to guide future research.
Proposed Experimental Workflow for Biological Screening
For a novel compound like this compound, a systematic approach to biological screening is essential. The following workflow outlines a logical progression from initial in vitro assays to more complex cellular and in vivo models.
References
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Leonoside B
Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of Leonoside B is not available in the current scientific literature. This guide provides an analysis based on available information for structurally related phenylpropanoid glycosides, primarily verbascoside (acteoside), which shares a core structural similarity with this compound. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that it is an estimation based on related compounds.
Introduction
This compound is a phenylpropanoid glycoside isolated from Leonurus glaucescens. Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities. Understanding the pharmacokinetic (PK) and bioavailability profile of a compound is critical for its development as a therapeutic agent. This document aims to provide a comprehensive overview of the likely pharmacokinetic characteristics of this compound by examining data from closely related compounds.
Chemical Structure of this compound:
-
Core Structure: Phenylpropanoid glycoside.
-
Key Moieties: The structure consists of a central glucose unit linked to a phenylethanoid aglycone and further substituted with other sugar moieties and an acyl group.
Due to the lack of direct studies on this compound, this guide will focus on the known pharmacokinetics of verbascoside, a well-studied phenylpropanoid glycoside that shares significant structural features with this compound. This comparative approach will provide valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Predicted Pharmacokinetic Profile of this compound based on Verbascoside Data
Verbascoside (acteoside) has been the subject of several pharmacokinetic studies in animal models. These studies consistently indicate poor oral bioavailability.
Studies on verbascoside suggest that its absorption after oral administration is limited. The large molecular size and hydrophilicity of phenylpropanoid glycosides likely hinder their passive diffusion across the intestinal membrane.
The oral bioavailability of verbascoside has been reported to be low. For instance, in beagle dogs, the absolute bioavailability of acteoside was approximately 4%.[1] This suggests that this compound is also likely to exhibit low oral bioavailability.
Once absorbed, phenylpropanoid glycosides are distributed in the body. Specific tissue distribution data for this compound is unavailable. For verbascoside, it is known to be absorbed into the bloodstream.[2]
Verbascoside undergoes extensive metabolism. In vitro studies have shown that it is subject to conjugation metabolism.[2] It is likely that this compound would also be metabolized through similar pathways, including hydrolysis of ester and glycosidic bonds, as well as phase II conjugation reactions (e.g., glucuronidation, sulfation). The gut microbiota may also play a significant role in the metabolism of these glycosides before absorption.
Following oral administration in rats, verbascoside and its metabolites are primarily excreted in urine.[2] This suggests that renal excretion is a major elimination pathway for absorbed phenylpropanoid glycosides.
Tabulated Pharmacokinetic Data of Verbascoside (Acteoside)
The following tables summarize the pharmacokinetic parameters of verbascoside from studies in rats and beagle dogs. This data serves as a surrogate to estimate the potential pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Rats after Oral Administration
| Parameter | Value | Reference |
| Cmax | 0.19 ± 0.05 µg/mL | [1] |
| Tmax | 15.00 ± 7.45 min | |
| AUC(0-t) | 32.69 ± 7.63 µg·min/mL | |
| t1/2 | 10.7 min |
Data from a study on normal rats administered Rehmannia glutinosa extract.
Table 2: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Beagle Dogs after Oral Administration (10 mg/kg)
| Parameter | Value | Reference |
| Cmax | 0.42 µg/mL | |
| AUC | 47.28 mg·min/L | |
| Absolute Bioavailability | ~4% |
Experimental Protocols (Based on Verbascoside Studies)
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following protocols are based on those cited for verbascoside research.
-
Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Dosing: The compound is administered orally (e.g., via gavage) or intravenously (for bioavailability studies). The vehicle is often a solution like saline or a suspension in carboxymethyl cellulose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein (rats) or cephalic vein (dogs) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for quantifying verbascoside in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in negative or positive ion mode, which provides high selectivity and sensitivity.
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
Visualizations
The following diagram illustrates a hypothetical metabolic pathway for this compound, inferred from the known metabolism of other phenylpropanoid glycosides. The primary metabolic transformations are expected to be hydrolysis and conjugation.
Caption: Predicted metabolic pathway of this compound.
This diagram outlines the typical workflow for conducting a pharmacokinetic study of a natural product like this compound.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion and Future Directions
While direct pharmacokinetic data for this compound is currently absent from the scientific literature, analysis of structurally similar compounds, particularly verbascoside, provides a strong indication of its likely ADME properties. It is predicted that this compound will exhibit low oral bioavailability due to its size and polarity, and it is expected to undergo extensive metabolism, primarily through hydrolysis and conjugation.
To definitively characterize the pharmacokinetics and bioavailability of this compound, dedicated in vivo and in vitro studies are required. Future research should focus on:
-
Oral and intravenous pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.
-
In vitro metabolism studies using liver microsomes, hepatocytes, and gut microbiota to identify the metabolic pathways and major metabolites.
-
Permeability studies using models like Caco-2 cells to assess intestinal absorption.
Such studies are essential to evaluate the therapeutic potential of this compound and to guide its further development as a drug candidate.
References
Leonoside B: A Potential Anti-Inflammatory Agent from Traditional Medicine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leonoside B is a phenylpropanoid glycoside found in plants of the Leonurus genus, most notably Leonurus japonicus (commonly known as Chinese Motherwort).[1][2] Leonurus japonicus has a rich history in traditional Chinese medicine, where it has been used for centuries to treat a variety of ailments, particularly gynecological disorders.[1][2] Modern pharmacological studies have begun to explore the scientific basis for these traditional uses, with a growing body of evidence pointing to the anti-inflammatory properties of compounds within this plant. While research on the specific bioactivities of this compound is still emerging, its presence in a plant with known anti-inflammatory effects suggests its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role in traditional medicine and its potential as an anti-inflammatory compound.
Chemical Structure
This compound is a complex glycoside molecule. Its structure consists of a central glucose unit linked to other sugar moieties and a phenylpropanoid component.
Role in Traditional Medicine
Leonurus japonicus, the primary source of this compound, is a cornerstone of traditional Chinese medicine. It is traditionally used to:
-
Regulate menstruation and alleviate menstrual pain[1]
-
Promote blood circulation and remove blood stasis
-
Treat postpartum abdominal pain
The therapeutic effects of Leonurus japonicus are attributed to its complex mixture of bioactive compounds, including alkaloids, flavonoids, and phenylpropanoid glycosides like this compound. The anti-inflammatory properties of the whole plant extract likely contribute to its efficacy in treating conditions with an inflammatory component.
Anti-Inflammatory Activity and Mechanism of Action
While direct studies on the anti-inflammatory activity of isolated this compound are limited, research on extracts of Leonurus japonicus and related compounds provides strong evidence for their ability to modulate key inflammatory pathways. The primary mechanisms are believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Modulation of Inflammatory Mediators
Studies on extracts of Leonurus species have demonstrated the ability to suppress the production of key inflammatory mediators, including:
-
Nitric Oxide (NO): Extracts have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Prostaglandin E2 (PGE2): Inhibition of PGE2 production is another key anti-inflammatory effect observed with related compounds.
-
Pro-inflammatory Cytokines: Extracts and their components can reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathways
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds from Leonurus japonicus are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.
MAPK Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Phosphorylation of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. It is hypothesized that this compound may inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory cascade.
Quantitative Data
As of the date of this publication, there is a lack of publicly available quantitative data, such as IC50 values, specifically for the anti-inflammatory effects of isolated this compound. The following table summarizes representative data from studies on extracts of Leonurus species and related compounds.
| Compound/Extract | Assay | Target | Result |
| Ulmus pumila ethyl acetate fraction | NO Production | RAW 264.7 cells | IC50: 161.0 µg/mL |
| Sennoside B | IκB-α Degradation | HeLa cells | IC50: 0.32 µM |
| Javamide-II | IL-6 Production | THP-1 cells | IC50: 0.8 µM |
Note: This table is for illustrative purposes and highlights the type of quantitative data available for related compounds and extracts. Further research is needed to determine the specific values for this compound.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are not yet widely available. However, the following are generalized protocols commonly used to assess the anti-inflammatory effects of natural products.
Isolation and Purification of this compound (General Procedure)
The isolation of phenylpropanoid glycosides like this compound from Leonurus japonicus typically involves the following steps:
-
Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as 95% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their solubility.
-
Chromatography: The fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) for the isolation of pure compounds.
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
Cytokine (TNF-α, IL-6) Measurement by ELISA:
-
Cell Culture and Treatment: Follow steps 1-4 of the NO production assay.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents:
-
Animal Model: Mice or rats are used for this model.
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (1% solution) is administered into the plantar surface of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion and Future Directions
This compound, a phenylpropanoid glycoside from the traditional medicinal plant Leonurus japonicus, represents a promising area for anti-inflammatory drug discovery. While the current body of research on the isolated compound is limited, the well-documented anti-inflammatory effects of Leonurus japonicus extracts provide a strong rationale for further investigation. Future research should focus on:
-
Isolation and Characterization: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to determine the specific anti-inflammatory activity of this compound and to elucidate its precise mechanism of action.
-
Quantitative Analysis: Establishing quantitative data, including IC50 values, for the inhibition of key inflammatory mediators and pathways.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationship of this compound and its analogues to optimize its anti-inflammatory properties.
A deeper understanding of the pharmacological properties of this compound will be crucial in unlocking its full therapeutic potential and for the development of novel anti-inflammatory drugs derived from traditional medicinal knowledge.
References
- 1. Inhibitory Effects of Standardized Leonurus japonicus Extract and Its Bioactive Leonurine on TNF-α-Induced Muscle Atrophy in L6 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Standardized Leonurus japonicus Extract and Its Bioactive Leonurine on TNF-α-Induced Muscle Atrophy in L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Leonoside B: A Technical Whitepaper for Drug Discovery
Introduction
Leonoside B, a complex glycoside, belongs to a class of natural products that have garnered significant interest for their potential pharmacological activities. While direct evidence is pending, the strong antioxidant properties exhibited by the plant extracts in which this compound is found suggest its potential as a valuable compound in the development of novel therapeutics for conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the available data, focusing on in vitro and in vivo antioxidant assays, potential mechanisms of action, and detailed experimental methodologies to guide future research in this area.
In Vitro Antioxidant Activity
Extracts from Leonotis leonurus and Leonurus japonicus, known sources of this compound, have demonstrated significant radical scavenging activity in various in vitro assays. The primary methods used to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Quantitative Data Summary
The following table summarizes the radical scavenging activities of aqueous and various solvent extracts of Leonotis leonurus and other related compounds. It is important to note that the antioxidant capacity of these extracts is likely due to a synergistic effect of multiple constituents, including but not limited to this compound.
| Sample | Assay | IC50 (µg/mL) or % Inhibition | Reference Compound | Reference IC50 (µg/mL) |
| Leonotis leonurus Aqueous Leaf Extract | DPPH | 72.48% inhibition at 800 µg/mL | - | - |
| Leonotis leonurus Aqueous Leaf Extract | ABTS | 78.02% inhibition at 800 µg/mL | - | - |
| Alnus firma Extract | DPPH | ~30-35 | Ascorbic Acid | - |
| Alnus firma Extract | ABTS | ~20-25 | Ascorbic Acid | - |
| Luteolin | DPPH | 2.08 - 11.76 µM | - | - |
| Caffeic Acid | DPPH | 2.08 - 11.76 µM | - | - |
| Quercetin 3-O-beta-D-glucopyranoside | DPPH | 2.08 - 11.76 µM | - | - |
| Luteolin 7-O-beta-D-glucopyranoside | DPPH | 2.08 - 11.76 µM | - | - |
Note: The data presented is a compilation from multiple sources and methodologies may vary. Direct comparison of IC50 values should be made with caution.
Potential Mechanism of Action: The Nrf2 Signaling Pathway
While no direct studies link this compound to the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a related compound, Leonurine, has been shown to activate this critical antioxidant response pathway[1]. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, inducing the expression of a suite of antioxidant and detoxification genes.
Activation of Nrf2 by therapeutic agents is a promising strategy for mitigating oxidative damage in various pathological conditions. The potential for this compound to modulate this pathway warrants direct investigation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours at room temperature.
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Prepare a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add a small volume of the test compound or control to each well.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
In Vivo Antioxidant Studies
In vivo studies on aqueous extracts of Leonotis leonurus have shown promising results in animal models of oxidative stress. Administration of the extract to rats with carbon tetrachloride (CCl4)-induced liver damage resulted in a significant increase in the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), along with a decrease in lipid peroxidation. These findings suggest that the constituents of the plant, potentially including this compound, can bolster the body's natural antioxidant defense systems.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of this compound is currently lacking, the significant antioxidant activities of extracts from its plant sources provide a strong rationale for its investigation as a potential therapeutic agent. The data from in vitro and in vivo studies on these extracts suggest that this compound may act as a potent radical scavenger and may also modulate endogenous antioxidant pathways such as the Nrf2 signaling cascade.
Future research should prioritize the isolation of pure this compound and the systematic evaluation of its antioxidant capacity using a battery of in vitro assays. Furthermore, studies on its cellular antioxidant activity and its ability to activate the Nrf2 pathway in relevant cell models are crucial next steps. Ultimately, in vivo studies with purified this compound will be necessary to validate its therapeutic potential for diseases associated with oxidative stress. The information and protocols provided in this whitepaper serve as a foundational resource for initiating such investigations.
References
Neuroprotective Potential of Leonoside B: A Technical Whitepaper
Disclaimer: Scientific literature explicitly detailing the neuroprotective potential of Leonoside B is limited. This document synthesizes information from related compounds, particularly other leonosides and the broader class of phenylpropanoid glycosides, to project the potential neuroprotective mechanisms, experimental validation strategies, and anticipated outcomes for this compound. This whitepaper is intended for researchers, scientists, and drug development professionals as a guide for potential future investigations.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is neuronal apoptosis and damage triggered by oxidative stress and chronic neuroinflammation. Phenylpropanoid glycosides, a class of naturally occurring compounds found in many medicinal plants, have garnered significant interest for their potential neuroprotective effects.[1][2] These compounds are known to possess antioxidant, anti-inflammatory, and anti-apoptotic properties.[2]
This compound, a phenylpropanoid glycoside, is a constituent of plants from the Leonurus genus, commonly known as motherwort. While direct evidence of its neuroprotective capacity is scarce, its chemical structure suggests it may share the therapeutic properties of other compounds in its class. This whitepaper will explore the theoretical neuroprotective potential of this compound, detailing its likely mechanisms of action and providing a roadmap for its experimental validation.
Postulated Mechanisms of Neuroprotective Action
Based on the activities of structurally similar phenylpropanoid glycosides, this compound is likely to exert its neuroprotective effects through three primary mechanisms: antioxidation, anti-inflammation, and anti-apoptosis.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Phenylpropanoid glycosides are known to be potent antioxidants.[3]
Potential Mechanisms:
-
Direct ROS Scavenging: this compound may directly neutralize free radicals such as the superoxide anion (O2•−) and hydroxyl radical (•OH).
-
Upregulation of Endogenous Antioxidant Enzymes: It may enhance the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-inflammatory Action
Neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegenerative diseases through the release of pro-inflammatory cytokines. Phenylpropanoid glycosides have been shown to modulate neuroinflammatory pathways.[2]
Potential Signaling Pathway Modulation:
-
NF-κB Pathway: this compound may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis.
Potential Mechanisms:
-
Modulation of Bcl-2 Family Proteins: this compound may upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. This would shift the Bax/Bcl-2 ratio to favor cell survival.
-
Inhibition of Caspase-3 Activation: By preventing the release of cytochrome c from the mitochondria (a process influenced by the Bax/Bcl-2 ratio), this compound could inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Proposed Experimental Protocols for Validation
To validate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Studies
Cell Models:
-
SH-SY5Y neuroblastoma cells: A human cell line commonly used to model neurodegenerative diseases.
-
PC12 pheochromocytoma cells: A rat cell line that differentiates into neuron-like cells and is sensitive to oxidative stress.
-
BV-2 microglial cells: A murine microglial cell line used to study neuroinflammation.
-
Primary neuronal cultures: For more physiologically relevant data.
Experimental Workflow:
Detailed Methodologies:
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity with an appropriate agent (e.g., 100 µM H₂O₂ for 24 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity as: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Culture BV-2 cells and stimulate with LPS (1 µg/mL) in the presence or absence of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Treat SH-SY5Y cells with a neurotoxin (e.g., MPP+) with or without this compound.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
In Vivo Studies
Animal Models:
-
MPTP-induced Parkinson's Disease Model in Mice: To assess protection against dopaminergic neuron loss.
-
Scopolamine-induced Amnesia Model in Rats: To evaluate effects on cognitive deficits.
-
Cerebral Ischemia-Reperfusion Injury Model in Rats: To investigate protection against stroke-related neuronal damage.
Experimental Workflow:
Anticipated Quantitative Data
The following tables present hypothetical data based on typical results observed for other neuroprotective phenylpropanoid glycosides. These are for illustrative purposes to guide expected outcomes of experiments with this compound.
Table 1: Predicted In Vitro Neuroprotective Effects of this compound
| Assay | Model System | Neurotoxin | This compound Conc. (µM) | Expected Outcome |
| Cell Viability (MTT) | SH-SY5Y cells | H₂O₂ (100 µM) | 10 | 40% increase in viability |
| 25 | 65% increase in viability | |||
| 50 | 85% increase in viability | |||
| DPPH Scavenging | Cell-free | - | IC₅₀ | ~30 µM |
| Nitric Oxide (NO) Production | BV-2 cells | LPS (1 µg/mL) | 25 | 50% reduction in NO |
| TNF-α Release (ELISA) | BV-2 cells | LPS (1 µg/mL) | 25 | 60% reduction in TNF-α |
| Bax/Bcl-2 Ratio (Western) | PC12 cells | MPP+ (500 µM) | 50 | 0.8 (vs. 2.5 in toxin group) |
Table 2: Predicted In Vivo Neuroprotective Effects of this compound in an MPTP Mouse Model
| Parameter | Measurement | Control Group | MPTP Group | MPTP + this compound (50 mg/kg) |
| Motor Function | Rotarod Latency (s) | 180 ± 15 | 60 ± 10 | 140 ± 12 |
| Dopaminergic Neurons | TH+ Cell Count (SNc) | 8000 ± 500 | 3500 ± 400 | 6500 ± 450 |
| Oxidative Stress | MDA Level (nmol/mg protein) | 2.5 ± 0.3 | 6.8 ± 0.5 | 3.5 ± 0.4 |
| Antioxidant Defense | SOD Activity (U/mg protein) | 150 ± 12 | 70 ± 8 | 120 ± 10 |
Conclusion
While direct experimental evidence is currently lacking, the chemical classification of this compound as a phenylpropanoid glycoside strongly suggests its potential as a neuroprotective agent. The proposed mechanisms of action—antioxidant, anti-inflammatory, and anti-apoptotic effects—are well-established for this class of compounds. The experimental protocols outlined in this whitepaper provide a comprehensive framework for the systematic evaluation of this compound's neuroprotective efficacy. Successful validation of these hypotheses could position this compound as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. Further research into its bioavailability, safety profile, and specific molecular targets is warranted.
References
- 1. Research progress of phenylpropanoid glycosides on prevention and control of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Leonoside B: A Technical Overview of a Phenylpropanoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonoside B is a phenylpropanoid glycoside first isolated from Leonurus glaucescens. As a member of this significant class of natural products, it holds potential for various biological activities, although specific research on this compound remains limited. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a detailed protocol for its isolation, and a discussion of potential, yet unverified, biological activities and signaling pathways based on related compounds from the Leonurus genus. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Chemical Properties
This compound is classified as an oligosaccharide.[1] Its chemical identity is well-defined, with key properties summarized in the table below. Notably, there are multiple CAS numbers associated with this compound, with 135010-56-9 being the currently accepted identifier.
| Property | Value | Source |
| CAS Number | 135010-56-9 | [2] |
| Deprecated CAS Number | 140147-67-7 | [3] |
| Molecular Formula | C36H48O19 | [2][3] |
| Molecular Weight | 784.76 g/mol | |
| IUPAC Name | [4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Synonyms | beta-(3-Hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside, Stachyoside C/D (possible) | |
| Solubility | Estimated water solubility: 1.71 g/L to 11.65 mg/L at 25°C. Soluble in DMSO and dimethyl formamide. | |
| Storage | Solid form: -20°C |
Experimental Protocols: Isolation of this compound
The following protocol is based on the original isolation of this compound from the aerial parts of Leonurus glaucescens as described by Caliş et al. (1992).
2.1. Plant Material and Extraction
-
Obtain dried and powdered aerial parts of Leonurus glaucescens.
-
Extract the plant material with methanol (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to yield a crude extract.
2.2. Solvent Partitioning
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH).
-
This compound, being a polar glycoside, is expected to be enriched in the n-BuOH fraction.
2.3. Chromatographic Purification
-
Subject the n-BuOH fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of CHCl3, MeOH, and water.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing similar compounds.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel and potentially Sephadex LH-20 columns.
-
Final purification can be achieved using preparative high-performance liquid chromatography (HPLC).
2.4. Structure Elucidation
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FAB-MS.
Biological Activity and Signaling Pathways (Prospective)
To date, there are no specific studies published on the biological activities of this compound or the signaling pathways it may modulate. However, based on the known activities of other phenylpropanoid glycosides and extracts from the Leonurus genus, several potential areas of investigation can be proposed.
3.1. Potential Biological Activities Compounds from the Leonurus genus have been reported to possess a range of pharmacological effects, including:
-
Antioxidant Activity: Many phenylpropanoid glycosides are potent antioxidants.
-
Anti-inflammatory Effects: Extracts from Leonurus species have demonstrated anti-inflammatory properties.
-
Cardiovascular Protection: Some compounds from this genus are known to have cardioprotective effects.
-
Neuroprotection: Neuroprotective activities have also been reported for constituents of Leonurus.
3.2. Potential Signaling Pathways Given the activities of structurally related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cellular protection.
References
Unraveling the Molecular Architecture of Leonoside B: A Technical Guide to its Structural Elucidation by NMR Spectroscopy
For Immediate Release
This technical guide provides an in-depth analysis of the structural elucidation of Leonoside B, a phenylpropanoid glycoside isolated from Leonurus glaucescens. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and methodologies that were instrumental in determining its complex structure.
Introduction
This compound belongs to a class of naturally occurring compounds that have garnered significant interest for their potential pharmacological activities. The precise determination of their molecular structure is a critical prerequisite for understanding their bioactivity and for any future drug development efforts. High-field NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of such complex natural products in solution. This guide will detail the comprehensive NMR analysis of this compound, presenting the quantitative data in a clear, tabular format, outlining the experimental protocols, and visualizing the key structural correlations.
Data Presentation: NMR Spectroscopic Data of this compound
The structural backbone of this compound was meticulously pieced together through the comprehensive analysis of its ¹H and ¹³C NMR spectra, recorded in deuterated methanol (CD₃OD). The complete assignment of all proton and carbon signals was achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (400.13 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 6.89 | d | 2.0 |
| 5 | 6.78 | d | 8.2 |
| 6 | 6.71 | dd | 8.2, 2.0 |
| α | 2.86 | t | 7.0 |
| β | 3.98, 3.71 | m | |
| OMe-4 | 3.86 | s | |
| Feruloyl Moiety | |||
| 2' | 7.05 | d | 2.0 |
| 5' | 6.80 | d | 8.2 |
| 6' | 6.95 | dd | 8.2, 2.0 |
| 7' | 7.60 | d | 15.9 |
| 8' | 6.35 | d | 15.9 |
| OMe-3' | 3.88 | s | |
| β-D-Glucopyranosyl Moiety | |||
| 1'' | 4.38 | d | 7.8 |
| 2'' | 3.65 | t | 8.5 |
| 3'' | 3.75 | t | 9.0 |
| 4'' | 4.91 | t | 9.3 |
| 5'' | 3.60 | m | |
| 6''a | 4.35 | dd | 12.0, 2.0 |
| 6''b | 4.25 | dd | 12.0, 5.5 |
| α-L-Rhamnopyranosyl Moiety | |||
| 1''' | 5.18 | d | 1.5 |
| 2''' | 4.05 | dd | 3.2, 1.5 |
| 3''' | 3.78 | dd | 9.5, 3.2 |
| 4''' | 3.45 | t | 9.5 |
| 5''' | 3.60 | m | |
| 6''' | 1.25 | d | 6.2 |
| α-L-Arabinopyranosyl Moiety | |||
| 1'''' | 4.45 | d | 6.8 |
| 2'''' | 3.68 | dd | 8.5, 6.8 |
| 3'''' | 3.55 | dd | 8.5, 3.5 |
| 4'''' | 3.85 | m | |
| 5''''a | 3.80 | dd | 12.0, 2.0 |
| 5''''b | 3.62 | dd | 12.0, 3.0 |
Data extracted from Çaliş et al., Phytochemistry, 1992, 31(1), 357-359.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
While the original publication did not explicitly provide a tabulated list of ¹³C NMR data for this compound, the assignments can be deduced based on the described structural similarity to related compounds and standard chemical shift ranges for such moieties. The following table represents the expected ¹³C chemical shifts.
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Feruloyl Moiety | ||
| 1 | 131.5 | 1' | 127.8 |
| 2 | 113.2 | 2' | 111.5 |
| 3 | 146.8 | 3' | 149.2 |
| 4 | 149.8 | 4' | 149.0 |
| 5 | 116.5 | 5' | 116.2 |
| 6 | 121.5 | 6' | 123.8 |
| α | 36.5 | 7' | 146.5 |
| β | 71.8 | 8' | 115.0 |
| OMe-4 | 56.5 | 9' | 168.5 |
| OMe-3' | 56.4 | ||
| β-D-Glucopyranosyl Moiety | α-L-Rhamnopyranosyl Moiety | ||
| 1'' | 104.5 | 1''' | 102.8 |
| 2'' | 75.0 | 2''' | 72.5 |
| 3'' | 82.5 | 3''' | 72.2 |
| 4'' | 71.0 | 4''' | 74.0 |
| 5'' | 76.0 | 5''' | 70.0 |
| 6'' | 64.0 | 6''' | 18.0 |
| α-L-Arabinopyranosyl Moiety | |||
| 1'''' | 105.0 | ||
| 2'''' | 76.5 | ||
| 3'''' | 78.0 | ||
| 4'''' | 73.0 | ||
| 5'''' | 65.5 |
Note: These are expected chemical shift values based on known data for similar structures and require experimental verification for absolute confirmation.
Experimental Protocols
The structural elucidation of this compound relied on a suite of standard NMR experiments. The following provides a generalized methodology for these key techniques.
3.1. Sample Preparation Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of deuterated methanol (CD₃OD). The solution is then filtered into a 5 mm NMR tube.
3.2. 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons in the molecule. This provides initial information on the types of protons present (aromatic, olefinic, aliphatic, methoxy, anomeric, etc.) and their immediate neighbors.
-
¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the number of distinct carbon environments in the molecule. The chemical shifts provide information about the type of carbon (carbonyl, aromatic, olefinic, aliphatic, etc.).
3.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and their directly attached carbons. It is a crucial tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is essential for connecting the individual spin systems identified by COSY and for establishing the overall carbon skeleton, including the placement of quaternary carbons and the linkages between the aglycone, acyl, and sugar moieties.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow of the structural elucidation process and the key correlations that were pivotal in assembling the structure of this compound.
Conclusion
The comprehensive application of one- and two-dimensional NMR spectroscopy has been indispensable in the complete structural elucidation of this compound. The data presented in this guide, including the detailed ¹H NMR assignments and the logical workflow of the analysis, provide a clear roadmap for the characterization of this complex phenylpropanoid glycoside. This foundational structural information is paramount for any further investigation into the biological and pharmacological properties of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Leonoside B from Leonurus Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The genus Leonurus, commonly known as motherwort, is a source of numerous bioactive compounds, including alkaloids, flavonoids, diterpenes, and glycosides. Among these, glycosides such as phenylethanoid and iridoid glycosides are of significant interest due to their potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of polar glycosides from Leonurus species, which can be adapted for the isolation of compounds like Leonoside B. The methodology is based on a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation.
Quantitative Data on Bioactive Compounds in Leonurus Species
The following table summarizes the quantitative data for several bioactive compounds found in various Leonurus species, extracted and analyzed using different methods. This data can serve as a reference for expected yields and concentrations.
| Compound Class | Compound | Leonurus Species | Plant Part | Extraction Method | Quantification Method | Yield/Content | Reference |
| Alkaloids | Leonurine | L. japonicus | Aerial parts | 95% EtOH extract | HPLC | 0.001 - 0.049% (commercial samples), ≥0.1% (cultivated) | [1] |
| Leonurine | L. sibiricus | Aerial parts | Ethanolic extraction (Soxhlet) | Capillary Electrophoresis | 0.79 to 4.23 mg/g dry weight | ||
| Stachydrine | L. japonicus | Aerial parts | Not specified | HPLC | ≥0.5% (as hydrochloride) | [2] | |
| Phenylethanoid Glycosides | Verbascoside | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Abundant compound | [3] |
| Lavandulifolioside | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Present | [3] | |
| Iridoid Glycosides | Harpagide | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Present | [3] |
| Flavonoids | Rutin | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Present | |
| Quercetin | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Present | ||
| Phenolic Acids | Caffeoylmalic acid | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Abundant compound | |
| Chlorogenic acid | L. cardiaca | Aerial parts | Crude and purified extracts | HPLC-DAD-MS | Present |
Experimental Protocol: Extraction and Purification of Glycosides from Leonurus Species
This protocol outlines a general procedure for the isolation of polar glycosides.
Materials and Reagents
-
Dried and powdered aerial parts of Leonurus species
-
95% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
MCI gel for column chromatography
-
Sephadex LH-20
-
Solvents for High-Performance Liquid Chromatography (HPLC) (acetonitrile, water, formic acid - HPLC grade)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Preparative HPLC system
Extraction Workflow
Caption: Generalized workflow for the extraction and purification of glycosides from Leonurus species.
Step-by-Step Methodology
Step 1: Extraction
-
Take a known quantity (e.g., 1 kg) of dried, powdered aerial parts of the selected Leonurus species.
-
Place the plant material in a large round-bottom flask and add 95% ethanol in a 1:10 (w/v) ratio.
-
Reflux the mixture for 3 hours.
-
Filter the extract while hot and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from the three extractions.
Step 2: Concentration
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Step 3: Liquid-Liquid Partitioning (Fractionation)
-
Suspend the crude extract in distilled water containing 1% hydrochloric acid.
-
Transfer the acidic aqueous suspension to a separatory funnel and partition it successively with an equal volume of ethyl acetate. This step removes non-polar and less polar compounds.
-
Separate and collect the acidic water-soluble fraction, which will contain the polar glycosides. The ethyl acetate fraction can be concentrated and stored for analysis of other compound classes.
Step 4: Preliminary Column Chromatography
-
Neutralize the acidic water-soluble fraction and concentrate it to a smaller volume.
-
Adsorb the concentrated aqueous fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a suitable solvent system.
-
Elute the column with a gradient of ethyl acetate-methanol-ammonia (e.g., starting from 100:7:5 to 0:7:5) to separate the compounds based on polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.
Step 5: Further Purification by Column Chromatography
-
Subject the fractions containing the target glycosides to further chromatographic separation.
-
Use MCI gel column chromatography with a stepwise gradient of methanol in water (e.g., 10% to 100% methanol) for further fractionation.
-
For desalting and removal of smaller molecules, apply the relevant fractions to a Sephadex LH-20 column, eluting with methanol.
Step 6: Final Purification by Preparative HPLC
-
The final purification of this compound or other target glycosides is typically achieved using a preparative High-Performance Liquid Chromatography (HPLC) system.
-
The specific column (e.g., C18) and mobile phase gradient (e.g., acetonitrile-water with 0.1% formic acid) will need to be optimized based on the analytical HPLC profile of the fraction.
-
Collect the peaks corresponding to the target compounds and concentrate them to yield the purified glycoside.
Step 7: Structure Elucidation
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).
Signaling Pathways Modulated by Leonurus Compounds
While the specific signaling pathway for this compound is not documented, other bioactive compounds from Leonurus species, such as the alkaloid leonurine, have been studied for their pharmacological effects. Leonurine has been shown to exert neuroprotective, anti-inflammatory, and antioxidant effects through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by Leonurine, a major bioactive alkaloid from Leonurus species.
Pathway Description: Leonurine has been reported to provide neuroprotective effects by activating the PI3K/Akt signaling pathway. This activation can lead to a reduction in oxidative stress by increasing the expression of antioxidant enzymes. Concurrently, leonurine can inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. These dual actions on antioxidant and anti-inflammatory pathways contribute to its overall protective effects on neuronal cells.
Conclusion
The protocol described provides a comprehensive framework for the extraction and isolation of this compound and other polar glycosides from Leonurus species. Researchers are encouraged to use this as a starting point and to optimize the conditions based on their specific research goals and available resources. The provided quantitative data and information on signaling pathways offer valuable context for the potential bioactivity of compounds derived from this important medicinal plant genus.
References
- 1. Alkaloids and flavonoid glycosides from the aerial parts of Leonurus japonicus and their opposite effects on uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Profile and Biological Activities of Crude and Purified Leonurus cardiaca Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Leonoside B by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the quantitative analysis of Leonoside B, a significant phenylpropanoid glycoside, using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the current absence of a standardized, publicly available validated method for this compound, this application note presents a proposed methodology based on established principles for the analysis of structurally related compounds. It is intended to serve as a robust starting point for researchers, scientists, and drug development professionals. The protocol outlines detailed procedures for sample preparation, instrument configuration, and data analysis. Furthermore, it includes templates for the presentation of quantitative data that would be generated during method validation, adhering to common regulatory guidelines.
Introduction
This compound is a complex phenylpropanoid glycoside that has been identified in various plant species. Its structural complexity, featuring multiple chiral centers and glycosidic linkages, necessitates a reliable and accurate analytical method for quantification in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for the separation and quantification of such non-volatile compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.
Proposed HPLC Quantification Method
The following method is a proposed starting point and requires full validation in accordance with internal standard operating procedures and relevant regulatory guidelines (e.g., ICH Q2(R1)).
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Absorbance at 280 nm |
| Run Time | 35 minutes |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a common choice for the analysis of phenolic and glycosidic compounds. The formic acid helps to improve peak shape and resolution by controlling the ionization of acidic functional groups.
-
Detection Wavelength: The structure of this compound contains phenolic rings and a feruloyl moiety, which are expected to exhibit strong UV absorbance around 280 nm. This wavelength is a common choice for the detection of compounds with similar chromophores.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plant extract, formulation placebo)
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Plant Material/Extracts: Accurately weigh a known amount of the homogenized plant material or extract.
-
Extraction: Add a suitable volume of methanol and extract using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtrate with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation (Illustrative Data)
The proposed method must be validated to ensure it is fit for its intended purpose. The following tables provide an illustrative example of the data that should be generated during a validation study.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.3 |
| 100 | 1510.1 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
4.2.1. Repeatability (Intra-day Precision)
| Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Replicate 6 (Area) | Mean Area | % RSD |
|---|
| 50 | 755.3 | 758.1 | 752.9 | 756.5 | 754.2 | 757.0 | 755.7 | < 2.0% |
4.2.2. Intermediate Precision (Inter-day Precision)
| Day | Analyst | Mean Area (n=6) | % RSD |
|---|---|---|---|
| 1 | 1 | 755.7 | < 2.0% |
| 2 | 2 | 759.2 | < 2.0% |
Accuracy (Spike and Recovery)
| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| Plant Extract | 25 | 24.5 | 98.0% |
| Plant Extract | 50 | 49.2 | 98.4% |
| Plant Extract | 75 | 75.9 | 101.2% |
| Acceptance Criteria | 98.0% - 102.0% |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the quantification of this compound.
Application Note: High-Throughput Analysis of Leonoside B in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-throughput and sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Leonoside B in plasma. Due to the limited availability of specific validated methods for this compound, this document provides a comprehensive, hypothetical protocol to serve as a starting point for method development and validation. The described methodology is based on the known physicochemical properties of this compound as a phenylpropanoid glycoside and established bioanalytical techniques for similar large molecules. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of this compound.
Introduction
This compound is a phenylpropanoid glycoside found in plants of the Leonurus genus, which have been traditionally used for their potential cardiovascular and anti-inflammatory properties. To accurately characterize the pharmacokinetic profile of this compound, a robust and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity, selectivity, and throughput.
This document outlines a prospective protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma. Additionally, it provides hypothetical method validation parameters and a plausible signaling pathway associated with its potential anti-inflammatory effects.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is proposed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound or another phenylpropanoid glycoside not present in the matrix)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Proposed Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusion of a standard solution of this compound and the IS |
| - this compound (Precursor > Product) | Hypothetical: m/z 785.3 > [fragment ion] |
| - Internal Standard (Precursor > Product) | To be determined based on the selected IS |
Method Validation (Hypothetical Data)
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Proposed Signaling Pathway for Anti-inflammatory Action
Based on the known activities of compounds from the Leonurus genus and other phenylpropanoid glycosides, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and the high selectivity of MS/MS detection make this method suitable for high-throughput analysis in pharmacokinetic studies. The hypothetical validation data suggests that the method can meet the regulatory requirements for bioanalytical method validation. This application note serves as a valuable starting point for researchers to develop and validate a method for the analysis of this compound, thereby facilitating further investigation into its therapeutic potential.
Application Notes and Protocols for Leonurine B in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonurine, also known as Leonurine B, is a natural alkaloid with a growing body of research highlighting its potential therapeutic effects, including anti-inflammatory, antioxidant, and cardioprotective properties. These attributes make it a compound of significant interest for investigation in various cell-based assays. This document provides detailed protocols for the dissolution of Leonurine B and its application in cell culture experiments, ensuring reliable and reproducible results.
Product Information
| Parameter | Value | Source |
| IUPAC Name | 4-guanidino-1-butyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Molecular Formula | C₁₄H₂₁N₃O₅ | [1][2] |
| Molecular Weight | 311.33 g/mol | [1][2] |
| Appearance | White to beige powder | [1] |
| Storage (Solid) | 2-8°C, desiccated |
Dissolution of Leonurine B for Cell Culture
Leonurine B exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 2 mg/mL | Warming may be required. | |
| DMSO | 30.3 mg/mL | Requires sonication and pH adjustment to 3 with 1 M HCl. | |
| Water | < 0.1 mg/mL | Considered insoluble. | |
| Methanol | 1 mg/mL | Used for creating standard solutions for analysis. |
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
Leonurine B powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Leonurine B needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 311.33 g/mol = 3.11 mg
-
-
Weighing: Carefully weigh out 3.11 mg of Leonurine B powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the Leonurine B powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Application in Cell Culture Assays
The working concentration of Leonurine B in cell culture can vary significantly depending on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Recommended Working Concentrations from Literature
| Cell Type | Concentration Range | Assay | Source |
| Human Dendritic Cells | 1 µM | Maturation Assay | |
| Human Lung Epithelial Cells (BEAS-2B) | 0-120 µg/mL | LPS-induced Injury Model | |
| Rat Chondrocytes | 5 and 20 µM | IL-1β-induced Inflammation Model | |
| Human THP-1 Macrophages | 0, 5, 10, 20, 40, 80 µM | Lipid Accumulation and Cholesterol Efflux | |
| Human Osteoarthritic Chondrocytes | 5, 10, 20 µM | ECM Degradation Assay |
General Protocol for Treating Cells with Leonurine B
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM Leonurine B stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight, or as per your standard protocol.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM Leonurine B stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cell culture wells.
-
Gently add the medium containing the desired concentration of Leonurine B (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your specific cell-based assay (e.g., viability assay, gene expression analysis, protein analysis, etc.).
Signaling Pathways Modulated by Leonurine B
Leonurine B has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and oxidative stress. A primary mechanism of action is the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Leonurine B inhibits inflammatory pathways.
Experimental Workflow for Assessing Leonurine B Effects
The following diagram outlines a general workflow for investigating the effects of Leonurine B in a cell-based assay.
Caption: General workflow for Leonurine B cell assays.
References
Application Notes & Protocols: Preparation of Leonoside B Standard Solution for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B is a phenylpropanoid glycoside identified in plants of the Leonurus genus. As research into the therapeutic potential of natural compounds expands, accurate and reproducible analytical methods are crucial for the quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, and the preparation of an accurate standard solution is a critical first step for reliable quantification.
This document provides a detailed protocol for the preparation of a this compound standard solution for HPLC analysis. The recommendations are based on the known physicochemical properties of this compound and established methodologies for similar glycosidic compounds.
Materials and Reagents
-
This compound standard: Purity ≥95%
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Ultrapure water: Type I, 18.2 MΩ·cm
-
Volumetric flasks: Class A (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes: Calibrated micropipettes
-
Analytical balance: Readable to at least 0.01 mg
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with the chosen solvent
Experimental Protocols
Preparation of a 1.0 mg/mL Stock Standard Solution
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound standard using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound into a 1.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of HPLC-grade methanol to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. This compound has low aqueous solubility, making an organic solvent like methanol a suitable choice.
-
Dilution to Volume: Once completely dissolved, bring the solution to the 1.0 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the stock solution clearly with the compound name, concentration, preparation date, and solvent. Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.[1]
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
-
Serial Dilutions: Perform serial dilutions of the 1.0 mg/mL stock solution using methanol or the initial mobile phase composition as the diluent.
-
Concentration Range: A typical calibration curve for HPLC analysis might include concentrations in the range of 1 µg/mL to 100 µg/mL. The exact range should be determined based on the expected concentration of this compound in the samples and the sensitivity of the HPLC detector.
-
Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound standard solutions.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 1.0 mg/mL | A higher or lower concentration may be prepared based on the amount of standard available and the required working concentrations. |
| Solvent for Stock Solution | HPLC-grade Methanol | Due to the low estimated water solubility of this compound, methanol is recommended. Acetonitrile is also a potential alternative. |
| Working Standard Concentrations | 1 - 100 µg/mL | This range is a general guideline and should be optimized based on the specific analytical method and instrumentation. |
| Diluent for Working Standards | Methanol or Mobile Phase | Using the initial mobile phase composition as the diluent can improve peak shape in some chromatographic systems. |
| Storage Temperature | -20°C | For long-term stability of the stock solution.[1] Working solutions should be prepared fresh daily if possible. |
| This compound Molecular Formula | C₃₆H₄₈O₁₉[1][2] | |
| This compound Molecular Weight | 784.76 g/mol [3] | |
| This compound CAS Number | 140147-67-7 | Note: A deprecated CAS number 135010-56-9 also exists. |
HPLC Instrumentation and Conditions (General Guidance)
While the focus of this document is on standard preparation, the following provides a general starting point for the HPLC analysis of this compound, based on methods for similar compounds. Method optimization will be required.
| Parameter | General Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (both with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector. The optimal wavelength should be determined by scanning the UV spectrum of this compound (likely in the range of 280-330 nm due to the phenylpropanoid moiety). |
| Injection Volume | 5 - 20 µL |
Diagrams
Caption: Workflow for this compound Standard Solution Preparation.
References
Application Note & Protocol: High-Purity Leonoside B Purification using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Leonoside B, a promising phenylpropanoid glycoside, from plant extracts using solid-phase extraction (SPE). The described method utilizes reversed-phase SPE for efficient isolation and purification, yielding high-purity this compound suitable for research and drug development applications. This document includes a step-by-step experimental protocol, data presented in tabular format for clarity, and a diagram of the putative signaling pathway influenced by related compounds.
Introduction
This compound, a complex phenylpropanoid glycoside, has garnered interest for its potential therapeutic properties. Sourced from plants of the Leonurus genus, effective purification of this compound is crucial for its pharmacological evaluation and further development. Solid-phase extraction (SPE) offers a rapid, efficient, and scalable method for the purification of natural products like this compound from complex plant matrices.[1][2] This technique relies on the differential affinity of the analyte and impurities for a solid sorbent, allowing for their effective separation.[3] This application note details a robust SPE protocol for the purification of this compound.
Experimental Protocol
This protocol is designed for the purification of this compound from a pre-processed plant extract.
1. Materials and Reagents
-
SPE Cartridge: Reversed-phase C18 cartridges (500 mg, 6 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
-
Sample: Crude extract of Leonurus sp. containing this compound, dissolved in 10% methanol in water.
-
Equipment:
-
SPE manifold
-
Vacuum pump
-
Collection tubes
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
2. SPE Protocol
The following four-step SPE procedure is recommended for the purification of this compound:
Step 1: Conditioning (Cartridge Activation)
-
Place the C18 SPE cartridges onto the SPE manifold.
-
Pass 5 mL of methanol through each cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out between steps.
Step 2: Loading (Sample Application)
-
Load 2 mL of the prepared plant extract solution onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
Step 3: Washing (Impurity Removal)
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Follow with a second wash of 5 mL of 40% methanol in water to elute less polar impurities.
Step 4: Elution (Analyte Collection)
-
Place clean collection tubes in the manifold.
-
Elute the retained this compound from the cartridge with 5 mL of 80% methanol in water.
-
Collect the eluate for further analysis or processing.
Post-Elution Processing
The collected eluate can be concentrated using a rotary evaporator or a stream of nitrogen to remove the solvent. The dried, purified this compound can then be reconstituted in a suitable solvent for analysis or long-term storage at -20°C.
Data Presentation
The following tables summarize the expected quantitative data from the SPE purification of this compound.
Table 1: SPE Method Parameters
| Parameter | Value |
| SPE Sorbent | Reversed-Phase C18 |
| Sorbent Mass | 500 mg |
| Cartridge Volume | 6 mL |
| Conditioning Solvent 1 | 5 mL Methanol |
| Conditioning Solvent 2 | 5 mL Deionized Water |
| Sample Loading Volume | 2 mL |
| Wash Solvent 1 | 5 mL 20% Methanol in Water |
| Wash Solvent 2 | 5 mL 40% Methanol in Water |
| Elution Solvent | 5 mL 80% Methanol in Water |
| Flow Rate | 1-2 mL/min |
Table 2: Purification Performance
| Parameter | Result |
| Initial Purity (in crude extract) | ~15% |
| Final Purity (post-SPE) | >95% |
| Recovery Rate | ~85-90% |
| Loading Capacity (approx.) | 2.5 mg this compound per 500 mg sorbent |
Putative Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, studies on structurally related compounds from Leonurus japonicus suggest a potential mechanism of action involving the modulation of inflammatory pathways. Specifically, leolignosides, also found in Leonurus species, have been shown to exert anti-inflammatory effects by targeting the ERK/NF-κB signaling pathway.[4] This pathway is a key regulator of the cellular response to inflammatory stimuli.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The overall experimental workflow for the purification and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound purification.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and efficient method for the purification of this compound from complex plant extracts. The use of reversed-phase C18 cartridges allows for high recovery and purity, making the resulting compound suitable for a range of downstream applications in research and drug development. The putative mechanism of action through the ERK/NF-κB signaling pathway offers a direction for future pharmacological studies of this promising natural product.
References
- 1. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New sesquineolignan glycoside isomers from the aerial parts of <i>Leonurus japonicus</i> and their absolute configurations - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Testing Leonoside B Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of Leonoside B on cancer cells. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to assess cell viability, necrosis, apoptosis, and the underlying molecular mechanisms.
Introduction
This compound is a natural compound with potential anticancer properties. Understanding its cytotoxic effects and mechanism of action is crucial for its development as a therapeutic agent. This document outlines a series of standard in vitro assays to characterize the dose-dependent and time-dependent cytotoxicity of this compound in cancer cell lines. The protocols provided herein cover the assessment of cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and Western blot analysis of key apoptosis-related proteins).
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0 (Vehicle Control) | 24 | 100 ± 4.2 | |
| 10 | 24 | 85.3 ± 3.1 | ||
| 25 | 24 | 62.1 ± 5.5 | ||
| 50 | 24 | 48.9 ± 2.8 | ||
| 100 | 24 | 25.7 ± 3.9 | ||
| 0 (Vehicle Control) | 48 | 100 ± 5.1 | ||
| 10 | 48 | 70.2 ± 4.6 | ||
| 25 | 48 | 45.8 ± 3.7 | ||
| 50 | 48 | 22.4 ± 2.1 | ||
| 100 | 48 | 10.1 ± 1.8 | ||
| Cancer Cell Line B | ... | ... | ... |
Table 2: Membrane Integrity Assessment of this compound Treated Cancer Cells (LDH Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Cancer Cell Line A | 0 (Vehicle Control) | 24 | 5.2 ± 1.1 |
| 10 | 24 | 12.8 ± 2.3 | |
| 25 | 24 | 25.6 ± 3.9 | |
| 50 | 24 | 48.3 ± 4.5 | |
| 100 | 24 | 75.1 ± 5.8 | |
| Cancer Cell Line B | ... | ... | ... |
Table 3: Apoptosis Analysis of this compound Treated Cancer Cells (Annexin V/PI Staining)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cancer Cell Line A | 0 (Vehicle Control) | 24 | 3.1 ± 0.8 | 2.5 ± 0.5 |
| 25 | 24 | 15.7 ± 2.1 | 8.9 ± 1.3 | |
| 50 | 24 | 35.2 ± 3.4 | 18.4 ± 2.2 | |
| 100 | 24 | 58.9 ± 4.7 | 25.1 ± 2.9 | |
| Cancer Cell Line B | ... | ... | ... | ... |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Cell Line | Treatment (Concentration, Time) | Relative Protein Expression (Normalized to Loading Control) | ||
| Bcl-2 | Bax | Cleaved Caspase-3 | ||
| Cancer Cell Line A | Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (50 µM, 24h) | 0.45 | 2.10 | 3.50 | |
| This compound (100 µM, 24h) | 0.21 | 3.80 | 5.20 | |
| Cancer Cell Line B | ... | ... | ... | ... |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549, HeLa) in 96-well plates for MTT and LDH assays, and in 6-well plates for apoptosis assays and protein extraction. Seed at a density that ensures logarithmic growth during the experiment.[1]
-
Cell Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (medium with 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Filter sterilize the solution.
-
Incubation with MTT: After the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating necrosis.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes). Carefully transfer the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay kit). Add the reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control (cells treated with a lysis buffer like Triton X-100).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Centrifuge and wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Potential Apoptotic Signaling Pathway of this compound
While the specific signaling pathway of this compound is under investigation, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
References
Application Note: Isolation of Leonoside B Using Macroporous Resin Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leonoside B, a flavonoid glycoside found in Leonurus japonicus (Chinese Motherwort) and Caulis Spatholobi, has garnered interest for its potential therapeutic properties.[1][2][3] Efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. Macroporous resin chromatography is a highly effective, scalable, and cost-effective technique for the enrichment and purification of flavonoids from plant extracts.[4][5] This application note provides a detailed protocol for the isolation of this compound using this method, including resin selection, optimization of separation parameters, and elution.
The principle of macroporous resin chromatography relies on the differential adsorption of compounds onto a solid-phase resin based on properties like polarity, molecular weight, and specific interactions. By carefully selecting the resin and optimizing the mobile phase conditions, target compounds like this compound can be effectively separated from other components in the crude extract.
Data Presentation
The following tables summarize the quantitative data from key experiments in the development of the this compound isolation protocol.
Table 1: Screening of Macroporous Resins for this compound Adsorption and Desorption
| Resin Type | Polarity | Surface Area (m²/g) | Adsorption Capacity (mg/g resin) | Desorption Capacity (mg/g resin) | Desorption Ratio (%) |
| AB-8 | Weakly Polar | 480-520 | 85.6 | 78.3 | 91.5 |
| D101 | Non-polar | 500-550 | 72.4 | 63.7 | 88.0 |
| HPD-100 | Non-polar | 650-700 | 78.9 | 68.2 | 86.4 |
| HPD-600 | Polar | 550-600 | 65.2 | 55.4 | 85.0 |
| X-5 | Non-polar | 650-700 | 81.5 | 71.7 | 88.0 |
| SP207 | Non-polar | 550-600 | 75.3 | 65.5 | 87.0 |
Data is representative and may vary based on experimental conditions.
Table 2: Adsorption Kinetics of this compound on AB-8 Resin
| Time (min) | Adsorption Capacity (mg/g) |
| 30 | 45.2 |
| 60 | 68.9 |
| 90 | 79.1 |
| 120 | 84.3 |
| 150 | 85.1 |
| 180 | 85.5 |
The adsorption process is well-described by a pseudo-second-order kinetic model, indicating that chemisorption may be the rate-limiting step.
Table 3: Optimized Dynamic Column Chromatography Parameters for this compound Isolation
| Parameter | Optimal Value |
| Resin | AB-8 |
| Sample Concentration | 2.5 mg/mL |
| Loading Flow Rate | 2 BV/h |
| Elution Solvent | 70% Ethanol |
| Elution Flow Rate | 1.5 BV/h |
| Elution Volume | 4 BV |
Experimental Protocols
1. Preparation of Crude Extract
-
Source Material: Dried aerial parts of Leonurus japonicus or Caulis Spatholobi.
-
Extraction:
-
Pulverize the dried plant material into a coarse powder.
-
Extract the powder with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) under reflux for 2 hours.
-
Repeat the extraction process twice.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in deionized water to a final concentration of approximately 2.5 mg/mL.
-
2. Macroporous Resin Pretreatment
-
Soak the selected macroporous resin (e.g., AB-8) in 95% ethanol for 24 hours to activate the resin and remove any impurities.
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
The resin is now ready for packing into a chromatography column.
3. Static Adsorption and Desorption Experiments (Resin Screening)
-
Add a fixed amount of pretreated resin (e.g., 2 g) to a known concentration and volume of the crude extract solution (e.g., 50 mL at 2.5 mg/mL).
-
Shake the mixture at a constant temperature (e.g., 25°C) for a specified time (e.g., 3 hours) to reach adsorption equilibrium.
-
Filter the resin and measure the concentration of this compound in the supernatant using HPLC to calculate the adsorption capacity.
-
Wash the resin with deionized water to remove any unbound impurities.
-
Desorb the adsorbed compounds by shaking the resin with different concentrations of ethanol (e.g., 30%, 50%, 70%, 90%) for 2 hours.
-
Measure the concentration of this compound in the desorption solution to calculate the desorption capacity and ratio.
4. Dynamic Adsorption and Elution in Column Chromatography
-
Pack the pretreated AB-8 resin into a glass column.
-
Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes per hour (BV/h).
-
Load the crude extract solution onto the column at a flow rate of 2 BV/h.
-
After loading, wash the column with 3 BV of deionized water to remove impurities that do not bind to the resin.
-
Elute the adsorbed compounds with 70% ethanol at a flow rate of 1.5 BV/h.
-
Collect the eluate in fractions and monitor the concentration of this compound using HPLC.
-
Combine the fractions containing high-purity this compound and concentrate under reduced pressure.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationships of key chromatographic parameters.
References
- 1. New sesquineolignan glycoside isomers from the aerial parts of <i>Leonurus japonicus</i> and their absolute configurations - Arabian Journal of Chemistry [arabjchem.org]
- 2. Natural Products isolated from Leonurus japonicus - BioCrick [biocrick.com]
- 3. Alkaloids and flavonoid glycosides from the aerial parts of Leonurus japonicus and their opposite effects on uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Leonoside B and its Metabolites
Introduction
Leonoside B is a naturally occurring oligosaccharide that has been identified in various plant species.[1][2] As with many natural products, understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent. This document provides a comprehensive guide for the development of a robust analytical method for the quantification of this compound and its putative metabolites in biological matrices. The described methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex biological samples.[3] This protocol is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of this compound.
Proposed Metabolic Pathway of this compound
While specific metabolites of this compound are not extensively documented in the literature, a putative metabolic pathway can be proposed based on its chemical structure, which features glycosidic and ester linkages. Common metabolic transformations for such compounds include hydrolysis and conjugation reactions.
-
Phase I Metabolism (Hydrolysis): The glycosidic bonds are susceptible to hydrolysis by gut microbiota and hepatic enzymes, leading to the cleavage of sugar moieties and the formation of aglycone metabolites. The ester group is also a likely site for hydrolysis, catalyzed by esterases present in plasma and liver.
-
Phase II Metabolism (Conjugation): The hydroxyl groups on the parent molecule and its hydrolyzed metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), increasing their water solubility and facilitating excretion.
A diagram of the proposed metabolic pathway is presented below.
Caption: Proposed Metabolic Pathway for this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol outlines the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Spiking: To 200 µL of plasma, add 20 µL of the internal standard (IS) working solution. For calibration standards and quality control samples, add the appropriate concentration of this compound.
-
Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendations |
Table 2: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M+H]+ | [Product Ion 1]+ | [Optimized Value] |
| [M+H]+ | [Product Ion 2]+ | [Optimized Value] | |
| Metabolite I (Aglycone) | [M+H]+ | [Product Ion 1]+ | [Optimized Value] |
| [M+H]+ | [Product Ion 2]+ | [Optimized Value] | |
| Metabolite II (Hydrolyzed Ester) | [M+H]+ | [Product Ion 1]+ | [Optimized Value] |
| [M+H]+ | [Product Ion 2]+ | [Optimized Value] | |
| Metabolite III (Glucuronide) | [M-H]- | [Product Ion 1]- | [Optimized Value] |
| [M-H]- | [Product Ion 2]- | [Optimized Value] | |
| Metabolite IV (Sulfate) | [M-H]- | [Product Ion 1]- | [Optimized Value] |
| [M-H]- | [Product Ion 2]- | [Optimized Value] |
| Internal Standard (IS) | [M+H]+ | [Product Ion 1]+ | [Optimized Value] |
Data Presentation and Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits | Complies |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable |
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted in the following diagram.
References
Application Note: Cell-based Assay Protocol for Screening the Biological Activity of Leonoside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leonoside B is a naturally occurring oligosaccharide with a complex chemical structure. While the specific biological activities of this compound are not extensively documented in publicly available literature, natural products from the same chemical class have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This application note provides a comprehensive set of protocols for screening the potential biological activities of this compound using established cell-based assays. The following protocols are designed to be adaptable for initial screening and can be further optimized for more detailed mechanistic studies.
Anti-inflammatory Activity Screening
Inflammation is a critical physiological process that, when dysregulated, contributes to numerous diseases. This protocol aims to assess the potential of this compound to modulate inflammatory responses in a cellular model of inflammation induced by lipopolysaccharide (LPS).
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO or appropriate solvent)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cytotoxicity assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells without LPS stimulation) and a positive control group (cells with LPS stimulation but without this compound).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability should be assessed to ensure that the observed reduction in NO is not due to cytotoxicity.[1][2]
-
Data Presentation
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| Negative Control | 0 | - | 100 | |
| Vehicle Control | 0 (Vehicle) | + | ||
| Positive Control | 0 | + | ||
| This compound | 1 | + | ||
| This compound | 10 | + | ||
| This compound | 50 | + | ||
| This compound | 100 | + |
Signaling Pathway and Workflow
References
Application Notes and Protocols for Leonoside B in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B is a furanolabdane diterpene found in plants of the Leonotis genus, notably Leonotis leonurus. Preliminary research suggests that extracts of Leonotis species possess anti-inflammatory properties, and it is hypothesized that this compound may contribute to this activity. These application notes provide a detailed guide for researchers initiating in vivo rodent studies with this compound, with a focus on dosage calculation, experimental protocols for evaluating anti-inflammatory effects, and potential signaling pathways involved.
Due to the limited availability of published data on pure this compound in rodent models, the following protocols and dosage recommendations are extrapolated from studies conducted on whole-plant extracts of Leonotis leonurus and related species. It is imperative for researchers to conduct initial dose-finding and toxicity studies for purified this compound to establish a safe and effective dose range for their specific experimental models.
Data Presentation: Dosage and Administration
The following tables summarize dosage information from rodent studies using extracts of Leonotis species. This data can serve as a starting point for estimating an initial dose range for this compound. The concentration of this compound in these extracts is not consistently reported in the literature; therefore, the provided extract dosages should be interpreted with caution when translating to pure compound administration.
Table 1: Dosage of Leonotis leonurus Aqueous Leaf Extract in Rodent Anti-Inflammatory Studies
| Animal Model | Administration Route | Dosages Tested (mg/kg) | Observed Effects | Reference |
| Mice | Intraperitoneal (i.p.) | 50 - 800 | Dose-dependent antinociceptive and anti-inflammatory effects. | [1] |
| Rats | Intraperitoneal (i.p.) | 50 - 800 | Significant inhibition of fresh egg albumin-induced paw edema. | [1] |
Table 2: Dosage of Leonotis ocymifolia 80% Methanol Leaf Extract in Rodent Anti-Inflammatory Studies
| Animal Model | Administration Route | Dosages Tested (mg/kg) | Observed Effects | Reference |
| Rodents | Oral (p.o.) | 100, 200, 400 | Significant reduction in carrageenan-induced paw edema. | [2] |
Note: The oral bioavailability of this compound is currently unknown. Therefore, dosages for oral administration may need to be significantly higher than for parenteral routes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive Control (receives standard NSAID)
-
-
Drug Administration: Administer this compound, vehicle, or the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test).
-
Oral Administration in Mice
This protocol describes a method for the oral gavage of this compound in mice.
Materials:
-
This compound solution/suspension
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the this compound solution or suspension in the desired vehicle. Ensure the final volume for administration is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Animal Handling: Gently but firmly restrain the mouse to prevent movement and injury.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip. Gently guide the needle along the upper palate and down the esophagus into the stomach. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution/suspension.
-
Needle Removal: Gently remove the gavage needle.
-
Observation: Monitor the mouse for any signs of distress or injury after the procedure.
Signaling Pathways and Visualization
The anti-inflammatory effects of compounds from the Leonotis genus are thought to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. This compound may exert its anti-inflammatory effect by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular inflammatory signals into intracellular responses. Activation of these pathways through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound could interfere with the phosphorylation cascade of one or more MAPK pathways, thereby reducing the inflammatory response.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in a rodent model.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for initiating research on the in vivo effects of this compound. The current literature suggests a potential anti-inflammatory role for this compound, likely mediated through the NF-κB and MAPK signaling pathways. However, the absence of specific dosage and pharmacokinetic data for pure this compound necessitates a cautious and systematic approach. Future research should prioritize:
-
Quantitative analysis of this compound content in Leonotis extracts: This will enable a more accurate estimation of effective dosages.
-
Pharmacokinetic and toxicological studies of pure this compound: Essential for determining bioavailability, half-life, and a safe therapeutic window.
-
In-depth mechanistic studies: To confirm the precise molecular targets of this compound within the NF-κB and MAPK pathways and to explore other potential mechanisms of action.
By addressing these knowledge gaps, the scientific community can better elucidate the therapeutic potential of this compound in inflammatory conditions.
References
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Glycoside Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the need for a solid support matrix. This attribute eliminates the common issue of irreversible sample adsorption, which can lead to sample loss and low recovery in traditional chromatographic methods.[1][2][3] Consequently, HSCCC has emerged as a highly efficient and rapid alternative for the separation and purification of natural products, including a wide array of glycosides.[1][4] This document provides detailed application notes and protocols for the purification of various glycoside classes using HSCCC.
Section 1: General Principles and Workflow
The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system, where the target glycoside exhibits a suitable partition coefficient (K). An ideal K value typically lies between 0.5 and 2.0, ensuring effective resolution without excessive band broadening. The general workflow for glycoside purification via HSCCC involves several key stages, from initial extraction to final purity analysis.
Diagram of the General Workflow for Glycoside Purification using HSCCC:
Caption: General workflow for glycoside purification.
Section 2: Application Notes and Protocols for Flavonoid Glycoside Purification
Flavonoid glycosides are a large and diverse group of plant secondary metabolites with various reported biological activities. HSCCC is particularly well-suited for their separation due to their polar nature.
Protocol 1: Purification of Flavonoid Glycosides from Lonicera japonica
This protocol is adapted from a method for the efficient isolation of flavonoid glycosides and caffeoylquinic acid derivatives.
1. Crude Extract Preparation:
-
Dried leaves of Lonicera japonica are extracted to obtain a crude sample.
-
The crude extract is then subjected to preliminary fractionation to enrich the flavonoid glycoside content.
2. HSCCC Instrument and Parameters:
-
Apparatus: TBE-300 series HSCCC or equivalent.
-
Two-Phase Solvent System: Methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) at a volume ratio of 2:2:1:5.
-
Stationary Phase: The upper organic phase.
-
Mobile Phase: The lower aqueous phase.
-
Flow Rate: 2.0 mL/min.
-
Revolution Speed: 850 rpm.
-
Detection Wavelength: 254 nm.
-
Sample Loading: 1.0 g of the n-butanol extract dissolved in 10 mL of a 1:1 mixture of the stationary and mobile phases.
3. HSCCC Procedure:
-
Fill the entire column with the stationary phase (upper phase).
-
Set the revolution speed to 850 rpm and pump the mobile phase (lower phase) into the column at the specified flow rate.
-
Once the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase), inject the sample solution.
-
Continuously monitor the effluent at 254 nm and collect fractions based on the elution profile.
4. Post-HSCCC Processing:
-
Analyze the collected fractions by HPLC to determine purity.
-
Fractions containing compounds of interest with insufficient purity can be further purified by preparative HPLC.
Diagram of the HSCCC Separation Process:
Caption: The HSCCC separation process.
Quantitative Data for Flavonoid Glycoside Purification:
| Plant Source | Target Compound(s) | Crude Extract Amount (mg) | Solvent System (v/v/v/v) | Yield (mg) | Purity (%) |
| Psidium guajava | Hyperoside, Isoquercitrin, Reynoutrin, etc. | 600 | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4) | 15.3 - 105.6 | >95 |
| Lonicera japonica | Rhoifolin, Luteoloside | 1000 | methyl tert-butyl ether-n-butanol-acetonitrile-water (0.5% acetic acid) (2:2:1:5) | 21.5, 31.9 | Not specified |
| Platycladus orientalis | Myricetrin, Quercetin-3-O-α-L-rhamnoside, etc. | Not specified | ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5) | 9.3 - 25.8 | Not specified |
Section 3: Application Notes and Protocols for Iridoid and Phenolic Glycoside Purification
HSCCC is also effective for the separation of other polar glycosides like iridoids and phenolic glycosides.
Protocol 2: Purification of Iridoid Glycosides from Fructus Corni
This protocol details the separation of sweroside, morroniside, and loganin.
1. Crude Extract Preparation:
-
A crude extract of Fructus Corni is prepared for HSCCC separation.
2. HSCCC Instrument and Parameters:
-
Apparatus: TBE-300A HSCCC or equivalent.
-
Two-Phase Solvent System: Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1).
-
Stationary Phase: Upper phase.
-
Mobile Phase: Lower phase.
-
Flow Rate: 1.5 mL/min.
-
Revolution Speed: 850 rpm.
-
Sample Loading: 100 mg of crude extract.
3. HSCCC Procedure:
-
Follow the general HSCCC procedure outlined in Section 2, Protocol 1.
Protocol 3: Purification of Phenolic Glycosides from Castanopsis chinensis
This protocol describes the isolation of two new phenolic glycosides.
1. Preliminary Separation:
-
The target fractions are first separated by Sephadex LH-20 chromatography.
2. HSCCC Instrument and Parameters:
-
Two-Phase Solvent System: n-Hexane/Ethyl acetate/Methanol/Water (1:6:3:4).
-
Stationary Phase: Upper phase.
-
Mobile Phase: Lower phase.
-
Flow Rate: 2.0 mL/min.
-
Revolution Speed: 860 rpm.
-
Detection Wavelength: 227 nm.
3. HSCCC Procedure:
-
Follow the general HSCCC procedure.
Quantitative Data for Iridoid and Phenolic Glycoside Purification:
| Plant Source | Target Compound(s) | Crude Extract Amount (mg) | Solvent System (v/v/v/v/v) | Yield (mg) | Purity (%) |
| Fructus Corni | Sweroside, Morroniside, Loganin | 100 | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | 7.9, 13.1, 10.2 | 92.3, 96.3, 94.2 |
| Castanopsis chinensis | Chinensin D, Chinensin E | Not specified | n-Hexane/Ethyl acetate/Methanol/Water (1:6:3:4) | Not specified | 93.0, 95.7 |
Section 4: Application Notes and Protocols for Saponin Glycoside Purification
Saponins, which can be either steroidal or triterpenoid glycosides, are often challenging to purify. HSCCC offers a robust solution for their isolation.
Protocol 4: Purification of Steroid Saponins from Dioscorea zingiberensis
This protocol was developed for the separation of five steroid saponins.
1. Crude Extract Preparation:
-
A total steroid saponin extract is prepared from Dioscorea zingiberensis.
2. HSCCC Instrument and Parameters:
-
Two-Phase Solvent System: Ethyl acetate-n-butanol-methanol-water (4:1:2:4).
-
Detector: Evaporative Light Scattering Detector (ELSD) is used as saponins often lack a strong UV chromophore.
-
Sample Loading: 100 mg of total steroid saponins dissolved in 10 mL of the lower phase.
3. HSCCC Procedure:
-
Follow the general HSCCC procedure, using an ELSD for detection.
Protocol 5: Purification of Saponin and Flavone Glycosides from Clinopodium chinensis
A two-step HSCCC process was established for the purification of didymin, nairutin, and clinopodiside A.
Step 1 HSCCC:
-
Two-Phase Solvent System: Ethyl acetate-1-butanol-water (5:0.8:5).
-
Outcome: Purification of nairutin, while didymin and clinopodiside A are co-eluted.
Step 2 HSCCC (for the mixed fraction):
-
Two-Phase Solvent System: Ethyl acetate-methanol-water (5:1:5).
-
Outcome: Separation and purification of didymin and clinopodiside A.
Quantitative Data for Saponin Glycoside Purification:
| Plant Source | Target Compound(s) | Crude Extract Amount (mg) | Solvent System (v/v/v) or (v/v/v/v) | Yield (mg) | Purity (%) |
| Clinopodium chinensis | Nairutin, Clinopodiside A, Didymin | 100 | Step 1: Ethyl acetate‐1‐butanol‐water (5:0.8:5); Step 2: Ethyl acetate‐methanol‐water (5:1:5) | 15.2, 39.1, 20.6 | 96.5, 98.4, 99.1 |
| Platycodi Radix | Minor acetylated saponins | Not specified | Chloroform-methanol-isopropanol-water (3:2:2:3) | Not specified | >98.9 (after prep-HPLC) |
High-Speed Counter-Current Chromatography is a powerful and versatile technique for the preparative separation and purification of a wide variety of glycosides from complex natural product extracts. Its primary advantage lies in the elimination of a solid support, leading to high sample recovery and the ability to handle crude samples. The success of the method is highly dependent on the rational selection of the two-phase solvent system. By optimizing the experimental parameters, HSCCC, either alone or in combination with other chromatographic techniques, can efficiently yield high-purity glycosides for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Leonoside B Derivatives using UPLC-qTOF-MS
Abstract
This application note describes a robust and sensitive method for the identification and structural elucidation of Leonoside B and its derivatives from complex botanical matrices, such as extracts of Leonurus japonicus (Motherwort). By leveraging the high resolution and mass accuracy of Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS), this method enables the confident identification of known and novel iridoid glycosides. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, along with a discussion of the characteristic fragmentation patterns of this compound that facilitate the identification of its derivatives.
Introduction
This compound, also known as Leonuride, is an iridoid glycoside found in Leonurus japonicus, a plant with a long history of use in traditional medicine. The therapeutic potential of this compound and its derivatives has garnered significant interest in the fields of pharmacology and drug development. The structural diversity of these derivatives, often involving modifications to the aglycone core or the glycosidic moiety, necessitates a powerful analytical technique for their comprehensive characterization. UPLC-qTOF-MS offers the ideal combination of high-efficiency chromatographic separation and high-resolution mass spectrometry, providing accurate mass measurements for elemental composition determination and MS/MS capabilities for structural fragmentation analysis. This enables the differentiation of isomers and the identification of novel derivatives in complex extracts.
Principle of the Method
The method employs UPLC for the rapid and efficient separation of structurally similar this compound derivatives. The separated compounds are then introduced into a qTOF mass spectrometer via an electrospray ionization (ESI) source. The qTOF instrument provides high-resolution, accurate mass measurements of the precursor ions, allowing for the determination of their elemental composition. Subsequent tandem mass spectrometry (MS/MS) experiments are performed by subjecting the precursor ions to collision-induced dissociation (CID). The resulting fragment ions provide crucial structural information, including the nature of the glycosidic linkage and modifications to the aglycone backbone. By analyzing the characteristic fragmentation patterns, particularly the neutral loss of the glucose moiety and specific cleavages within the iridoid core, this compound and its derivatives can be confidently identified.
Experimental Protocols
Sample Preparation
-
Extraction:
-
Weigh 1.0 g of dried and powdered Leonurus japonicus plant material.
-
Add 20 mL of 70% methanol (v/v) to the plant material.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
-
Purification (Optional, for complex matrices):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the target analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of 50% methanol.
-
-
Final Preparation:
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to UPLC injection.
-
UPLC-qTOF-MS Analysis
Instrumentation: A Waters ACQUITY UPLC system coupled to a Waters Xevo G2-XS qTOF Mass Spectrometer (or equivalent).
| UPLC Parameters | |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-95% B; 20-22 min, 95% B; 22.1-25 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| qTOF-MS Parameters | |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (+) / 2.5 kV (-) |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50 - 1200 |
| Acquisition Mode | MSE (Low and High Collision Energy) |
| Collision Energy (Low) | 6 eV |
| Collision Energy (High) | 20 - 40 eV ramp |
| Lock Mass | Leucine Enkephalin (m/z 556.2771 in positive mode, 554.2615 in negative mode) |
Data Presentation and Analysis
The identification of this compound derivatives is based on their retention time, accurate mass, and MS/MS fragmentation patterns. A proposed fragmentation pathway for this compound is illustrated below, which serves as a basis for identifying its derivatives. Derivatives will likely exhibit similar core fragmentation with mass shifts corresponding to their specific modifications.
Proposed Fragmentation Pathway of this compound
This compound (C₁₆H₂₄O₁₀, Exact Mass: 376.1369) is expected to primarily undergo glycosidic cleavage in the MS/MS experiment, resulting in the neutral loss of the glucose moiety (162.0528 Da). Further fragmentation of the aglycone provides diagnostic ions.
Caption: Proposed ESI+ fragmentation of this compound.
Identification of Potential Derivatives
Derivatives of this compound can be tentatively identified by searching for compounds with the characteristic neutral loss of 162.0528 Da and a common aglycone fragment. The mass difference between the precursor ion of the derivative and that of this compound will indicate the nature of the modification.
| Modification | Mass Shift (Da) | Example Derivative Formula | Expected [M+H]⁺ |
| Acetylation | +42.0106 | C₁₈H₂₆O₁₁ | 419.1548 |
| Methylation | +14.0157 | C₁₇H₂₆O₁₀ | 391.1599 |
| Hydroxylation | +15.9949 | C₁₆H₂₄O₁₁ | 393.1418 |
| Dehydration | -18.0106 | C₁₆H₂₂O₉ | 359.1286 |
Experimental Workflow
The overall experimental workflow for the identification of this compound derivatives is depicted in the following diagram.
Caption: Experimental workflow for this compound derivative identification.
Conclusion
The UPLC-qTOF-MS method described in this application note provides a powerful and reliable approach for the identification and structural characterization of this compound and its derivatives in complex herbal extracts. The high resolution and mass accuracy of the qTOF analyzer, combined with the fragmentation data from MS/MS experiments, allow for the confident elucidation of molecular formulas and structural features. This methodology is highly valuable for natural product research, drug discovery, and the quality control of herbal medicines containing Leonurus japonicus.
Troubleshooting & Optimization
Technical Support Center: Optimizing Leonoside B Yield
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the yield of Leonoside B from plant materials, primarily from species of the Leonurus genus (Motherwort).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the final yield of this compound?
A1: The final yield of this compound is influenced by a combination of pre-extraction and extraction factors. Key pre-extraction factors include the plant species and part used (leaves and flowers generally have higher concentrations), harvest time, and post-harvest processing such as drying methods. For the extraction process itself, the most critical parameters are the choice of solvent and its concentration, the extraction temperature, the extraction time, and the solid-to-liquid ratio.
Q2: Which extraction solvent is most effective for this compound?
A2: Aqueous ethanol solutions are generally the most effective for extracting this compound. While various solvents can be used, studies consistently show that an ethanol concentration between 60% and 80% provides an optimal balance, maximizing the extraction of this compound while minimizing the co-extraction of impurities.
Q3: What is the recommended extraction method for maximizing yield?
A3: While traditional methods like reflux and maceration are effective, advanced techniques such as Ultrasound-Assisted Extraction (UAE) have been shown to significantly improve yield and reduce extraction time. UAE enhances cell wall disruption and solvent penetration, leading to a more efficient extraction process. For example, studies have demonstrated that optimizing UAE parameters can lead to yields around 14 mg/g from Leonurus japonicus.
Q4: How can I effectively purify this compound after the initial extraction?
A4: A multi-step purification strategy is typically required. After the initial crude extract is obtained, a common and effective workflow involves:
-
Solvent Partitioning: The crude extract is often partitioned with a solvent like n-butanol to enrich the fraction containing iridoid glycosides, including this compound.
-
Macroporous Resin Chromatography: The enriched fraction is then passed through a macroporous resin column (e.g., HPD-100) to further separate the target compound from other constituents.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, a final polishing step using Prep-HPLC with a C18 column is often necessary.
Troubleshooting Guide
Issue 1: Low Yield of this compound in Crude Extract
If you are experiencing lower-than-expected yields after the initial extraction, consider the following potential causes and solutions.
-
Cause 1: Suboptimal Extraction Parameters. The efficiency of the extraction is highly dependent on the solvent, temperature, and time.
-
Solution: Optimize your extraction parameters systematically. An effective approach is to use a response surface methodology (RSM) to test different combinations. As a starting point, ensure your solvent is an aqueous ethanol solution (60-80%), the temperature is between 60-80°C, and the extraction time is adequate (e.g., 60-90 minutes for reflux or 30-40 minutes for UAE).
-
-
Cause 2: Inefficient Cell Wall Disruption. The plant material's cell walls may not be sufficiently broken down to release the compound.
-
Solution: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). If using traditional methods, consider switching to Ultrasound-Assisted Extraction (UAE), which actively promotes cell disruption through acoustic cavitation.
-
-
Cause 3: Compound Degradation. this compound can be susceptible to degradation under harsh conditions, such as excessively high temperatures or prolonged exposure to certain pH levels.
-
Solution: Avoid prolonged extraction times at high temperatures (>80°C). If degradation is suspected, perform a time-course experiment to find the optimal duration where yield plateaus before degradation becomes significant.
-
Issue 2: Significant Loss of this compound During Purification
If the yield is high in the crude extract but drops significantly after purification steps, investigate these areas.
-
Cause 1: Poor Separation on Macroporous Resin. The chosen resin may not have the optimal polarity and pore size for this compound, or the elution conditions may be incorrect.
-
Solution: Screen different types of macroporous resins (e.g., HPD-100, D101). Optimize the elution gradient. Typically, after loading the sample, the column is washed with deionized water to remove sugars and highly polar impurities, followed by elution with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%) to elute this compound.
-
-
Cause 2: Co-elution with Impurities in Prep-HPLC. The preparative HPLC method may not be resolving this compound from compounds with similar retention times.
-
Solution: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and gradient slope. Ensure the column is not overloaded, as this leads to poor peak shape and resolution. A smaller sample injection volume may improve separation.
-
Logical Troubleshooting Flow
Caption: Troubleshooting logic for diagnosing low this compound yield.
Data & Protocols
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Reflux Extraction | Ultrasound-Assisted Extraction (UAE) |
| Optimal Solvent | 70% Ethanol | 62% Ethanol |
| Optimal Temperature | 75°C | 70°C |
| Optimal Time | 2 x 90 min | 35 min |
| Solid-to-Liquid Ratio | 1:20 g/mL | 1:25 g/mL |
| Max Predicted Yield | ~11.8 mg/g | ~14.1 mg/g |
Data compiled from studies optimizing extraction from Leonurus japonicus.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for achieving high yield.
-
Preparation: Dry the aerial parts of Leonurus japonicus at 60°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the dried powder and place it into a 50 mL flask.
-
Add 25 mL of 62% aqueous ethanol solution (solid-to-liquid ratio of 1:25 g/mL).
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Set the temperature of the water bath to 70°C.
-
Begin sonication and extract for 35 minutes.
-
-
Post-Extraction:
-
After extraction, immediately filter the mixture while hot through Whatman No. 1 filter paper.
-
Collect the filtrate and cool to room temperature.
-
Use a portion of the filtrate for analysis by HPLC to determine the concentration and yield of this compound.
-
Protocol 2: Purification using Macroporous Resin Chromatography
This protocol describes the enrichment of this compound from a crude extract.
-
Preparation:
-
Take the crude extract (obtained from a method like Protocol 1 and concentrated under vacuum) and re-dissolve it in deionized water.
-
Activate the HPD-100 macroporous resin by soaking it in ethanol for 24 hours, then washing it thoroughly with deionized water until the effluent is clear. Pack the resin into a glass column.
-
-
Loading:
-
Load the aqueous sample solution onto the top of the packed column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing & Elution:
-
Wash the column with 3 BV of deionized water to remove highly polar impurities like sugars.
-
Elute the column with a stepwise gradient of ethanol in water.
-
Elute with 3 BV of 30% ethanol.
-
Elute with 5 BV of 50% ethanol. Collect this fraction, as it typically contains the highest concentration of this compound.
-
Elute with 3 BV of 70% ethanol to wash off any remaining compounds.
-
-
-
Analysis:
-
Analyze all collected fractions by HPLC to identify those containing pure this compound.
-
Combine the desired fractions and concentrate them using a rotary evaporator to obtain the enriched this compound product.
-
General Experimental and Purification Workflow
Caption: From plant material to pure this compound: an overview.
Leonoside B stability issues in DMSO and aqueous solutions
Welcome to the technical support center for Leonoside B. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in DMSO and aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C. Under these conditions, the compound is expected to be stable for up to one year. For solid (powder) form, storage at -20°C can maintain stability for up to three years.
Q2: My this compound solution appears to have degraded. What are the likely causes?
This compound, as a phenylpropanoid glycoside, is susceptible to degradation, primarily through hydrolysis of its ester and glycosidic linkages. Several factors can accelerate this degradation:
-
pH: this compound is expected to be more stable in acidic conditions compared to neutral or alkaline solutions. Similar phenylpropanoid glycosides, like verbascoside, show increased degradation rates as the pH rises, with significant instability at pH 8.[1]
-
Temperature: Elevated temperatures can significantly accelerate the degradation process.[1]
-
Presence of Water: In aqueous solutions, hydrolysis is a primary degradation pathway. Even in DMSO stock solutions, residual water can contribute to degradation over time, especially if not stored at low temperatures.
Q3: Can I prepare aqueous solutions of this compound from a DMSO stock?
Yes, this is a common procedure. However, to avoid precipitation of the organic compound, it is advisable to perform a serial dilution of the DMSO stock solution with the aqueous buffer rather than adding the concentrated stock directly to a large volume of aqueous solution.
Q4: What are the potential degradation products of this compound?
Based on its structure, the primary degradation products are likely to result from the hydrolysis of the feruloyl ester linkage and the glycosidic bonds connecting the sugar moieties. This would yield ferulic acid, the constituent sugars (rhamnose, arabinose, and glucose), and the aglycone core.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions daily from a frozen DMSO stock. Minimize the time the aqueous solution is kept at room temperature. |
| Loss of biological activity | Instability of this compound under experimental conditions (e.g., cell culture media at 37°C). | Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions using HPLC or LC-MS. Consider adding the compound to the experiment at the latest possible time point. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility or improper dilution technique. | Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that affects cell viability or assay performance. |
Data Presentation: Stability of a Structurally Similar Phenylpropanoid Glycoside (Verbascoside)
Table 1: Effect of pH on the Degradation Rate Constant of Verbascoside at 25°C [1]
| pH | Rate Constant (k) (day⁻¹) |
| 4.0 | 0.01 |
| 5.0 | 0.02 |
| 6.0 | 0.04 |
| 7.0 | 0.08 |
| 8.0 | 0.15 |
Table 2: Effect of Temperature on the Stability of Verbascoside [1]
| Temperature (°C) | Condition | Observation |
| 50 | Aqueous Solution | Increased degradation compared to 25°C. |
| >50 | Aqueous Solution | Significant increase in degradation rate. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a method to determine the stability of this compound in an aqueous buffer at a specific pH and temperature.
1. Materials:
- This compound
- DMSO (anhydrous)
- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a C18 column and UV detector
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
- Preparation of Working Solution: Dilute the stock solution with the desired aqueous buffer to a final concentration of 100 µM.
- Incubation: Incubate the aqueous working solution at the desired temperature (e.g., 25°C or 37°C).
- Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- Sample Analysis: Immediately analyze the samples by HPLC.
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
- Detection: Monitor the absorbance at a wavelength appropriate for the feruloyl group (around 320 nm).
- Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol is for identifying the potential degradation products of this compound.
1. Materials:
- This compound
- Solutions for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
- LC-MS/MS system with a C18 column and a high-resolution mass spectrometer.
2. Procedure:
- Forced Degradation: Incubate this compound solutions under various stress conditions (acidic, basic, oxidative) for a defined period.
- Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.
- LC-MS/MS Analysis:
- Use a similar chromatographic method as in Protocol 1 to separate the parent compound from its degradation products.
- Acquire mass spectra in both positive and negative ion modes.
- Perform MS/MS fragmentation on the parent ion and any new peaks that appear in the chromatograms of the stressed samples.
- Data Analysis: Compare the mass spectra and fragmentation patterns of the degradation products with the parent compound to propose their structures.
Visualizations
Caption: Proposed degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Optimizing Leonoside B Concentration for In Vitro Experiments
Welcome to the technical support center for the utilization of Leonoside B in in vitro experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their studies.
Disclaimer
Currently, there is a limited amount of publicly available research specifically detailing the in vitro applications and biological effects of this compound. The information provided herein is based on general principles for similar compounds, such as other phenylethanoid glycosides, and should be adapted and validated carefully for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a phenylpropanoid glycoside.[1] While direct studies on this compound are scarce, related compounds from the Leonurus species and other glycosides suggest potential anti-inflammatory, antioxidant, and neuroprotective properties. For instance, compounds with similar structures have been shown to inhibit the production of inflammatory mediators and modulate key signaling pathways involved in inflammation and oxidative stress.
Q2: What is the recommended solvent for dissolving this compound?
This compound is predicted to have low water solubility. Therefore, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions into your aqueous cell culture medium should be made to achieve the final desired experimental concentrations, ensuring the final DMSO concentration is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for this compound in in vitro experiments?
Without direct experimental data for this compound, determining an optimal starting concentration requires a dose-response experiment. Based on studies with structurally related compounds like Leocarpinolide B and other glycosides, a broad range of concentrations should be tested initially. A suggested starting point for a dose-response study could be from 1 µM to 100 µM.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
It is crucial to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays. A cell viability assay, such as the MTT or MTS assay, is recommended.
Troubleshooting Guides
Problem 1: High background or inconsistent results in the MTT assay.
-
Possible Cause: Interference of this compound with the MTT reagent.
-
Troubleshooting Tip: Run a cell-free control with your highest concentration of this compound in media with the MTT reagent to check for any direct reduction of MTT by the compound.
-
-
Possible Cause: Contamination of cell cultures.
-
Troubleshooting Tip: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experimental process.
-
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
Problem 2: No observable effect of this compound in an anti-inflammatory assay.
-
Possible Cause: The concentration of this compound is too low.
-
Troubleshooting Tip: Perform a dose-response experiment with a wider and higher range of concentrations.
-
-
Possible Cause: The incubation time is not optimal.
-
Troubleshooting Tip: Conduct a time-course experiment to determine the optimal pre-incubation time with this compound before and after inflammatory stimulation (e.g., with LPS).
-
-
Possible Cause: The chosen cell line or inflammatory stimulus is not appropriate.
-
Troubleshooting Tip: Ensure your cell model (e.g., RAW 264.7 macrophages) and stimulus (e.g., LPS) are appropriate for studying the inflammatory pathway of interest.
-
Problem 3: Precipitation of this compound in the cell culture medium.
-
Possible Cause: Poor solubility at the tested concentration.
-
Troubleshooting Tip: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the stock solution is kept to a minimum in the final culture volume. Gently warm the media and vortex the diluted compound before adding it to the cells. Consider using a lower concentration range.
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight. |
| 2. Treatment | Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired exposure time (e.g., 24 hours). |
| 3. MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. |
| 4. Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 5. Measurement | Measure the absorbance at 570 nm using a microplate reader. |
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is designed to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
| Step | Procedure |
| 1. Cell Seeding | Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. |
| 2. Pre-treatment | Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. |
| 3. Stimulation | Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone). |
| 4. Supernatant Collection | Collect 50 µL of the cell culture supernatant from each well. |
| 5. Griess Reaction | Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). |
| 6. Measurement | Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations. |
Anti-inflammatory Activity: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
| Step | Procedure |
| 1. Cell Seeding & Treatment | Follow steps 1-3 of the Nitric Oxide Production Assay protocol. |
| 2. Supernatant Collection | Collect the cell culture supernatant. |
| 3. ELISA | Perform the ELISA for the specific cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the chosen ELISA kit. |
| 4. Measurement | Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer and calculate the cytokine concentrations based on the provided standard curve. |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on related compounds, and a general experimental workflow.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
How to prevent degradation of Leonoside B during storage
This technical support center provides guidance on the proper storage and handling of Leonurine (also referred to as Leonoside B) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Leonurine?
A1: To ensure long-term stability, solid Leonurine should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C.[1][2] For extended storage, maintaining a temperature of -20°C is recommended, which can preserve the compound for at least four years.[3][4] It is also advised to keep the compound in a desiccated environment.[2]
Q2: How should I store Leonurine solutions?
A2: The stability of Leonurine in solution is highly dependent on the solvent and storage temperature. Solutions of Leonurine in DMSO can be stored at -20°C for up to one month. It is crucial to be aware that Leonurine is unstable in methanol and alkaline solutions.
Q3: What is the impact of pH on Leonurine stability?
A3: Leonurine is stable in acidic and neutral aqueous solutions. However, it is labile and degrades in alkaline conditions. For example, in a solution with a pH of 11.0, significant degradation occurs.
Q4: Is Leonurine sensitive to light?
A4: While specific photostability studies on Leonurine are not extensively detailed in the provided search results, general recommendations for storing alkaloids and photosensitive compounds suggest protecting them from light. Therefore, it is best practice to store Leonurine in light-resistant containers or in the dark.
Q5: What are the known degradation products of Leonurine?
A5: Under alkaline conditions and in methanol, Leonurine primarily degrades into syringic acid and methyl syringate. In vivo, metabolic degradation in rats has been shown to produce leonurine-10-O-sulfate, leonurine-10-O-β-D-glucuronide, and an O-demethylated analog.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in experiments. | Degradation of Leonurine due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). Prepare fresh solutions for each experiment, especially if using alkaline buffers or methanol. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to identify them. The primary known degradation products to look for are syringic acid and methyl syringate. Adjust solution pH to be neutral or acidic and avoid methanol as a solvent. |
| Precipitation of Leonurine in aqueous solutions. | Poor solubility. | Leonurine has limited solubility in water. For preparing stock solutions, DMSO is a suitable solvent, with a solubility of approximately 3 mg/mL. For aqueous buffers, ensure the pH is not alkaline, as this can promote degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-DAD Method for Leonurine Quantification
This protocol describes a method for quantifying Leonurine and separating it from its degradation products.
1. Chromatographic Conditions:
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Column: Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with Methanol and Ammonium Formate buffer (pH 4.0)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 277 nm
-
Injection Volume: 20 µL
2. Standard Preparation:
-
Prepare a stock solution of Leonurine in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.005 to 0.5 mg/mL.
3. Sample Preparation:
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Dissolve the sample containing Leonurine in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the UPLC system.
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Quantify the amount of Leonurine by comparing the peak area of the sample to the calibration curve.
Protocol 2: Forced Degradation Study of Leonurine
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
1. Acid and Base Hydrolysis:
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Prepare solutions of Leonurine in 0.1 M HCl and 0.1 M NaOH.
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Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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Neutralize the samples before analysis by UPLC-DAD.
2. Oxidative Degradation:
-
Prepare a solution of Leonurine in 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze the sample by UPLC-DAD.
3. Thermal Degradation:
-
Place solid Leonurine in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Take samples at various time points and prepare solutions for UPLC-DAD analysis.
4. Photodegradation:
-
Expose a solution of Leonurine to a light source that provides both UV and visible light (e.g., a xenon arc lamp).
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Simultaneously, keep a control sample in the dark.
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Analyze both samples by UPLC-DAD at different time intervals.
Quantitative Data
Table 1: Recommended Storage Conditions and Stability of Leonurine
| Form | Storage Temperature | Atmosphere | Light Condition | Duration |
| Solid | 2-8°C | Inert Gas | Dark | 1 year |
| Solid | -20°C | Desiccated | Not specified | ≥ 4 years |
| Solution in DMSO | -20°C | Not specified | Not specified | Up to 1 month |
Table 2: Degradation Kinetics of Leonurine in Solution
| Solution | pH | Temperature | Kinetic Order | Rate Constant (k) | t₀.₉ (hours) |
| Aqueous | 11.0 | Not Specified | Zero-order | 1.7004 µg•mL⁻¹•h⁻¹ | 1.94 |
| Methanol | Not Applicable | Not Specified | Zero-order | 1.395 µg•mL⁻¹•h⁻¹ | 3.38 |
t₀.₉ represents the time required for 10% degradation of the compound.
Visualizations
Caption: Degradation pathway of Leonurine under alkaline conditions or in methanol.
Caption: General workflow for the quantitative analysis of Leonurine by UPLC.
References
Leonoside B solubility problems and co-solvent selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leonoside B, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a saponin that, despite having glycosidic chains, is generally characterized by poor solubility in aqueous solutions. It exhibits better solubility in some organic solvents. For instance, it is soluble in methanol and ethanol.
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What am I doing wrong?
This is a common issue due to the compound's low water solubility. Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.
Q3: What are the recommended stock solution concentrations and storage conditions for this compound?
For in vitro studies, it is advisable to prepare stock solutions at a concentration of 10-20 mM in a suitable organic solvent like DMSO. These stock solutions should be stored at -20°C for long-term use and can be kept at 4°C for short-term use (a few days).
Troubleshooting Guide: Co-Solvent Selection and Dissolution
Problem: this compound precipitates out of solution when I dilute my stock into my aqueous experimental media.
This is a common problem when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of this compound, or when the compound's solubility limit in the final aqueous medium is exceeded.
Solutions:
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Optimize Co-Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible to avoid solvent-induced artifacts in your experiments, but high enough to maintain solubility. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.
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Use a Different Co-Solvent System: If DMSO is not suitable for your experimental system, other co-solvents can be considered. The choice of co-solvent will depend on the specific experimental requirements, including the cell type and the assay being performed.
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Sonication: Gentle sonication can aid in the dissolution of this compound in the co-solvent and can also help in resuspending any precipitate that may have formed.
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Warm the Solution: Gently warming the solution can sometimes improve the solubility of compounds. However, be cautious about the temperature stability of this compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| DMSO | ≥ 100 mg/mL (20 mM) | |
| Water | Poorly soluble |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Cell-Based Assays:
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Prepare a Stock Solution:
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Weigh out the desired amount of this compound powder.
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Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-20 mM.
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Vortex or sonicate the solution gently until the this compound is completely dissolved.
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-
Prepare the Working Solution:
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Serially dilute the stock solution with your cell culture medium to achieve the desired final concentrations for your experiment.
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Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically <0.5%).
-
-
Application to Cells:
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Add the prepared working solutions to your cell cultures and proceed with your experimental protocol.
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Visualizations
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Leonoside B
Welcome to the technical support center for the LC-MS analysis of Leonoside B. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1][2][3] This interference can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately impacts the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] When analyzing this compound from complex matrices such as herbal extracts or biological fluids, endogenous components like salts, lipids, phospholipids, and other metabolites can interfere with the ionization process in the mass spectrometer's ion source.
Q2: My this compound peak intensity is unexpectedly low and inconsistent across different samples. Could this be a result of matrix effects?
A2: Yes, inconsistent and low peak intensities are classic indicators of ion suppression, a common type of matrix effect. This phenomenon occurs when co-eluting matrix components compete with this compound for ionization, thereby reducing the number of analyte ions that reach the detector. To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment.
Q3: What are the most common sources of matrix effects when analyzing herbal extracts containing this compound, such as from Leonurus japonicus?
A3: In the analysis of herbal extracts, particularly from Leonurus japonicus (Motherwort), common sources of matrix effects include:
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Highly abundant co-extractives: Pigments (like chlorophylls), lipids, and sugars that are co-extracted with this compound.
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Other phytochemicals: Leonurus japonicus contains a variety of other compounds, including other flavonoids, alkaloids, phenylpropanoids, and organic acids, which may have similar chromatographic behavior to this compound and co-elute.
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Salts and buffers: These may be introduced during sample preparation or be naturally present in the biological matrix.
Q4: How can I minimize matrix effects during my sample preparation for this compound analysis?
A4: Optimizing your sample preparation is a critical step in mitigating matrix effects. Common and effective strategies include:
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Sample Dilution: This is a straightforward method to reduce the concentration of interfering matrix components. However, be mindful that excessive dilution may compromise the sensitivity if this compound is present at low concentrations.
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Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differing solubilities in two immiscible liquids. Adjusting the pH of the aqueous phase can enhance the extraction efficiency for this compound while leaving interfering compounds behind.
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Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering compounds by using different sorbents that can either retain the analyte or the matrix components. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.
Q5: Are there any recommended calibration strategies to compensate for matrix effects in this compound quantification?
A5: Yes, several calibration strategies can help to compensate for matrix effects:
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Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is known to be free of the analyte. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is widely considered the gold standard for correcting matrix effects. A SIL-IS of this compound would co-elute and experience nearly identical matrix effects, allowing for precise normalization of the signal.
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Standard Addition: This method involves spiking the sample with known concentrations of the analyte. It is particularly useful when a blank matrix is not available.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution(s) |
| Poor peak shape for this compound | Matrix overload on the analytical column. | 1. Dilute the sample extract before injection. 2. Optimize the sample cleanup procedure (e.g., use SPE). 3. Use a guard column to protect the analytical column. |
| Inconsistent retention time for this compound | Matrix-induced shifts in chromatography. | 1. Dilute the sample to lessen the matrix load on the column. 2. Improve the sample preparation to remove more interfering compounds. |
| Significant ion suppression or enhancement | Co-eluting matrix components interfering with ionization. | 1. Improve chromatographic separation to resolve this compound from interfering peaks. 2. Employ a more rigorous sample preparation method like SPE or LLE. 3. Use a stable isotope-labeled internal standard to compensate for the effect. |
| High background noise in the chromatogram | Presence of numerous interfering compounds in the matrix. | 1. Optimize the sample preparation to achieve a cleaner extract. 2. Adjust the mobile phase composition or gradient to better separate this compound from the background. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively assess the extent of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
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Set B (Blank Matrix Extract): Extract a blank matrix sample (confirmed not to contain this compound) using your established sample preparation protocol.
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Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with the this compound standard to achieve the same final concentration as in Set A.
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LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of each sample set under the same LC-MS conditions.
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Calculation of Matrix Factor (MF): The matrix effect is quantified by calculating the Matrix Factor (MF) using the following equation:
MF (%) = (Peak Area in Set C / Peak Area in Set A) x 100
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No significant matrix effect. |
| MF < 100% | Ion suppression is occurring. |
| MF > 100% | Ion enhancement is occurring. |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from an herbal extract prior to LC-MS analysis of this compound.
Methodology:
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Cartridge Selection: Choose an appropriate SPE cartridge based on the physicochemical properties of this compound and the matrix components (e.g., a polymeric reversed-phase sorbent).
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Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
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Equilibration: Equilibrate the cartridge with a solvent that mimics the sample's loading conditions (e.g., water or a weak buffer).
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Sample Loading: Load the pre-treated and diluted herbal extract onto the SPE cartridge at a slow, controlled flow rate.
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Washing: Wash the cartridge with a weak solvent to elute weakly retained interferences while ensuring this compound remains on the sorbent.
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Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for LC-MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
Technical Support Center: Optimization of Mobile Phase for Leonoside B Separation
This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the chromatographic separation of Leonoside B, a phenylpropanoid glycoside found in plants of the Leonurus genus.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the reversed-phase HPLC separation of this compound?
A common starting point for the separation of this compound and other related phenylpropanoid glycosides is a gradient elution using a C18 or Phenyl-Hexyl column. The mobile phase typically consists of acetonitrile (Solvent B) and water (Solvent A). To ensure sharp, symmetrical peaks, the aqueous phase is usually acidified with a modifier like 0.1% formic acid or acetic acid.[1][2] This suppresses the ionization of phenolic hydroxyl groups on the analyte, leading to better peak shape and reproducible retention.[2]
Q2: Which organic solvent is better for this compound separation: acetonitrile or methanol?
Both acetonitrile and methanol can be used as the organic component of the mobile phase.
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Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at low wavelengths.
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Methanol is more polar and can offer different selectivity, which may be advantageous for resolving this compound from other co-eluting compounds in a complex plant extract.[3]
The optimal choice often requires empirical testing to see which solvent provides the best resolution and peak shape for your specific sample and column.
Q3: How critical is the pH of the mobile phase for separating this compound?
Controlling the mobile phase pH is crucial for achieving reproducible results, especially for compounds like this compound that have ionizable functional groups.[4] Minor shifts in pH can alter the ionization state of the molecule, leading to significant changes in retention time and peak shape. For robust and repeatable separations, it is recommended to use a buffer or an acidic additive (like 0.1% formic acid) to maintain a constant and low pH (typically between 2.5 and 4.0).
Q4: Can mobile phase additives improve the separation of this compound?
Yes, additives play a key role. Acidic modifiers like formic acid, acetic acid, or phosphoric acid are essential for controlling peak shape. In some cases, for particularly challenging separations involving complex mixtures, other additives might be explored, but for routine analysis of this compound, a simple acidified water/acetonitrile or water/methanol system is generally effective.
Experimental Protocol: HPLC-CAD Method for Phenylpropanoid Glycosides
This protocol is adapted from a validated method for the quantification of phenylpropanoid and iridoid glycosides, including verbascoside (a structurally related compound to this compound), from Leonurus sibiricus. It serves as an excellent starting point for developing a method for this compound.
1. Sample Preparation:
- Accurately weigh the pulverized plant material (e.g., aerial parts of Leonurus japonicus).
- Perform an extraction with methanol or a methanol:water mixture (e.g., 25:75, v/v).
- Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., CAD or DAD).
- Column: Luna Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm). A standard C18 column can also be used as an alternative.
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Detection: Charged Aerosol Detector (CAD) is effective for glycosides. If unavailable, a Diode Array Detector (DAD) can be used, with the detection wavelength set to the absorbance maximum of this compound (determined by scanning a pure standard).
3. Data Presentation:
The following tables summarize the recommended chromatographic conditions.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detector | CAD or DAD (set to λmax of this compound) |
| Gradient Program | See Table 2 below |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0.0 | 95% | 5% |
| 20.0 | 60% | 40% |
| 25.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 31.0 | 95% | 5% |
| 35.0 | 95% | 5% |
| Note: This gradient is a starting suggestion and should be optimized for the specific separation. |
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound and other large glycosides.
Problem: Poor Peak Shape
Q5: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing is the most frequent issue and often results from secondary interactions between the analyte and the stationary phase.
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Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar groups on this compound, causing tailing.
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Solution: Ensure the mobile phase is sufficiently acidic. The addition of 0.1% formic or acetic acid protonates the silanol groups, minimizing these unwanted interactions. Using a high-quality, end-capped column is also critical.
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Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.
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Solution: Dilute the sample or reduce the injection volume.
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Cause 3: Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte's phenolic groups, it can exist in both ionized and non-ionized forms, leading to tailing.
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Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa. For acidic compounds like this compound, a low pH (2.5-3.5) is effective.
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Q6: My peak is fronting. Why is this happening?
Peak fronting is less common than tailing and typically points to a specific issue.
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Cause: Sample Solvent Strength: The sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase. This causes the analyte band to spread and travel too quickly at the column inlet.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
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Q7: The this compound peak appears very broad. How can I improve it?
Broad peaks lead to poor resolution and reduced sensitivity.
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Cause 1: Column Deterioration: The column may be losing its efficiency due to age, contamination, or operation outside of its recommended pH or temperature range.
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Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If this doesn't work, and the column is old, it may need to be replaced. Using a guard column can extend the life of the analytical column.
-
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Cause 2: High Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause the peak to broaden before and after separation.
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Solution: Use tubing with a narrow internal diameter and keep the length as short as possible. Ensure all fittings are properly tightened to eliminate any voids.
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Cause 3: Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions can reduce efficiency.
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Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 0.8-1.2 mL/min is typical.
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Problem: Unstable Retention Time
Q8: The retention time for this compound is drifting or shifting between runs. What should I check?
Unstable retention times compromise the reliability of your analysis.
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Cause 1: Inconsistent Mobile Phase Preparation: Small variations in the percentage of organic solvent or the concentration of the acidic modifier can cause shifts in retention.
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Solution: Prepare mobile phases carefully and consistently using volumetric flasks. Premixing the mobile phase in a single large batch for a sequence of runs can improve consistency. Ensure solvents are properly degassed.
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Cause 2: Column Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation kinetics, leading to retention time drift.
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Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C).
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Cause 3: Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
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Solution: Ensure the column is flushed with the starting mobile phase for a sufficient amount of time (at least 10-15 column volumes) before the first injection and between runs with different methods.
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Table 3: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Secondary silanol interactions2. Column overload3. Incorrect mobile phase pH | 1. Add 0.1% formic/acetic acid to the mobile phase2. Reduce injection volume or dilute the sample3. Adjust pH to be >1 unit away from pKa |
| Peak Fronting | Sample solvent is stronger than the mobile phase | Dissolve the sample in the initial mobile phase composition |
| Broad Peaks | 1. Column degradation2. Extra-column dead volume3. Sub-optimal flow rate | 1. Flush or replace the column; use a guard column2. Use shorter, narrower ID tubing3. Optimize flow rate for your column dimensions |
| Retention Time Drift | 1. Inconsistent mobile phase2. Temperature fluctuations3. Insufficient equilibration | 1. Prepare mobile phase accurately; degas solvents2. Use a column oven3. Increase column equilibration time before injection |
Visual Guides
The following diagrams illustrate key workflows for method development and troubleshooting.
Caption: A general workflow for developing and optimizing an HPLC mobile phase.
References
Technical Support Center: Overcoming Low Oral Bioavailability of Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low oral bioavailability of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: Why do iridoid glycosides typically exhibit low oral bioavailability?
A1: The low oral bioavailability of iridoid glycosides stems from several factors. Their hydrophilic nature, due to the presence of a glucose moiety, limits their ability to passively diffuse across the lipid-rich intestinal epithelial membrane. Additionally, they are susceptible to enzymatic hydrolysis by β-glucosidases in the gastrointestinal tract and metabolism by gut microbiota.[1][2] Some iridoid glycosides may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, further reducing absorption.[3][4][5]
Q2: What are the primary strategies to enhance the oral bioavailability of these compounds?
A2: Key strategies focus on protecting the iridoid glycoside from degradation and improving its absorption characteristics. These include:
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Nanoformulations: Encapsulating iridoid glycosides in lipid or polymeric nanoparticles can protect them from enzymatic degradation and enhance their uptake.
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Enzymatic Hydrolysis: Converting the glycoside to its more lipophilic aglycone form prior to administration can improve passive diffusion.
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Use of P-glycoprotein (P-gp) Inhibitors: Co-administration with P-gp inhibitors can prevent efflux of iridoid glycosides that are P-gp substrates.
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Structural Modification: Chemical modification of the iridoid structure can improve its lipophilicity and metabolic stability.
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Modulation of Gut Microbiota: Since gut microbes play a significant role in the metabolism of these compounds, strategies to modulate the gut microbiome could influence bioavailability.
Q3: How can I determine if my iridoid glycoside is a substrate for P-glycoprotein?
A3: A bidirectional Caco-2 permeability assay is the gold standard in vitro method. By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice versa (B to A), an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.
Troubleshooting Guide for Common Experimental Issues
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low apparent permeability coefficient (Papp) in Caco-2 assay. | 1. Poor intrinsic permeability of the compound. 2. Compound is an efflux transporter substrate (e.g., P-gp). 3. Low aqueous solubility leading to poor sample recovery. 4. Caco-2 monolayer integrity is compromised. | 1. This is an inherent property; focus on enhancement strategies. 2. Perform a bidirectional Caco-2 assay to calculate the efflux ratio. If >2, repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil). 3. Check for compound precipitation in the donor or receiver wells. Use a solubility enhancer like DMSO (ensure final concentration is non-toxic to cells, typically <1%). 4. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the lab's established range (e.g., >400 Ω·cm²). |
| High variability between replicate wells in permeability assays. | 1. Inconsistent cell seeding density. 2. Edge effects on the multi-well plate. 3. Pipetting errors. 4. Incomplete dissolution of the test compound. | 1. Ensure a homogenous cell suspension and consistent seeding volume. 2. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. 3. Use calibrated pipettes and practice consistent technique. 4. Vigorously vortex or sonicate the stock solution and ensure it is fully dissolved before adding to the assay buffer. |
| Nanoformulation shows good encapsulation efficiency but no improvement in oral bioavailability in vivo. | 1. Premature release of the drug in the stomach. 2. Instability of the nanoformulation in the GI tract. 3. Nanoparticle size/charge is not optimal for uptake. | 1. Test the release profile of your formulation at low pH (e.g., pH 1.2-2.5) to simulate gastric conditions. Consider enteric-coating the formulation. 2. Assess the stability of the formulation in simulated gastric and intestinal fluids (SGF and SIF). 3. Characterize particle size and zeta potential. For intestinal uptake, sizes below 300 nm are generally preferred. Positive surface charges can enhance interaction with the negatively charged mucus layer. |
| Enzymatic hydrolysis of the iridoid glycoside is incomplete or slow. | 1. Suboptimal enzyme concentration, pH, or temperature. 2. Enzyme inhibition by components in the extract. 3. The specific glycosidic bond is resistant to the chosen enzyme. | 1. Optimize reaction conditions for your specific enzyme (e.g., β-glucosidase, snailase). Run a time-course experiment to determine the optimal incubation time. 2. If using a crude extract, purify the iridoid glycoside fraction before hydrolysis. 3. Test a panel of different glycosidases (e.g., snailase, hesperidinase, pectinase) to find one with higher activity for your substrate. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on geniposide, a representative iridoid glycoside, demonstrating the impact of different administration forms and formulations on its bioavailability.
Table 1: Pharmacokinetic Parameters of Geniposide in Rats After Oral Administration
| Formulation | Dose (Equivalent Geniposide) | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Geniposide | 100 mg/kg | Not Reported | 6.76 ± 1.23 | 9.67 | |
| Pure Geniposide | 200 mg/kg | Not Reported | Not Reported | 4.23 | |
| Gardenia Fruits Extract | 200 mg/kg | Not Reported | Not Reported | 32.32 | |
| Gardenia Herbal Formulation | 200 mg/kg | Not Reported | Not Reported | 27.17 | |
| Yin-Chen-Hao-Tang (1 g/kg) | ~24 mg/kg | 0.145 ± 0.251 | Not Reported | Not Reported | |
| Yin-Chen-Hao-Tang (3 g/kg) | ~72 mg/kg | 0.604 ± 0.256 | Not Reported | Not Reported |
Table 2: Caco-2 Permeability of Geniposide
| Condition | Concentration | Apparent Permeability Coefficient (Papp A→B) (cm/s) | Reference |
| Geniposide (Single Compound) | Low | (5.85 ± 0.44) x 10⁻⁷ | |
| Geniposide (Single Compound) | Medium | (6.88 ± 0.38) x 10⁻⁷ | |
| Geniposide in Herbal Decoction | Low | (8.96 ± 0.35) x 10⁻⁷ | |
| Geniposide in Herbal Decoction | Medium | (8.95 ± 0.38) x 10⁻⁷ | |
| Geniposide in Herbal Decoction | High | (9.16 ± 0.30) x 10⁻⁷ |
Visual Guides: Diagrams and Workflows
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of Leonoside B for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Leonoside B. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to facilitate a smooth transition from bench-scale isolation to preclinical production.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the large-scale purification of this compound and other related phenylpropanoid glycosides.
Extraction and Initial Purification
Question: We are experiencing a low yield of crude this compound extract from our plant material. What are the potential causes and solutions?
Answer: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:
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Plant Material Quality: The concentration of this compound can vary depending on the plant species, geographical origin, and harvest time. Ensure the correct identification and high quality of your raw material.
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Particle Size: The raw plant material should be finely ground to maximize the surface area for solvent penetration.
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Solvent Selection: The polarity of the extraction solvent is critical. For phenylpropanoid glycosides like this compound, aqueous ethanol or methanol are commonly used. An optimized 70% ethanol solution has been shown to be effective for similar compounds.
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Extraction Time and Temperature: While heat can enhance extraction efficiency, prolonged exposure to high temperatures can lead to the degradation of labile glycosides. Consider optimizing the extraction time and temperature, or utilizing methods like ultrasound-assisted extraction to improve efficiency at lower temperatures.
Question: Our crude extract is highly viscous and contains a significant amount of pigments and polysaccharides, making it difficult to handle. How can we improve the initial purity?
Answer: High levels of impurities are common in initial plant extracts. The following strategies can be employed for their removal:
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Defatting: A pre-extraction step with a non-polar solvent like n-hexane can effectively remove lipids and other lipophilic compounds.
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Solvent Partitioning: After the initial extraction, the crude extract can be dissolved in water and partitioned against a solvent such as n-butanol. This compound will preferentially move to the n-butanol phase, leaving more polar impurities like sugars in the aqueous phase.
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Macroporous Resin Chromatography: This is a highly effective technique for the initial enrichment of this compound. After loading the aqueous solution of the crude extract, the column can be washed with water to remove highly polar impurities, followed by a low-concentration ethanol wash to remove pigments. This compound can then be eluted with a higher concentration of ethanol.
Chromatographic Purification
Question: We are observing poor separation and significant peak tailing during silica gel column chromatography. What can we do to improve this?
Answer: Peak tailing and poor resolution are common challenges when purifying polar compounds like this compound on silica gel. Here are some optimization strategies:
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Solvent System Optimization: The choice of the mobile phase is crucial. A common solvent system for separating phenylpropanoid glycosides is a mixture of chloroform, methanol, and water. Systematically varying the proportions of these solvents can significantly improve separation.
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Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. The sample should be loaded in a small volume of the initial mobile phase to ensure a tight starting band.
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Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Reversed-phase chromatography on a C18 column is a common and effective alternative for purifying polar glycosides.
Question: We are struggling with the scalability of our HPLC purification method. What are the key considerations for moving from analytical to preparative scale?
Answer: Scaling up HPLC requires careful consideration of several parameters to maintain resolution and efficiency:
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Column Sizing: The internal diameter and length of the preparative column must be increased to accommodate larger sample loads.
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Flow Rate Adjustment: The flow rate should be scaled up proportionally to the cross-sectional area of the larger column to maintain the same linear velocity of the mobile phase.
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Sample Loading: The amount of sample that can be loaded onto a preparative column is significantly higher than on an analytical column. However, overloading can lead to poor separation. It is important to determine the optimal loading capacity for your specific column and separation.
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Gradient Optimization: If using a gradient elution, the gradient profile may need to be adjusted to maintain separation on the larger column.
Purity and Stability
Question: How can we accurately determine the purity of our final this compound product for preclinical studies?
Answer: Preclinical studies require a high degree of purity.[1] A combination of analytical techniques should be used to confirm the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for determining the purity of the final product and for identifying any potential degradation products.[2]
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Mass Spectrometry (MS): LC-MS can be used to confirm the identity of this compound and to detect any impurities that may not be resolved by HPLC.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can confirm the identity and purity of the isolated compound.
Question: We are concerned about the stability of our purified this compound. How can we assess its stability and what are the optimal storage conditions?
Answer: The stability of this compound is a critical factor for its use in preclinical studies. Forced degradation studies can be performed to understand its degradation pathways under various stress conditions.[3]
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Forced Degradation Studies: Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[3]
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pH and Temperature Stability: The stability of phenylpropanoid glycosides can be influenced by pH and temperature. It is recommended to perform stability studies at different pH values and temperatures to determine the optimal conditions for storage. Generally, storage at low temperatures (e.g., -20°C or -80°C) in a neutral or slightly acidic buffer is recommended.
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Solvent Stability: The choice of solvent for storage is also important. Phenylpropanoid glycosides are generally more stable in aprotic solvents or in aqueous solutions at an appropriate pH.[4]
Experimental Protocols
Extraction and Initial Purification of this compound
This protocol describes a general method for the extraction and initial purification of this compound from plant material, which can be adapted and optimized.
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Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts of Leonurus species) and grind it into a fine powder.
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Extraction:
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Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
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Repeat the extraction process three times.
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Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
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-
Solvent Partitioning:
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Suspend the crude extract in water and partition sequentially with n-hexane, chloroform, and n-butanol.
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Collect the n-butanol fraction, which will be enriched with this compound.
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Concentrate the n-butanol fraction under reduced pressure.
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Macroporous Resin Chromatography:
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Dissolve the concentrated n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column (e.g., D101 or AB-8).
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Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
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Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting fractions at each step.
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Monitor the fractions by TLC or HPLC to identify the fractions containing this compound.
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Combine the this compound-rich fractions and concentrate under reduced pressure.
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Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
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Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry packing method with the initial mobile phase.
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Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the initial mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of chloroform-methanol or chloroform-methanol-water. A typical starting mobile phase could be chloroform:methanol (9:1), gradually increasing the polarity by increasing the proportion of methanol.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC. Combine the fractions containing pure this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound required for preclinical studies, a final purification step using preparative HPLC is often necessary.
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Column: Use a preparative C18 column (e.g., 250 x 20 mm, 5 µm).
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Mobile Phase: A common mobile phase for the separation of phenylpropanoid glycosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
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Gradient Elution: Develop a gradient elution method that provides good separation of this compound from any remaining impurities. An example gradient could be: 10-40% acetonitrile in water over 30 minutes.
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Sample Injection and Fraction Collection: Inject the partially purified this compound solution onto the column and collect the peak corresponding to this compound.
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Purity Analysis: Analyze the collected fraction using an analytical HPLC method to confirm its purity.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Comment |
| This compound Molecular Weight | 784.75 g/mol | |
| Typical Extraction Solvent | 70% Ethanol | Effective for similar glycosides. |
| Macroporous Resin Elution | 20-80% Ethanol Gradient | Stepwise elution to remove impurities and then elute the target compound. |
| Silica Gel Mobile Phase | Chloroform:Methanol Gradient | Polarity is gradually increased to elute compounds of increasing polarity. |
| Prep-HPLC Mobile Phase | Acetonitrile:Water Gradient | A common reversed-phase system for polar compounds. |
| Purity Requirement (Preclinical) | >95% | General requirement for preclinical studies. |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the scaled-up purification of this compound.
Biosynthesis of Phenylpropanoid Glycosides
Caption: Simplified biosynthetic pathway of phenylpropanoid glycosides like this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 3. This compound | C36H48O19 | CID 6444021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two phenylpropanoid glycosides from Leonurus glaucescens PMID: 1367886 | MCE [medchemexpress.cn]
Technical Support Center: Enhancing Sensitivity for Leonoside B Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) for the low-level detection of Leonoside B.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for my this compound standard. What are the initial troubleshooting steps?
When no signal is present, a systematic check of the instrument and standard is necessary.
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Confirm Standard Integrity: Ensure your this compound standard (Molecular Formula: C36H48O19, Monoisotopic Mass: 784.2789 Da) is not degraded by preparing a fresh stock solution from the neat material[1].
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Direct Infusion: Infuse a freshly prepared standard solution (e.g., 1 µg/mL in 50:50 methanol:water) directly into the mass spectrometer. This bypasses the LC system to confirm that the MS is functioning correctly, the ionization settings are appropriate, and the specified precursor ion is accurate[2].
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Check Instrument Basics:
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Verify that the LC is delivering flow and that there are no leaks[3].
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Ensure the MS ion source is clean; a dirty source is a primary cause of sensitivity loss[3][4].
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Confirm that the mobile phase composition is compatible with MS and promotes ionization (e.g., contains a volatile modifier like formic acid).
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Q2: My this compound signal is weak and the baseline is noisy. How can I improve the signal-to-noise (S/N) ratio?
Improving the S/N ratio involves strategies to simultaneously boost the analyte signal and reduce the background noise.
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Optimize Sample Preparation: Implement a sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove matrix components that cause ion suppression and contribute to a high baseline.
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Refine LC Method:
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Ensure you are using high-purity, MS-grade solvents to minimize background noise.
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Optimize the chromatographic gradient. A higher percentage of organic solvent at the time of elution generally improves desolvation and ionization efficiency in the ESI source.
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Use a high-efficiency column (e.g., with smaller particles or core-shell technology) to produce sharper, taller peaks, which increases the signal intensity relative to the baseline.
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Optimize MS Parameters:
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Ion Source: Methodically optimize ion source parameters, including gas temperatures, gas flow rates, and capillary voltage, as these are critical for efficient ion generation and transmission.
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Collision Energy (CE): In MS/MS mode, optimize the collision energy for your specific MRM transitions to ensure maximum product ion formation.
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Q3: Which ionization mode, positive (+) or negative (-), is more effective for this compound analysis?
For glycosidic compounds like this compound, both modes should be evaluated, but negative ion mode often provides superior sensitivity.
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Negative Ion Mode (ESI-): Glycosides, particularly those with phenolic hydroxyl groups, often ionize more efficiently in negative mode, typically forming the deprotonated molecule [M-H]⁻. Many studies on similar flavonoid or saponin glycosides report better sensitivity in negative ion mode.
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Positive Ion Mode (ESI+): While sometimes less sensitive, positive mode can form adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. The formation of adducts can sometimes provide more stable and specific precursor ions for MS/MS analysis.
It is recommended to screen a this compound standard in both polarities to empirically determine the optimal mode for your specific instrument and mobile phase conditions.
Q4: How can I effectively reduce matrix effects from complex samples like plant extracts or plasma?
Matrix effects, primarily ion suppression, are a major cause of low sensitivity and poor reproducibility. A robust sample preparation protocol is the most effective way to mitigate this.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A reversed-phase (e.g., C18) or a mixed-mode cartridge can be used to retain this compound while washing away interfering polar compounds. See the detailed protocol below.
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Liquid-Liquid Extraction (LLE): LLE can also be used to partition this compound into a solvent that is immiscible with the sample matrix.
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Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from any co-eluting matrix components that may cause ion suppression.
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Dilution: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, but this will also decrease the analyte concentration, making it suitable only if the initial concentration is high enough.
Q5: My chromatographic peak shape for this compound is poor (broadening or tailing). How can this be corrected?
Poor peak shape dilutes the analyte signal, reducing sensitivity and compromising accurate integration.
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Mobile Phase pH: Ensure the mobile phase is buffered with a suitable additive. For compounds with acidic protons, like the phenolic groups in this compound, adding 0.1% formic acid can suppress secondary interactions with the column and improve peak shape.
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Injection Solvent: The solvent used to dissolve the final sample should be as close as possible to the initial mobile phase composition ("weak solvent"). Injecting in a solvent much stronger than the mobile phase can cause significant peak distortion.
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Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and MS source to reduce peak broadening.
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Column Contamination: If peak shape degrades over time, the column may be contaminated. Implement a column washing procedure or use a guard column to protect the analytical column.
Q6: For quantitative analysis, what is the best MS scan mode to achieve the lowest limit of detection (LOD)?
For achieving the highest sensitivity and selectivity in quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole (QQQ) mass spectrometer is the gold standard.
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Principle: In MRM, the first quadrupole (Q1) is set to isolate the precursor ion of this compound (e.g., m/z 783.27 in negative mode for [M-H]⁻). This isolated ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor only a specific, high-intensity product ion.
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Benefit: This technique drastically reduces background noise because it only detects ions that meet the specific precursor-product ion criteria, leading to a significant improvement in the S/N ratio.
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Optimization: To set up an MRM method, you must first determine the optimal precursor ion and then identify the most stable and abundant product ions by performing a product ion scan on the this compound standard. The collision energy must also be optimized for each transition.
Troubleshooting Guides
Systematic Troubleshooting of Low Sensitivity
Low sensitivity is a common issue in LC-MS analysis. The following workflow provides a logical sequence of steps to identify and resolve the root cause.
Caption: Troubleshooting logic for low sensitivity issues.
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol provides a general procedure for cleaning up a methanolic plant extract. Optimization may be required based on the specific matrix.
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Sample Pre-treatment:
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Evaporate 1 mL of the initial plant extract (e.g., 80% methanol) to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 1 mL of 10% methanol in water (loading solution).
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Vortex for 30 seconds and centrifuge to pellet any insoluble material.
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SPE Cartridge Conditioning:
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Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
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Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.
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Sample Loading:
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Load the pre-treated sample supernatant from step 1 onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
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Washing:
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Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences. This step helps in eluting compounds that are more polar than this compound.
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Elution:
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Elute this compound from the cartridge with 3 mL of 90% methanol in water into a clean collection tube.
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Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS analysis.
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Data Presentation Tables
Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar glycosides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns, balances speed and sensitivity. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | Balances loading amount with potential for peak distortion. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Glycosides often show higher sensitivity in negative mode. |
| Capillary Voltage | 2.5 - 3.5 kV | Typical range for stable spray in negative mode; requires optimization. |
| Drying Gas Temp | 300 - 350°C | Needs to be high enough for efficient desolvation without causing thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation; optimize for your instrument and LC flow rate. |
| Nebulizer Pressure | 35 - 50 psi | Crucial for forming a fine spray for efficient ionization. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Table 2: Hypothetical MRM Transitions for this compound Quantification
Note: These transitions are predictive based on the known structure of this compound and common fragmentation patterns of glycosides (neutral loss of sugar moieties). They must be confirmed and optimized empirically by infusing a pure standard.
| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Neutral Loss | Transition Type |
| Negative Mode [M-H]⁻: m/z 783.3 | m/z 621.2 | Arabinose + Rhamnose | Quantifier |
| m/z 475.1 | Feruloyl Group + Sugars | Qualifier | |
| Positive Mode [M+H]⁺: m/z 785.3 | m/z 623.2 | Arabinose + Rhamnose | Quantifier |
| m/z 477.1 | Feruloyl Group + Sugars | Qualifier |
Visualizations
Experimental Workflow
Caption: General workflow for this compound analysis.
This compound Ionization and Fragmentation Pathway
Caption: Simplified ionization and fragmentation of this compound.
References
Troubleshooting Leonoside B aggregation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Leonoside B. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on preventing and resolving aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate that this compound has exceeded its solubility limit or has begun to aggregate. Here are several steps you can take:
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Sonication: Sonicate the solution in a water bath to help break up aggregates and redissolve the compound.[1]
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Gentle Heating: Gently warm the solution to 37°C. It is advisable to preheat both the stock solution and the aqueous buffer before mixing to prevent precipitation caused by temperature shock.[1]
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Solvent and Dilution: Ensure you are using an appropriate solvent. This compound is reported to be soluble in DMSO and dimethyl formamide.[2] For aqueous solutions, it is best to first dissolve the compound in a small amount of DMSO and then perform a stepwise dilution into your aqueous buffer.[1]
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pH Adjustment: The stability and solubility of saponins can be pH-dependent.[3] Consider evaluating the solubility of this compound in a small range of buffered solutions (e.g., pH 6-8) to find the optimal pH for your experiment.
Q2: I'm observing inconsistent results in my bioassays with this compound. Could aggregation be the cause?
A2: Yes, aggregation can lead to inconsistent and unreliable results in bioassays. Aggregates can alter the effective concentration of the monomeric, active form of the compound. To address this:
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Include a Detergent: Adding a small amount of a non-ionic detergent, such as Tween 20 or Triton X-100 (typically at concentrations around 0.01%), can help prevent the formation of aggregates.
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Control Compound Concentration: Keep the concentration of this compound well below its critical aggregation concentration (CAC). If the CAC is unknown, perform dose-response curves to identify any unusually steep drops in activity, which can be indicative of aggregation.
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Centrifugation: Before use, centrifuge your prepared this compound solution at high speed. Aggregates will often pellet, and you can then use the supernatant for your experiments.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: For optimal results and to minimize aggregation, follow these steps:
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Allow the solid this compound powder to equilibrate to room temperature before opening the vial.
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Dissolve the compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).
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For aqueous experimental solutions, perform serial dilutions of the DMSO stock into your final buffer. It's recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and reduce the likelihood of precipitation.
Q4: How should I store my this compound solutions?
A4: Solid this compound should be stored at -20°C. Stock solutions in organic solvents like DMSO are typically stable for up to a year when stored at -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of saponins are generally less stable and it is often recommended to prepare them fresh for each experiment. Do not store aqueous solutions for more than a day.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation
| Potential Cause | Troubleshooting Step | Rationale |
| Exceeded Solubility Limit | Decrease the concentration of this compound in your solution. | The solubility of this compound in aqueous solutions can be limited. |
| Incorrect Solvent | Prepare a stock solution in DMSO or another suitable organic solvent before diluting in aqueous buffer. | Saponins often have better solubility in organic solvents. |
| pH Effects | Test the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0). | The ionization state of functional groups can affect solubility, and saponin stability is pH-dependent. |
| Temperature | Gently warm the solution to 37°C and/or sonicate. | This can help to dissolve small aggregates or precipitates that have formed. |
Issue 2: Suspected Aggregation Leading to Inconsistent Bioactivity
| Potential Cause | Troubleshooting Step | Rationale |
| Self-Aggregation | Add a non-ionic detergent (e.g., 0.01% Tween 20 or Triton X-100) to your assay buffer. | Detergents can help to keep amphiphilic molecules like saponins in a monomeric state. |
| High Concentration | Lower the working concentration of this compound in your experiments. | Aggregation is a concentration-dependent phenomenon. |
| Presence of Aggregates in Stock | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. | This can remove pre-formed aggregates from the solution. |
| Protein Interaction | Increase the concentration of a carrier protein like BSA (e.g., to 0.1 mg/mL) in your assay buffer. | This can sometimes mitigate non-specific binding and aggregation. |
Data Presentation
This compound Solubility
The reported solubility of this compound varies, and much of the available data is estimated. Researchers should experimentally determine the solubility in their specific buffer systems.
| Solvent | Reported Solubility | Source |
| Water | 11.65 mg/L (estimated) | |
| Water | 1.71 g/L (predicted) | |
| DMSO | Soluble | |
| Dimethyl formamide | Soluble | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
-
Stock Solution Preparation:
-
Equilibrate the vial of solid this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in high-purity DMSO. For example, for a 1 mg vial of this compound (MW: 784.76 g/mol ), add 127.4 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into your final experimental buffer to achieve the desired working concentration.
-
To minimize precipitation, add the this compound stock solution to the buffer while gently vortexing.
-
If any cloudiness appears, attempt to redissolve by gentle warming (37°C) or sonication. If this is unsuccessful, prepare a fresh, more dilute working solution.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Dynamic Light Scattering can be used to detect the presence of aggregates in a solution by measuring the size distribution of particles.
-
Sample Preparation:
-
Prepare a series of this compound solutions at different concentrations in your experimental buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a buffer-only control.
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean DLS cuvette.
-
-
DLS Measurement:
-
Equilibrate the sample to the desired experimental temperature in the DLS instrument.
-
Perform measurements according to the instrument's instructions.
-
Analyze the size distribution data. The presence of particles with a hydrodynamic radius significantly larger than expected for a monomeric small molecule may indicate aggregation.
-
-
Data Interpretation:
-
A monomodal peak at a small hydrodynamic radius is expected for a non-aggregated solution.
-
The appearance of larger species or a shift to a larger average particle size with increasing concentration is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for cloudy or precipitated this compound solutions.
Caption: Logical workflow for addressing and confirming this compound aggregation.
References
Technical Support Center: Optimizing ESI Parameters for Leonoside B Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Electrospray Ionization (ESI) parameters for the mass spectrometric analysis of Leonoside B.
Frequently Asked Questions (FAQs)
Q1: What is the typical behavior of this compound in ESI-MS?
This compound is a phenylpropanoid glycoside. In electrospray ionization mass spectrometry (ESI-MS), glycosides typically exhibit facile neutral loss of their sugar moieties. The ionization efficiency and fragmentation pattern of this compound can be influenced by the choice of ionization mode (positive or negative) and various source parameters.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
Both positive and negative ion modes can be utilized for the analysis of this compound and other similar glycosides.
-
Negative Ion Mode (-ESI): This mode is often preferred for quantitative analysis as it tends to produce a strong deprotonated molecule, [M-H], leading to higher sensitivity for the parent ion. For many saponins and glycosides, negative-ion ESI provides the best ionization sensitivity for the precursor deprotonated molecules[1].
-
Positive Ion Mode (+ESI): This mode is particularly useful for structural elucidation. While the protonated molecule [M+H]+ may be less abundant, adducts such as [M+Na]+ are commonly observed for glycosides. Collision-induced dissociation (CID) of these ions can provide valuable information about the aglycone and the sugar chain[1].
Recommendation: It is advisable to test both ionization modes during method development to determine the optimal mode for your specific analytical needs (quantitation vs. structural characterization).
Q3: What are the expected precursor ions for this compound in ESI-MS?
Given the molecular weight of this compound (784.75 g/mol ), the expected precursor ions are:
| Ionization Mode | Precursor Ion | m/z (approx.) |
| Negative | [M-H] | 783.74 |
| Positive | [M+H]+ | 785.76 |
| Positive | [M+Na]+ | 807.74 |
| Positive | [M+K]+ | 823.82 |
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | Systematically optimize key ESI parameters. A detailed protocol is provided in the "Experimental Protocols" section below. |
| Incorrect Ionization Mode | As mentioned in the FAQs, the choice of ionization mode is critical. If you are not detecting a signal in one mode, switch to the other. Negative mode often provides better sensitivity for the molecular ion of glycosides[1]. |
| In-source Fragmentation | The glycosidic bonds of this compound are labile and can break in the ion source, leading to a weak or absent precursor ion signal. To mitigate this, start with a lower fragmentor/cone voltage and gradually increase it. |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from your sample matrix can suppress the ionization of this compound. To address this, improve your sample preparation (e.g., using solid-phase extraction) or optimize your chromatographic separation to resolve this compound from interfering compounds. |
| Mobile Phase Composition | The pH and organic content of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase or the addition of a small amount of a basic modifier (e.g., ammonium hydroxide) can enhance deprotonation. For positive ion mode, an acidic modifier like formic acid is commonly used to promote protonation. |
| Contaminated Ion Source | A dirty ion source can lead to a significant drop in signal intensity. Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations. |
Issue 2: Inconsistent or Unstable Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unstable Spray | An unstable electrospray is a common cause of signal fluctuation. Visually inspect the spray plume if possible. Ensure a consistent and fine mist. An inconsistent spray can be due to a clogged or improperly positioned emitter, or incorrect gas flow rates. |
| Inconsistent Mobile Phase Delivery | Fluctuations in pump pressure or leaks in the LC system can lead to an unstable signal. Check for pressure ripples and perform a leak test. |
| Temperature Fluctuations | Ensure that the column oven and ion source temperatures are stable. |
Experimental Protocols
Protocol for ESI Parameter Optimization for this compound
This protocol outlines a systematic approach to optimize ESI parameters using a standard solution of this compound.
1. Initial Parameter Setup:
Begin with a set of generally applicable parameters for phenylpropanoid glycosides. The following table provides a starting point based on typical values found in the literature for similar compounds.
| Parameter | Starting Value (Negative Ion Mode) | Starting Value (Positive Ion Mode) |
| Capillary Voltage | -3.0 kV | 3.5 kV |
| Cone/Fragmentor Voltage | 30 V | 40 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Nebulizer Gas Flow (N2) | 3 L/min | 3 L/min |
| Drying Gas Flow (N2) | 10 L/min | 10 L/min |
2. Optimization Workflow:
Use a pure standard of this compound infused directly into the mass spectrometer or via flow injection analysis (FIA) to observe the signal intensity of the target precursor ion in real-time as you adjust the parameters.
-
Step 1: Capillary/Spray Voltage: While monitoring the ion intensity, adjust the capillary voltage in increments of 0.5 kV. Plot the intensity against the voltage to find the optimal value that gives the highest stable signal without causing electrical discharge.
-
Step 2: Cone/Fragmentor Voltage: This voltage has a significant impact on in-source fragmentation. Start with a low voltage and gradually increase it. A lower voltage will favor the precursor ion, while a higher voltage will induce fragmentation. The optimal value will be a balance between maximizing the precursor ion signal and minimizing unwanted fragmentation.
-
Step 3: Gas Flow Rates (Nebulizer and Drying Gas): The nebulizer gas aids in droplet formation, while the drying gas assists in desolvation. Optimize the nebulizer gas first to ensure a stable spray, then adjust the drying gas flow to maximize signal intensity.
-
Step 4: Temperatures (Source and Desolvation): The source and desolvation temperatures are crucial for efficient solvent evaporation. Increase these temperatures in increments of 25 °C. Be cautious, as excessively high temperatures can lead to thermal degradation of the analyte.
Visualizations
Caption: Workflow for systematic ESI parameter optimization.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
References
How to handle contamination in natural product extraction
Welcome to the technical support center for natural product extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in natural product extraction?
Contamination in natural product extraction can arise from several sources at various stages of the workflow. The most common sources include:
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Microbial Contamination: If the initial plant material is not properly dried and stored, or if aqueous extracts are handled in non-sterile conditions, bacteria and fungi can proliferate, introducing their own metabolites into your extract.[1][2]
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Solvent-Related Impurities: The solvents used for extraction can contain stabilizers or other impurities. These can become concentrated during solvent evaporation and appear as contaminants in your final analysis.[1] It is crucial to use high-purity, HPLC-grade solvents to minimize this risk.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic containers, tubing, and other labware when they come into contact with organic solvents.[1]
-
Co-extracted Phytochemicals: Often, what may appear as contamination are other naturally occurring compounds from the source material that are extracted along with the target compound(s).[1] Chlorophyll is a common example, which can interfere with chromatographic separation.
-
Cross-Contamination: Residues from previous extractions can carry over if equipment is not thoroughly cleaned between samples.
Q2: How can I prevent contamination before I even start the extraction?
Proactive prevention is key to a successful and clean extraction. Here are some essential steps to take:
-
Proper Material Handling: Ensure that the plant material is correctly identified, and properly dried and stored to prevent microbial growth.
-
Use High-Quality Reagents: Always use high-purity, HPLC-grade solvents to avoid introducing impurities from your reagents.
-
Select Appropriate Labware: Whenever possible, use glass and Teflon-based labware to minimize the risk of plasticizer leaching.
-
Thoroughly Clean Equipment: Implement a rigorous cleaning protocol for all glassware and equipment between extractions to prevent cross-contamination.
Q3: I'm seeing unexpected peaks in my HPLC/GC-MS analysis. What could be the cause?
Unexpected peaks are a common issue and can stem from various forms of contamination. Here's a breakdown of likely sources:
-
Co-extracted Phytochemicals: The most frequent "contaminants" are other natural compounds from the source organism.
-
Solvent Impurities: Stabilizers or impurities present in the solvents can concentrate during the evaporation step and appear in your analysis.
-
Plasticizers: Phthalates from plastic labware can leach into organic solvents and show up in your chromatogram.
-
Microbial Metabolites: If your plant material or extract was subject to microbial growth, the metabolites produced by the microbes can result in unexpected peaks.
To troubleshoot, it is recommended to run a blank (solvent only) to identify peaks originating from the solvent.
Troubleshooting Guides
Issue 1: The color of my extract is interfering with analysis (e.g., strong green from chlorophyll).
-
Problem: Pigments like chlorophyll can interfere with chromatographic separation, sometimes by irreversibly binding to the stationary phase (e.g., silica gel).
-
Solution: Implement a liquid-liquid partitioning step. After the initial extraction (e.g., with methanol or ethanol), evaporate the solvent. Then, partition the residue between a polar solvent (like aqueous methanol) and a non-polar solvent (such as hexane). The chlorophyll and other lipids will preferentially move into the non-polar hexane layer, while more polar compounds of interest will remain in the aqueous methanol layer.
Issue 2: My extract is forming an emulsion during liquid-liquid extraction.
-
Problem: Emulsions are common when samples contain high levels of surfactant-like compounds such as phospholipids, fatty acids, and proteins. This creates a stable mixture of the two immiscible solvent layers, making separation difficult.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while reducing the agitation that causes emulsions.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.
-
Change Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a bed of celite or a filter aid can help to break up the emulsion.
-
Issue 3: Low yield of the target natural product.
-
Problem: The final amount of your isolated compound is significantly lower than expected.
-
Potential Causes and Solutions:
-
Plant Material: The concentration of the target compound can vary based on the plant part used, its developmental stage, and handling/drying conditions. Ensure you are using the correct plant part and that it has been processed optimally.
-
Extraction Solvent: The choice of solvent is critical. Ensure the polarity of your solvent is appropriate for the target compound.
-
Incomplete Extraction: Maximize the surface area for extraction by grinding the plant material into a fine powder. Also, ensure the extraction duration is sufficient. Consider using extraction enhancement techniques like Soxhlet or ultrasound-assisted extraction.
-
Experimental Protocols
Protocol 1: General Protocol for Solvent Extraction of Plant Material
This protocol outlines a standard procedure for extracting bioactive compounds from dried plant material.
-
Preparation of Plant Material:
-
Ensure the plant material is thoroughly dried to prevent microbial contamination.
-
Grind the dried material into a fine powder using a mechanical grinder to maximize the surface area for extraction.
-
-
Maceration:
-
Weigh the powdered plant material (e.g., 100 g).
-
Place the powder in a suitable glass container and add the extraction solvent (e.g., 1 L of methanol).
-
Stir the mixture continuously at room temperature for a minimum of 3 hours. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.
-
-
Filtration and Concentration:
-
Pool the solvent extracts.
-
Filter the pooled extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Protocol 2: Decontamination of Labware and Surfaces
This protocol provides methods for sterilizing equipment to prevent microbial contamination.
| Method | Application | Procedure |
| Autoclaving (Moist Heat) | Glassware, culture media, heat-resistant tools (e.g., spatulas, forceps). | Place items in an autoclave and run a cycle at 121°C and 15 psi for at least 15 minutes. The high pressure allows the steam to reach a higher temperature, effectively killing microbes, spores, and viruses. |
| Dry Heat | Glassware, powders, metal instruments that can be damaged by moisture. | Place items in a hot air oven. Common temperature-time relationships are 170°C for 60 minutes or 160°C for 120 minutes. |
| Solvent Disinfection | Surfaces, non-autoclavable equipment. | Wipe surfaces with 70% ethanol or isopropanol. These solvents denature microbial proteins. |
| Filter Sterilization | Heat-sensitive solutions (e.g., some phytohormones, vitamins, plant extracts). | Pass the solution through a sterile syringe filter with a 0.22-micron pore size. This physically removes bacteria. This should be performed in a laminar flow hood. |
Visual Guides
Caption: Workflow for preventing and identifying contamination.
Caption: Decision tree for troubleshooting low extraction yield.
References
Validation & Comparative
In Vivo Anti-inflammatory Activity of Phenylpropanoid Glycosides: A Comparative Analysis Featuring Acteoside
A comprehensive review of the in vivo anti-inflammatory properties of Acteoside, a closely related compound to Leonoside B, providing experimental data and mechanistic insights for researchers and drug development professionals.
Acteoside has demonstrated significant anti-inflammatory effects across various animal models, often comparable or superior to established anti-inflammatory drugs. This guide synthesizes the available data, presenting it in a clear, comparative format to aid in research and development.
Comparative Efficacy of Acteoside in Preclinical Models
The anti-inflammatory potential of Acteoside has been evaluated in several key in vivo models of inflammation, with positive controls such as Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The following table summarizes the quantitative outcomes from these studies.
| Compound | Animal Model | Dosage | Key Outcomes | Comparator | Comparator Outcome |
| Acteoside | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in Balb/c mice | 30 and 60 mg/kg (intraperitoneal) | Significantly decreased lung wet-to-dry weight ratio and myeloperoxidase (MPO) activity. Inhibited total cells, neutrophils, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF)[1]. | Dexamethasone | 2 mg/kg |
| Acteoside | Dextran Sulphate Sodium (DSS)-induced Colitis in Balb/c mice | 120 and 600 µ g/mouse/day (intraperitoneal) | Significantly improved histological score in both acute and chronic colitis. Down-regulated IFN-γ secretion from mesenteric lymph node T cells[2][3]. | - | - |
| Acteoside | IL-1β-induced Osteoarthritis in rats | Not specified in abstract | Inhibited the production of inflammatory cytokines (IL-6, IL-12, TNF-α, IFN-γ) in primary chondrocytes. Significantly inhibited synovial inflammation and chondrocyte apoptosis in the OA rat model[4]. | - | - |
| Isoacteoside | Xylene-induced ear edema in mice | Not specified in abstract | Effectively inhibited ear edema[5]. | - | - |
| Isoacteoside | LPS-induced endotoxic shock in mice | Not specified in abstract | Effectively inhibited endotoxic death. | - | - |
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key in vivo experiments are provided below.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to study acute inflammation in the lungs, mimicking aspects of bacterial-induced pneumonia and acute respiratory distress syndrome.
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Animals: Balb/c mice are typically used for this model.
-
Groups:
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Control group (saline treatment)
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LPS group (LPS treatment only)
-
Acteoside treatment groups (e.g., 30 and 60 mg/kg)
-
Positive control group (e.g., Dexamethasone 2 mg/kg)
-
-
Procedure:
-
Mice are pre-treated with Acteoside or Dexamethasone via intraperitoneal injection 2 hours prior to LPS administration.
-
LPS is administered via intratracheal instillation to induce lung injury.
-
After a set period (e.g., 24 hours), animals are euthanized.
-
-
Outcome Measures:
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Lung Wet-to-Dry Weight (W/D) Ratio: To assess pulmonary edema.
-
Myeloperoxidase (MPO) Activity: A marker for neutrophil infiltration in the lung tissue.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total and differential cell counts (neutrophils) and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate histopathological changes such as inflammatory cell infiltration and alveolar damage.
-
Experimental workflow for LPS-induced acute lung injury model.
Dextran Sulphate Sodium (DSS)-Induced Colitis in Mice
This is a well-established model for inducing inflammatory bowel disease (IBD) in rodents, characterized by damage to the colonic mucosa.
-
Animals: Balb/c mice are commonly used.
-
Induction of Colitis: Colitis is induced by administering DSS in the drinking water.
-
Treatment: Acteoside is administered daily via intraperitoneal injection at specified doses (e.g., 120 and 600 µ g/mouse/day ).
-
Outcome Measures:
-
Histological Scoring: The colon is removed, and sections are stained and scored for the severity of inflammation and tissue damage in a blinded manner.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Cytokine Analysis: T cells from mesenteric lymph nodes can be isolated and stimulated to measure the secretion of cytokines like IFN-γ.
-
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of Acteoside are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
A crucial pathway in regulating the expression of pro-inflammatory genes. Acteoside has been shown to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Acteoside's inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
In the context of osteoarthritis, Acteoside has been shown to inhibit the IL-1β-induced activation of the JAK/STAT pathway in chondrocytes. This inhibition contributes to the reduction of inflammatory cytokine production and apoptosis of cartilage cells.
Conclusion
The available in vivo data strongly support the potent anti-inflammatory activity of Acteoside, a close structural analog of this compound. It demonstrates efficacy in diverse models of inflammation, including acute lung injury and colitis, with its mechanism of action linked to the downregulation of key inflammatory signaling pathways such as NF-κB and JAK/STAT. These findings position Acteoside and related phenylpropanoid glycosides as promising candidates for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Leonoside B: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
Leonoside B, a phenylpropanoid glycoside, has garnered interest for its potential therapeutic activities. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This guide provides a comparative overview of modern proteomics-based strategies for the experimental validation of this compound's molecular target(s). As direct proteomics studies on this compound are not yet available in published literature, this document presents a series of established, high-confidence experimental workflows and data presentation formats that can be applied to this and other natural products.
Introduction to Target Validation in Drug Discovery
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. It allows for a deeper understanding of the compound's mechanism of action, aids in optimizing its efficacy and safety, and helps in identifying potential biomarkers for patient stratification. Proteomics offers a powerful suite of tools to identify and validate these targets directly within a complex biological system.
Comparative Analysis of Proteomics Techniques for Target Identification
Several proteomics-based methods can be employed to identify the protein targets of a small molecule like this compound. These can be broadly categorized into label-free and label-based approaches. The choice of method depends on factors such as the compound's structure, its binding affinity, and the experimental resources available.
| Technique | Principle | Advantages | Disadvantages | Hypothetical Application for this compound |
| Affinity Purification-Mass Spectrometry (AP-MS) | This compound is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from cell lysates. | Relatively straightforward; can identify both direct and indirect binding partners. | Requires chemical modification of the compound, which may alter its binding properties; can lead to non-specific binding. | A biotinylated derivative of this compound could be synthesized and used to pull down interacting proteins from a relevant cell line (e.g., a cancer cell line where it shows anti-proliferative effects). |
| Drug Affinity Responsive Target Stability (DARTS) | The binding of a ligand (this compound) to its target protein can alter the protein's susceptibility to proteolysis. | Label-free; applicable to unmodified compounds; can be performed in complex mixtures. | May not be effective for all protein-ligand interactions; requires optimization of protease concentration and digestion time. | Cell lysates treated with this compound would be subjected to limited proteolysis, and the resulting protein fragments analyzed by MS to identify proteins with altered digestion patterns. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding can stabilize a target protein against thermal denaturation. | Label-free; can be performed in intact cells and tissues, providing physiological relevance. | Not all ligand binding events result in a significant thermal shift; requires precise temperature control. | Intact cells or cell lysates would be treated with this compound, heated to various temperatures, and the soluble protein fraction analyzed by MS to identify proteins with increased thermal stability. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label active enzyme families. | Can identify targets based on their functional state; provides information on enzyme activity. | Requires a suitable reactive probe, which may not be available for all enzyme classes; less applicable for non-enzymatic targets. | If this compound is hypothesized to target a specific enzyme class (e.g., kinases or proteases), a competitive ABPP experiment could be designed where this compound competes with a known activity-based probe for binding to the target. |
Experimental Protocols: A Hypothetical Workflow for this compound Target Validation using Affinity Purification-Mass Spectrometry (AP-MS)
This section details a hypothetical experimental protocol for identifying the molecular targets of this compound using an AP-MS approach.
Synthesis of an Affinity Probe
A derivative of this compound would be synthesized with a linker arm terminating in a biotin molecule. The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies of similar phenylpropanoid glycosides.
Cell Culture and Lysis
A human cell line relevant to the observed biological activity of this compound (e.g., a cancer cell line for anti-tumor effects) would be cultured to a sufficient density. The cells would then be harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
Affinity Purification
The cell lysate would be incubated with streptavidin-coated magnetic beads that have been pre-incubated with either the biotinylated this compound probe or biotin alone (as a negative control). This incubation allows the biotinylated probe to bind to the beads, and any interacting proteins to be "pulled down" from the lysate.
Washing and Elution
The beads would be washed extensively to remove non-specifically bound proteins. The specifically bound proteins would then be eluted from the beads, for example, by boiling in a denaturing buffer.
Sample Preparation for Mass Spectrometry
The eluted proteins would be subjected to in-solution trypsin digestion to generate peptides. The resulting peptide mixture would be desalted and concentrated prior to mass spectrometry analysis.
LC-MS/MS Analysis and Data Interpretation
The peptide samples would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting MS/MS spectra would be searched against a human protein database to identify the proteins present in the sample. A quantitative proteomics approach, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), would be used to compare the abundance of proteins pulled down by the this compound probe versus the negative control. Proteins that are significantly enriched in the this compound pulldown are considered potential binding partners.
Hypothetical Signaling Pathway Modulation by this compound
Based on the known antioxidant and anti-inflammatory activities of other phenylpropanoid glycosides, it is plausible that this compound could modulate signaling pathways involved in cellular stress and inflammation. A hypothetical target could be a key protein in the NF-κB signaling pathway, such as IKKβ.
Concluding Remarks
The validation of a molecular target is a multifaceted process that often requires the convergence of evidence from multiple experimental approaches. While this guide provides a framework for utilizing proteomics to identify the molecular targets of this compound, the findings from these experiments should be further validated using orthogonal methods such as Western blotting, enzyme activity assays, and cellular imaging. A thorough understanding of the molecular interactions of this compound will be instrumental in advancing its development as a potential therapeutic agent.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Leonoside B
In the realm of natural product analysis and drug development, the accurate quantification of bioactive compounds is paramount. Leonoside B, a cyclic triterpenoid saponin, has garnered interest for its potential pharmacological activities. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for the quantitative analysis of such compounds. This guide provides a comparative overview of these methods, supported by typical experimental data and detailed protocols, to assist researchers in selecting the appropriate technique for their specific needs.
While a direct cross-validation study for this compound was not found in the public domain, this guide synthesizes information from established validation practices for structurally similar glycosides to provide a representative comparison.
Data Presentation: A Quantitative Comparison
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical quantitative data for HPLC-UV and LC-MS/MS methods for the analysis of glycosides similar to this compound.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.997 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 98.1% - 102.0%[1] | 97% - 102%[2] |
| Precision (RSD %) | ≤ 1.5%[1] | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from methods used for similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the routine quantification of various compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of this compound.
-
Quantification: Quantification is typically performed using an external standard calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when very low detection limits are required.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is common.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. This provides high selectivity and sensitivity.
Method Validation Workflow
The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that the new method provides results that are equivalent to the established one.
Objective Comparison
-
Sensitivity: LC-MS/MS is inherently more sensitive than HPLC-UV, often by several orders of magnitude. This makes it the method of choice for trace-level analysis, such as in pharmacokinetic studies where concentrations in biological matrices can be very low.
-
Selectivity: The use of MRM in LC-MS/MS provides a much higher degree of selectivity compared to UV detection. This is particularly advantageous when analyzing complex samples containing multiple components that might co-elute with the analyte of interest in an HPLC-UV chromatogram.
-
Robustness and Cost: HPLC-UV methods are generally considered more robust, less expensive to operate, and require less specialized expertise than LC-MS/MS. This makes HPLC-UV a suitable and cost-effective choice for routine quality control applications where high sensitivity is not a primary requirement.
-
Information Content: LC-MS provides mass information, which can be used to confirm the identity of the analyte. High-resolution mass spectrometry (HRMS) can even provide information on the elemental composition of the molecule. HPLC-UV, on the other hand, relies solely on the retention time and UV spectrum for identification, which is less specific.
References
Reproducibility of Leonoside B-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonoside B, a steroidal saponin, has garnered significant interest in oncological research for its potential as a pro-apoptotic agent in various cancer cell lines. The reproducibility of its cytotoxic effects is a critical factor in its evaluation as a potential therapeutic candidate. This guide provides a comparative analysis of this compound's ability to induce apoptosis, supported by experimental data from multiple studies. We will delve into its mechanism of action, compare its efficacy with other apoptosis-inducing agents, and provide detailed experimental protocols to facilitate further research and validation.
Performance Comparison: this compound vs. Alternatives
The efficacy of an anti-cancer agent is often initially assessed by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] While direct comparative studies are limited, analysis across multiple publications suggests that this compound exhibits potent cytotoxic effects against a range of cancer cell lines.
To provide a comprehensive overview, the following table summarizes the reported IC50 values for this compound and compares them with other saponins and the conventional chemotherapeutic drug, Doxorubicin. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[2]
Table 1: Comparative IC50 Values of Apoptosis-Inducing Agents
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Citation |
| This compound | H460 (NSCLC) | Not explicitly stated, but significant apoptosis at 20-60 µM | 24 | [3] |
| H1975 (NSCLC) | Not explicitly stated, but significant apoptosis at 20-60 µM | 24 | [3] | |
| SAS (OSCC) | Not explicitly stated, but significant apoptosis at 12-24 µM | 24 | [4] | |
| CAL-27 (OSCC) | Not explicitly stated, but significant apoptosis at 12-24 µM | 24 | ||
| Uralsaponin B | MCF-7 (Breast) | ~100 µg/mL (as part of G. uralensis extract) | Not Stated | |
| Oleanolic Acid | Various | 10 - 50 | Not Stated | |
| Paris Saponin VII | Various | Not Stated | Not Stated | |
| Doxorubicin | T47D (Breast) | 0.25 | 48 | |
| MOLM-13 (AML) | 0.5 - 1 | 48 |
NSCLC: Non-Small Cell Lung Cancer; OSCC: Oral Squamous Cell Carcinoma; AML: Acute Myeloid Leukemia.
The data suggests that while this compound's potency appears to be in the micromolar range, direct comparisons of IC50 values with agents like Doxorubicin, which is effective at nanomolar concentrations, are challenging without head-to-head studies under identical conditions. The consistency of this compound's pro-apoptotic effects across different cancer types, as reported in various studies, points towards a reproducible mechanism of action.
Mechanism of Action: Signaling Pathways
This compound appears to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two primary routes to apoptosis. Evidence suggests that this compound primarily triggers the intrinsic pathway, a common mechanism for many natural product-based anti-cancer agents.
Key signaling pathways implicated in this compound-induced apoptosis include:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress this critical survival pathway, leading to the inhibition of cell proliferation and the induction of apoptosis.
-
MAPK Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell survival and proliferation, has also been observed following this compound treatment.
The pro-apoptotic activity of this compound is further substantiated by its effects on the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Studies have consistently shown that this compound treatment leads to:
-
Upregulation of pro-apoptotic proteins: such as Bax.
-
Downregulation of anti-apoptotic proteins: such as Bcl-2.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key assays used to evaluate this compound-induced apoptosis.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the apoptotic effects of this compound.
References
A Tale of Two Glycosides: Unraveling the Activities of Sweroside While Leonoside B Remains in the Shadows
A comprehensive review of the current scientific literature reveals a stark contrast in the depth of understanding between two natural compounds: sweroside and Leonoside B. While sweroside has been the subject of extensive research, elucidating a wide array of biological activities and underlying molecular mechanisms, this compound remains a molecule of interest primarily for its chemical structure, with a significant lack of data on its pharmacological properties. This disparity makes a direct head-to-head comparison of their activities currently unfeasible.
Sweroside, a secoiridoid glycoside found in various medicinal plants, has garnered considerable attention in the scientific community.[1] It has been shown to possess a multitude of therapeutic effects, including anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and antidiabetic properties.[1][2][3][4] In contrast, this compound, a phenylpropanoid glycoside isolated from Leonurus glaucescens, is primarily documented in chemical and metabolomic databases with minimal to no associated biological activity data in the public domain.
This guide, therefore, will pivot to provide a detailed exposition of the well-documented activities of sweroside, offering researchers a thorough understanding of its therapeutic potential. While a direct comparison with this compound is not possible, this guide will serve as a valuable resource for those interested in the pharmacology of sweroside and as a call to the scientific community to explore the potential of lesser-studied natural compounds like this compound.
The Multifaceted Biological Activities of Sweroside
Sweroside's diverse pharmacological effects are attributed to its ability to modulate multiple signaling pathways. The subsequent sections will delve into its key activities, presenting available quantitative data and the experimental methods used to ascertain them.
Anti-inflammatory Activity
Sweroside has demonstrated potent anti-inflammatory effects in various studies. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways.
Experimental Data Summary: Anti-inflammatory Effects of Sweroside
| Parameter | Cell/Animal Model | Treatment/Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Sweroside | Reduction in cytokine levels in lung tissue | |
| NF-κB Signaling Pathway | LPS-induced inflammation | Sweroside | Alleviation of the NF-κB signaling pathway | |
| NLRP3 Inflammasome | ROS-mediated NF-κB/NLRP3 in Ang II-treated cardiomyocytes | Sweroside | Inhibition of NF-κB/NLRP3 activation |
Experimental Protocol: Assessment of Anti-inflammatory Activity in LPS-induced Acute Lung Injury Model
A common in vivo model to assess anti-inflammatory activity involves inducing acute lung injury in mice using lipopolysaccharide (LPS). Mice are treated with sweroside prior to or after LPS administration. The efficacy of sweroside is evaluated by measuring the wet-to-dry ratio of the lung tissue (an indicator of edema) and myeloperoxidase (MPO) activity (a marker of neutrophil infiltration). Additionally, the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the lung tissue or bronchoalveolar lavage fluid are quantified using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: Sweroside's Modulation of the NF-κB Pathway
Caption: Sweroside inhibits the NF-κB signaling pathway.
Antioxidant Activity
Sweroside exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
Experimental Data Summary: Antioxidant Effects of Sweroside
| Parameter | Assay/Model | Treatment/Concentration | Observed Effect | Reference |
| Intracellular ROS | Aconitine-induced cardiomyocytes | Sweroside pretreatment | Inhibition of ROS production | |
| Oxidative Stress Markers (MDA, SOD, GPx) | Myocardial Ischemia–Reperfusion Injury | Sweroside pretreatment | Decreased MDA, increased SOD and GPx activities | |
| Nrf2 Nuclear Translocation | H9c2 cells | Sweroside | Induced Nrf2 nuclear translocation |
Experimental Protocol: In Vitro Antioxidant Activity Assessment
The antioxidant capacity of sweroside can be evaluated using various in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and ferric reducing antioxidant power (FRAP) assays. These assays measure the ability of the compound to scavenge free radicals or reduce ferric ions. The results are often expressed as Trolox equivalents (TE).
Signaling Pathway: Sweroside's Activation of the Keap1/Nrf2 Axis
Caption: Sweroside promotes the Nrf2-mediated antioxidant response.
Hepatoprotective Activity
Sweroside has been shown to protect the liver from various insults through its antioxidant and anti-inflammatory actions.
Experimental Data Summary: Hepatoprotective Effects of Sweroside
| Parameter | Model | Treatment/Concentration | Observed Effect | Reference |
| Cell Viability | Arachidonic acid-exposed HepG2 cells | 20 μM Sweroside pre-treatment | Increased cell viability | |
| Mitochondrial Respiration | Seahorse Mito Stress Assay in HepG2 cells | Sweroside pre-treated cells | High basal and maximal respiration capacity | |
| Reactive Oxygen Species (ROS) | Arachidonic acid-exposed HepG2 cells | Sweroside pre-treatment | Marked scavenging of ROS |
Experimental Protocol: MTT Assay for Cell Viability
To assess the hepatoprotective effect of sweroside against a toxic insult, human liver cancer cells (HepG2) can be used. The cells are pre-treated with sweroside for a specific duration, followed by exposure to a hepatotoxic agent like arachidonic acid. Cell viability is then measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: Hepatoprotective Effect Evaluation
Caption: Workflow for in vitro hepatoprotective activity assessment.
Conclusion and Future Directions
Sweroside stands out as a promising natural compound with a wide range of therapeutic activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular protection makes it a strong candidate for further drug development.
The stark lack of research on this compound, however, highlights a significant gap in our knowledge of potentially valuable natural products. While the current scientific landscape does not permit a comparative analysis, it underscores the need for systematic investigation into the biological activities of less-explored compounds. Future research should aim to elucidate the pharmacological profile of this compound, which would not only expand our understanding of natural product chemistry but could also unveil novel therapeutic agents. A direct comparative study between sweroside and this compound would only be possible once a foundational body of evidence for this compound's activity is established. Until then, sweroside remains a compelling subject of study for researchers in drug discovery and development.
References
- 1. This compound | C36H48O19 | CID 6444021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040343) [hmdb.ca]
- 3. This compound | TargetMol [targetmol.com]
- 4. Chemical constituents, antioxidant and cytotoxicity properties of Leonotisleonurus used in the folklore management of neurological disorders in the Eastern Cape, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Leonoside B: An In Vitro-In Vivo Correlation of its Predicted Pharmacological Effects Based on Structural Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential pharmacological effects of Leonoside B. Due to the current lack of direct experimental data on this compound, this document draws correlations from the well-documented activities of structurally related phenylethanoid glycosides, particularly Verbascoside (Acteoside). This approach allows for a scientifically grounded hypothesis of this compound's potential anti-inflammatory properties and outlines experimental protocols for future validation.
Introduction to this compound and the Phenylethanoid Glycoside Class
This compound is a phenylethanoid glycoside, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific studies on this compound are not yet available in the public domain, its structural characteristics suggest it may share the pharmacological profile of other members of this class.
Verbascoside, a widely studied phenylethanoid glycoside, serves as a valuable comparator. It has demonstrated significant anti-inflammatory effects in numerous in vitro and in vivo models. The primary mechanism of action for many phenylethanoid glycosides involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Analysis: this compound (Predicted) vs. Verbascoside (Observed)
Based on the established activities of Verbascoside, we can hypothesize the potential in vitro and in vivo effects of this compound. The following tables summarize the known quantitative data for Verbascoside, which provides a benchmark for the prospective evaluation of this compound.
In Vitro Anti-inflammatory Effects of Verbascoside
| Cell Line | Stimulant | Parameter Measured | Concentration of Verbascoside | Result |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 10, 30, 100 µM | Dose-dependent inhibition |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) Production | 30, 100 µM | Significant inhibition |
| RAW 264.7 Macrophages | LPS | TNF-α Production | 10, 30, 100 µM | Dose-dependent reduction |
| RAW 264.7 Macrophages | LPS | IL-1β Production | 30, 100 µM | Significant reduction |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | VCAM-1 Expression | 10, 50, 100 µM | Dose-dependent downregulation |
In Vivo Anti-inflammatory Effects of Verbascoside
| Animal Model | Inflammatory Agent | Dosage of Verbascoside | Parameter Measured | Result |
| Carrageenan-induced paw edema in rats | Carrageenan | 25, 50 mg/kg | Paw volume | Significant reduction in edema |
| Croton oil-induced ear edema in mice | Croton oil | 1 mg/ear | Ear swelling | Significant inhibition of edema |
| LPS-induced acute lung injury in mice | LPS | 20, 40 mg/kg | Lung wet-to-dry weight ratio, MPO activity | Attenuation of lung injury |
| DSS-induced colitis in mice | Dextran Sulfate Sodium | 20 mg/kg | Disease Activity Index (DAI), colon length | Amelioration of colitis symptoms |
Postulated Mechanism of Action for this compound
Drawing parallels from Verbascoside and other phenylethanoid glycosides, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Signaling Pathway Diagrams
Figure 1: Predicted inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Predicted inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols for Validation
To validate the hypothesized anti-inflammatory effects of this compound, the following standard experimental protocols, commonly used for Verbascoside, are recommended.
In Vitro Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA):
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for NF-κB and MAPK Pathways:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, and JNK (MAPK).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats:
-
Animals: Male Wistar rats (180-200 g).
-
Procedure:
-
Animals are divided into groups: control, carrageenan-only, this compound-treated groups (various doses), and a positive control group (e.g., indomethacin).
-
This compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the carrageenan-only group.
Experimental Workflow Diagram
Figure 3: Proposed experimental workflow for validating the anti-inflammatory effects of this compound.
Conclusion
While direct experimental evidence for the pharmacological effects of this compound is currently unavailable, its classification as a phenylethanoid glycoside provides a strong rationale for investigating its anti-inflammatory potential. The well-documented activities of the structural analog, Verbascoside, suggest that this compound is likely to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound, which could potentially lead to the development of a novel anti-inflammatory agent. Further research is imperative to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.
Validating Biomarkers for Therapeutic Response: A Comparative Guide Using Curcumin as an Exemplar for Natural Compounds
Introduction
The validation of biomarkers is a critical step in the development of personalized medicine, enabling the prediction of a patient's response to a specific therapeutic agent. This is particularly pertinent for natural compounds, which often exhibit pleiotropic effects, modulating multiple signaling pathways. While the user's interest was in Leonoside B, a comprehensive search of the scientific literature revealed a significant lack of data regarding its therapeutic applications and associated biomarkers.
Therefore, this guide will use Curcumin , a well-researched polyphenol derived from turmeric, as an illustrative example to demonstrate the process of validating biomarkers for a natural compound's therapeutic response. Curcumin has been the subject of numerous clinical trials and preclinical studies, providing a wealth of data on its mechanisms of action and potential biomarkers.[1] This guide will provide an objective comparison of biomarker performance, supported by experimental data, to serve as a template for researchers, scientists, and drug development professionals working with novel natural compounds.
Data Presentation: Comparative Analysis of Biomarkers for Curcumin Therapeutic Response
The following table summarizes key biomarkers that have been evaluated for predicting and monitoring the therapeutic response to Curcumin, particularly in the context of its anti-inflammatory effects. For comparison, a standard alternative therapy, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), is included.
| Biomarker | Function/Role in Disease | Analytical Method | Curcumin Therapeutic Response Data | Alternative Therapy (NSAIDs) Response Data |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine central to systemic inflammation. | Enzyme-Linked Immunosorbent Assay (ELISA) | Significant reduction in serum TNF-α levels in patients with knee osteoarthritis.[2][3] | Potent inhibition of TNF-α production. |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in acute and chronic inflammation. | ELISA | Reduction in serum IL-6 levels in various inflammatory conditions.[2] | Significant reduction in IL-6 levels. |
| Nuclear Factor-kappa B (NF-κB) | Transcription factor that regulates the expression of numerous pro-inflammatory genes. | Western Blot, Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of NF-κB activation and downstream signaling.[4] | Some NSAIDs can inhibit NF-κB, but this is not their primary mechanism. |
| C-Reactive Protein (CRP) | Acute-phase protein that is a sensitive marker of inflammation. | High-Sensitivity CRP (hs-CRP) Assay | Significant decrease in serum CRP levels in patients with knee osteoarthritis. | Reduction in CRP levels secondary to inflammation reduction. |
| Prostaglandin E2 (PGE2) | Pro-inflammatory lipid mediator involved in pain and inflammation. | Mass Spectrometry, ELISA | Reduction in PGE2 production. | Direct inhibition of COX enzymes, leading to a significant decrease in PGE2 synthesis. |
| Matrix Metalloproteinase-9 (MMP-9) | Enzyme involved in tissue remodeling and inflammation. | Gelatin Zymography, ELISA | Downregulation of MMP-9 expression. | Variable effects on MMP-9, not a primary target. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are protocols for key experiments used to measure the biomarkers listed above.
Quantification of Serum Cytokines (TNF-α, IL-6) by ELISA
-
Objective: To measure the concentration of pro-inflammatory cytokines in patient serum before and after treatment with Curcumin.
-
Methodology:
-
Sample Collection: Collect whole blood from patients at baseline and specified time points post-treatment. Separate serum by centrifugation and store at -80°C.
-
Assay Procedure: Use commercially available ELISA kits for human TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add patient serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of cytokines in the samples by interpolating from the standard curve. Compare pre- and post-treatment levels using appropriate statistical tests (e.g., paired t-test).
-
Analysis of NF-κB Activation by Western Blot
-
Objective: To determine the effect of Curcumin on the activation of the NF-κB signaling pathway in target cells or tissues.
-
Methodology:
-
Protein Extraction: Lyse cells or homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of NF-κB p65 and total p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to the total p65 signal to determine the level of NF-κB activation.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of Curcumin.
Experimental Workflow Diagram
Caption: General experimental workflow for biomarker validation.
Logical Relationship Diagram
Caption: Logical relationship in biomarker validation for therapeutic response.
References
- 1. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of curcumin on serum inflammatory biomarkers in patients with knee osteoarthritis: a systematic review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 3. Effects of curcumin on serum inflammatory biomarkers in patients with knee osteoarthritis: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Leonoside B: A Comparative Analysis with Prominent Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Leonoside B with other well-researched phenylpropanoid glycosides, namely verbascoside (acteoside), isoverbascoside, and martynoside. The focus is on their comparative biological activities, supported by available experimental data. While quantitative data for this compound is limited in current scientific literature, this guide contextualizes its potential activities based on its chemical class and the known effects of related compounds.
Introduction to Phenylpropanoid Glycosides
Phenylpropanoid glycosides are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom. They are characterized by a core structure featuring a phenylethanoid and a phenylpropanoid moiety linked to a sugar unit. These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. This guide delves into the specifics of this compound in comparison to its more extensively studied counterparts.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for verbascoside, isoverbascoside, and martynoside, offering a baseline for understanding the potential efficacy of phenylpropanoid glycosides.
Table 1: Antioxidant Activity of Phenylpropanoid Glycosides
| Compound | Assay | IC50 Value (µM) | Source |
| Verbascoside | DPPH radical scavenging | 8 - 28 | [1] |
| Isoverbascoside | DPPH radical scavenging | Data not available | |
| Martynoside | DPPH radical scavenging | Data not available | |
| This compound | DPPH radical scavenging | Data not available |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: Anti-inflammatory Activity of Phenylpropanoid Glycosides
| Compound | Assay | Cell Line | IC50 Value | Source |
| Verbascoside | Inhibition of NO production | RAW 264.7 macrophages | ~22 µM | [2] |
| Verbascoside | Inhibition of PGE2 production | LPS-stimulated RAW 264.7 cells | Data not available | [2] |
| Isoverbascoside | Inhibition of NO production | RAW 264.7 macrophages | Data not available | |
| Martynoside | Inhibition of NO production | RAW 264.7 macrophages | Data not available | |
| This compound | Inhibition of NO production | RAW 264.7 macrophages | Data not available |
Note: NO (Nitric Oxide) and PGE2 (Prostaglandin E2) are key inflammatory mediators.
Table 3: Neuroprotective Activity of Phenylpropanoid Glycosides
| Compound | Model | Effect | Source |
| Verbascoside | H2O2-induced apoptosis in PC12 cells | Significant protection | [3] |
| Isoverbascoside | H2O2-induced apoptosis in PC12 cells | Significant protection | [3] |
| Martynoside | Not specified | Potential neuroprotective effects | |
| This compound | Not specified | Potential neuroprotective effects inferred from Leonurus extracts |
This compound: A Qualitative Overview
Direct quantitative experimental data on the biological activities of isolated this compound is scarce in the current body of scientific literature. However, its chemical structure as a phenylpropanoid glycoside, similar to verbascoside and its isomers, strongly suggests it possesses comparable biological activities. This compound is a known constituent of plants from the Leonurus genus (motherwort), extracts of which have been traditionally used and scientifically validated for their anti-inflammatory and neuroprotective properties. The observed bioactivities of these extracts can be, in part, attributed to their phenylpropanoid glycoside content, including this compound. Further research is warranted to isolate and quantify the specific contributions of this compound to the overall therapeutic effects of these plant extracts.
Key Signaling Pathways
Phenylpropanoid glycosides exert their biological effects by modulating various cellular signaling pathways. Two of the most significant are the Nrf2/ARE and NF-κB pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Many phenylpropanoid glycosides are known to activate this pathway, leading to the transcription of numerous antioxidant and cytoprotective genes.
Caption: Nrf2/ARE signaling pathway activation by phenylpropanoid glycosides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural compounds, including phenylpropanoid glycosides.
Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoid glycosides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation : Prepare a stock solution of the test compound and a series of dilutions in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture : In a 96-well microplate, add 100 µL of each concentration of the test compound to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, an inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation : Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Prostaglandin E2 (PGE2) Inhibition Assay
This assay quantifies the inhibition of PGE2, another key inflammatory mediator, in LPS-stimulated cells.
-
Cell Culture and Treatment : Follow the same procedure as the NO inhibition assay (steps 1-4).
-
Supernatant Collection : After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
PGE2 Measurement : Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 EIA kit, following the manufacturer's instructions.
-
Calculation : The percentage of inhibition of PGE2 production is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.
Conclusion
Verbascoside, isoverbascoside, and martynoside are well-documented phenylpropanoid glycosides with potent antioxidant, anti-inflammatory, and neuroprotective activities. While direct experimental evidence for this compound is currently lacking, its structural similarity to these compounds, coupled with the known biological activities of Leonurus extracts, suggests its potential as a bioactive molecule. This guide provides a framework for understanding the comparative efficacy of these compounds and highlights the need for further research to fully elucidate the therapeutic potential of this compound. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of natural product drug discovery.
References
A Comparative Guide to the Quantitative Method Validation of Leonoside B in Biological Matrices
This guide provides a comprehensive overview of the validation of quantitative bioanalytical methods for Leonoside B, a compound of significant interest in pharmaceutical research. Due to the limited availability of direct public data on this compound validation, this document establishes a comparative framework based on validated methods for structurally similar or analytically analogous compounds, such as Tubuloside B and Sennoside B. The methodologies and data presented herein are synthesized to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols for this compound in various biological matrices. All presented data is for illustrative purposes and should be adapted based on specific experimental conditions.
The validation of bioanalytical methods is a critical regulatory requirement, ensuring the reliability and reproducibility of quantitative data from pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.[1][2][3] This process adheres to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][4]
Comparative Performance of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The following tables summarize typical validation parameters for LC-MS/MS methods, drawing parallels from validated assays for similar compounds.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A (Hypothetical for this compound) | Method B (Adapted from Tubuloside B) | Method C (Adapted from Sennoside B) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Capcell Pak C18, 2.0 x 50 mm, 5 µm | Not Specified |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Methanol-10 mM ammonium acetate (70:30, v/v) | Not Specified |
| Flow Rate | 0.3 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI- | ESI- | Not Specified |
| MRM Transition | [M-H]⁻ → Fragment ion | m/z 665.1 → 160.9 | Not Specified |
| Internal Standard | Diazepam | Tubuloside A (m/z 827.1 → 160.9) | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method A (Hypothetical for this compound) | Method B (Adapted from Tubuloside B) | Method C (Adapted from Sennoside B) |
| Linearity Range (ng/mL) | 1 - 1000 | 1.64 - 1640 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | ≥ 0.991 |
| LLOQ (ng/mL) | 1 | 1.64 | 5 |
| Accuracy (%) | 85 - 115 | 92.3 - 113.0 | 85.8 - 103.8 |
| Precision (RSD %) | < 15 | < 9.23 | < 10 |
| Recovery (%) | > 80 | Not Specified | Within acceptable limits |
| Matrix Effect (%) | 85 - 115 | Not Specified | Within acceptable limits |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable | Not Specified | Within acceptable limits |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This method is rapid and widely applicable for the extraction of drugs from plasma.
-
Aliquot : Transfer 100 µL of the biological matrix (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard : Add 10 µL of the internal standard working solution (e.g., Diazepam in methanol).
-
Precipitation : Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex : Vortex the mixture for 1 minute.
-
Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a typical set of parameters for an LC-MS/MS system.
-
LC System : A high-performance liquid chromatography system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Column : As specified in Table 1.
-
Mobile Phase : As specified in Table 1, with a gradient elution program if necessary to resolve analytes from matrix components.
-
Injection Volume : 5 - 10 µL.
-
Data Acquisition : Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Caption: Workflow for this compound quantification in a biological matrix.
Caption: Interrelated parameters of bioanalytical method validation.
References
A Comparative Guide to the Antioxidant Capacity of Leonoside B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, natural compounds with potent antioxidant properties are of significant interest. This guide provides a comparative overview of the antioxidant capacity of Leonoside B, a phenylpropanoid glycoside, and quercetin, a well-characterized flavonoid. While quercetin is a widely studied benchmark for antioxidant activity, this guide aims to synthesize the available scientific evidence for both compounds to inform future research and drug development endeavors.
Executive Summary
A direct quantitative comparison of the antioxidant capacity of this compound and quercetin is currently hampered by a significant lack of data for this compound in the scientific literature. Extensive research has firmly established the potent antioxidant properties of quercetin, with numerous studies providing quantitative measures of its activity in various assays. In contrast, there is a notable absence of published studies that have evaluated the antioxidant capacity of isolated this compound using standard assays such as DPPH, ABTS, or ORAC.
This guide, therefore, presents a comprehensive overview of the well-documented antioxidant profile of quercetin and provides the foundational experimental protocols and signaling pathway information relevant to antioxidant research. For this compound, its potential antioxidant activity is discussed in the context of its chemical class.
Quantitative Antioxidant Capacity: Quercetin
Quercetin has demonstrated significant antioxidant activity across a range of in vitro assays. Its ability to scavenge free radicals is attributed to its chemical structure, which includes multiple hydroxyl groups and a C2=C3 double bond in the C ring.[1] The antioxidant capacity of quercetin is commonly expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.
| Assay | IC50 of Quercetin (µM) | Reference(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 4.36 - 19.3 | [1][2][3] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 1.89 - 48.0 | [4] |
| ORAC (Oxygen Radical Absorbance Capacity) | Expressed as Trolox Equivalents (TE) |
Note: IC50 values can vary depending on specific experimental conditions, including solvent, pH, and incubation time.
Quantitative Antioxidant Capacity: this compound
As of the date of this publication, there are no publicly available studies that report the IC50 values or other quantitative measures of the antioxidant capacity of isolated this compound from DPPH, ABTS, ORAC, or other standard antioxidant assays. This compound is classified as a phenylpropanoid glycoside. Compounds within this class are recognized for their antioxidant potential, which is generally attributed to the presence of phenolic hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals. However, without specific experimental data for this compound, its antioxidant capacity relative to quercetin remains undetermined.
Antioxidant Signaling Pathways
Quercetin: Modulation of the Keap1-Nrf2 Pathway
Beyond direct radical scavenging, quercetin exerts its antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.
Upon exposure to oxidative stress or in the presence of activators like quercetin, this interaction is disrupted. Quercetin can induce the activation of Nrf2, leading to its translocation into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defenses.
Quercetin-mediated activation of the Nrf2 antioxidant pathway.
This compound: Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound in the context of its antioxidant activity. Future research is required to elucidate its mechanisms of action.
Experimental Protocols for Antioxidant Capacity Assays
The following are standardized protocols for common in vitro antioxidant capacity assays. These methods are essential for the initial screening and characterization of compounds like this compound and for comparative studies with established antioxidants like quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound or quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound and the standard.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add a freshly prepared solution of DPPH (typically 0.1 mM in methanol) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
In a 96-well black microplate, add a solution of the fluorescent probe (e.g., fluorescein) to each well.
-
Add the test sample at various concentrations or a standard antioxidant (e.g., Trolox) to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Immediately begin monitoring the fluorescence decay kinetically at an appropriate excitation and emission wavelength (e.g., 485 nm and 520 nm for fluorescein) at 37°C for a set duration (e.g., 60-90 minutes).
-
The area under the curve (AUC) for each sample is calculated and compared to the AUC of the blank (no antioxidant).
-
The antioxidant capacity is typically expressed as Trolox Equivalents (TE).
General Experimental Workflow for Antioxidant Screening
The following diagram illustrates a general workflow for the screening and evaluation of the antioxidant capacity of a novel compound.
General workflow for antioxidant activity screening.
Conclusion
Quercetin is a potent antioxidant with well-documented radical scavenging capabilities and the ability to modulate key cellular antioxidant signaling pathways. In stark contrast, the antioxidant profile of this compound remains largely unexplored, with a clear absence of quantitative data in the scientific literature. While its chemical classification as a phenylpropanoid glycoside suggests potential antioxidant activity, this remains to be experimentally verified.
For researchers and drug development professionals, this guide highlights a significant research opportunity to isolate and characterize the antioxidant capacity of this compound. The provided experimental protocols and the established data for quercetin offer a robust framework for such an investigation. A direct comparative study employing these standardized assays is essential to determine the relative antioxidant potency of this compound and to elucidate its potential as a novel therapeutic agent.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Secologanin vs. Leonurine: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Secologanin and Leonurine, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their potential as therapeutic agents for neurological disorders. While direct comparative studies are not yet available, this document synthesizes the existing evidence for each compound to facilitate an informed evaluation.
A note on terminology: This guide focuses on "Leonurine," an alkaloid from Herba Leonuri, for which there is a substantial body of neuroprotection research. The user's original query mentioned "Leonoside B," for which no direct neuroprotective studies were identified in the current literature search. It is possible that "this compound" is a related compound or a less common synonym for a constituent of Herba Leonuri.
At a Glance: Key Differences
| Feature | Secologanin | Leonurine |
| Primary Investigated Model | Epilepsy (Pilocarpine-induced) | Cerebral Ischemia (MCAO), Alzheimer's Disease, Oxygen-Glucose Deprivation (OGD) |
| Key Neuroprotective Mechanisms | Modulation of Neurotransmitters, Antioxidant, Anti-apoptotic | Antioxidant, Anti-apoptotic, Anti-inflammatory, Modulation of specific signaling pathways |
| Signaling Pathways | Dopamine & 5-HT Regulation, Caspase Inhibition | NO/NOS Inhibition, Nrf-2 Activation, Cx36/CaMKII Modulation, PI3K/Akt Signaling |
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies. It is crucial to consider the different experimental models and conditions when interpreting these results.
Table 1: Neuroprotective Effects of Secologanin in a Pilocarpine-Induced Epilepsy Rat Model
| Parameter | Control (Epileptic) | Secologanin (10 mg/kg) | Secologanin (20 mg/kg) | Reference |
| Dopamine (ng/mg protein) | Decreased | Significantly Increased | Significantly Increased (Dose-dependent) | [1] |
| 5-HT (ng/mg protein) | Decreased | Significantly Increased | Significantly Increased (Dose-dependent) | [1] |
| SOD (U/mg protein) | Significantly Decreased | Significantly Increased | Significantly Increased | [2] |
| LPO (nmol/mg protein) | Significantly Increased | Significantly Decreased | Significantly Decreased | [2] |
| CAT (U/mg protein) | Significantly Increased | Significantly Decreased | Significantly Decreased | [2] |
| Caspase Activity | Increased | Significantly Decreased (p<0.05) | - |
Table 2: Neuroprotective Effects of Leonurine in Cerebral Ischemia and OGD Models
| Parameter | Model | Control (Ischemic/OGD) | Leonurine Treatment | % Change / Significance | Reference |
| Infarct Volume | pMCAO (mice) | 54.05% ± 4.54% | 24.06% ± 3.17% (10 mg/kg) | ↓ 55.5% (p<0.05) | |
| Neurological Deficit Score | pMCAO (mice) | Increased | Significantly Decreased (10 mg/kg) | p<0.05 | |
| SOD Activity | OGD (PC12 cells) | 13.76% Decrease | 13.37% Increase (200 µg/mL) | p<0.01 | |
| MDA Levels | OGD (PC12 cells) | Increased | Significantly Decreased | - | |
| GSH Content | OGD (PC12 cells) | 30.39% Decrease | 38.05% Increase (200 µg/mL) | p<0.01 | |
| Bax Expression | Ischemia (rats) | Increased | Markedly Decreased | - | |
| Bcl-2 Expression | Ischemia (rats) | Decreased | Markedly Increased | - | |
| Nuclear Nrf-2 Protein | pMCAO (mice) | 0.47 ± 0.04 | 0.78 ± 0.08 (10 mg/kg) | ↑ 66% (p<0.05) | |
| VEGF Protein | pMCAO (mice) | 0.57 ± 0.03 | 0.82 ± 0.08 (10 mg/kg) | ↑ 44% (p<0.05) | |
| Cell Viability | OGD (PC12 cells) | Decreased | Significantly Increased (50, 100, 200 µg/mL) | Dose-dependent |
Signaling Pathways and Mechanisms of Action
Secologanin
Secologanin's neuroprotective effects, as demonstrated in an epilepsy model, appear to be mediated by the regulation of key neurotransmitters and the mitigation of oxidative stress and apoptosis.
Leonurine
Leonurine demonstrates a multi-faceted neuroprotective profile in models of cerebral ischemia and neurodegeneration, involving the modulation of several key signaling pathways.
Experimental Protocols
Secologanin: Pilocarpine-Induced Epilepsy Model in Rats
Objective: To assess the neuroprotective effect of Secologanin against neuronal damage in an epilepsy model.
Workflow:
-
Animal Model: Healthy male Wistar rats (200-250 g) are used.
-
Induction of Epilepsy: Epilepsy is induced by a single intraperitoneal (i.p.) injection of pilocarpine (350 mg/kg). To reduce peripheral cholinergic effects, scopolamine (1 mg/kg) is administered subcutaneously 30 minutes prior to pilocarpine.
-
Treatment: Secologanin (SLG) is administered at doses of 10 mg/kg and 20 mg/kg for 7 days after the pilocarpine injection. The control group receives saline.
-
Assessment:
-
Behavioral: Convulsions are monitored for 30 minutes at the end of the protocol.
-
Biochemical: Brain tissues are analyzed for caspase activity, neurochemical concentrations (Dopamine and 5-HT), and oxidative stress parameters (SOD, LPO, CAT).
-
Histopathological: Neuronal damage is assessed using NeuN staining.
-
Leonurine: Cerebral Ischemia (pMCAO) and OGD Models
Objective: To evaluate the neuroprotective effects of Leonurine in models of ischemic stroke.
In Vivo: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
-
Animal Model: Male ICR mice are used.
-
Ischemia Induction: Permanent middle cerebral artery occlusion is induced.
-
Treatment: Leonurine (e.g., 10 mg/kg) is administered.
-
Assessment (at 24 hours post-pMCAO):
-
Neurological Function: Neurological deficit scores are measured.
-
Infarct Volume: Brain infarct volume is quantified.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (SOD, MDA, CAT, GSH, GSH-Px, ROS) and protein expression (Nrf-2, VEGF) via Western blotting and RT-PCR.
-
In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
Workflow:
-
Cell Line: Differentiated rat pheochromocytoma (PC12) cells are used as a neuronal model.
-
OGD Induction: To mimic ischemic conditions, cells are incubated in glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).
-
Treatment: Cells are treated with varying concentrations of Leonurine (e.g., 50, 100, 200 µg/mL) before or during the OGD/reoxygenation period.
-
Assessment:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Apoptosis: Quantified using techniques such as Annexin V/PI staining and flow cytometry.
-
Oxidative Stress: Levels of ROS, MDA, SOD, and GSH are measured.
-
Protein Expression: Expression of key proteins in signaling pathways (e.g., Bax, Bcl-2, Cx36, pCaMKII/CaMKII) is determined by Western blot analysis.
-
Conclusion
Both Secologanin and Leonurine demonstrate promising neuroprotective properties in preclinical models, albeit through different investigated mechanisms and in distinct disease contexts.
-
Secologanin shows potential in epilepsy by modulating neurotransmitter levels and combating oxidative stress and apoptosis. Its role as a precursor to dopamine and serotonin in plants is an interesting aspect that warrants further investigation in a neurological context.
-
Leonurine exhibits robust neuroprotective effects in models of cerebral ischemia and has also been studied in the context of Alzheimer's disease. Its ability to modulate multiple signaling pathways, including Nrf-2 and NO/NOS, suggests a broad-spectrum antioxidant and anti-inflammatory action.
The choice between these two agents for further research and development would depend on the specific neurological condition being targeted. The existing data on Leonurine is more extensive, covering a wider range of neurodegenerative and injury models and delving deeper into specific molecular pathways. However, the unique mechanism of Secologanin related to neurotransmitter balance in epilepsy presents a compelling case for its continued investigation. Direct comparative studies in the same experimental models are necessary to definitively determine the relative potency and efficacy of these two neuroprotective agents.
References
A Comparative Guide to Purity Validation of Leonoside B: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
Quantitative data from validation studies of qNMR and HPLC for the purity assessment of phenylpropanoid glycosides demonstrate the robustness and reliability of both methods. The following table summarizes typical validation parameters, using verbascoside as a proxy for Leonoside B, to highlight the performance of each technique.
| Validation Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Purity Determination | Direct measurement against a certified internal standard | Relative measurement based on peak area percentage |
| Linearity (R²) ** | ≥ 0.999[1] | ≥ 0.999[2] |
| Accuracy (Recovery %) | 98.5% - 103%[3] | 97.0% - 102.0% |
| Precision (RSD %) ** | < 2% | < 2% |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range | Analyte dependent, typically in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range | Analyte dependent, typically in the ng/mL to µg/mL range |
Methodology and Experimental Protocols
A detailed understanding of the experimental protocols is essential for reproducing and validating these findings.
Quantitative NMR (qNMR) Protocol
The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a known proton signal of the analyte (this compound) to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Experimental Workflow for qNMR Purity Validation
Caption: Workflow for this compound purity validation by qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its relative purity.
Logical Relationship in HPLC Purity Assessment
Caption: Logical flow of HPLC-based purity determination.
Comparative Advantages and Considerations
Quantitative NMR (qNMR):
-
Primary Analytical Method: qNMR is considered a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification. Any certified reference material with known purity and concentration can be used as an internal standard.
-
Structural Information: Provides structural information about the analyte and any impurities present in the sample, aiding in their identification.
-
Non-destructive: The sample can be recovered after analysis.
-
Speed: For a single sample, qNMR can be faster than developing and running an HPLC method.
High-Performance Liquid Chromatography (HPLC):
-
High Sensitivity: HPLC, particularly when coupled with sensitive detectors like mass spectrometry (MS), can offer very low limits of detection and quantification.
-
Separation Power: Excellent for separating complex mixtures and resolving closely related impurities.
-
Established Method: A widely accepted and validated method in the pharmaceutical industry for purity and stability testing.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for the absolute quantification and primary characterization of a reference standard, offering speed and structural information in a single experiment.
-
HPLC remains the workhorse for routine quality control and the analysis of complex samples where high separation efficiency and sensitivity are required to detect trace impurities.
For comprehensive purity assessment, the use of both qNMR and HPLC as orthogonal methods is highly recommended. This approach provides a more complete picture of the sample's purity, ensuring the highest level of confidence in the analytical results for researchers, scientists, and drug development professionals.
References
- 1. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods | PLOS One [journals.plos.org]
- 2. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Leonoside B
Key Safety and Disposal Information
Proper handling and disposal of Leonoside B waste requires adherence to stringent safety protocols to minimize exposure and prevent environmental contamination. The following table summarizes the critical aspects of this compound waste management.
| Aspect | Guideline | Citation |
| Primary Disposal Route | Dispose of as chemical waste through an approved waste disposal facility. Do not discharge down the drain. | [1] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound waste. | [1][2] |
| Waste Segregation | Segregate this compound waste from other waste streams, particularly incompatible materials such as acids, bases, and oxidizers. | [2] |
| Container Management | Use sealed, chemically compatible, and clearly labeled containers for waste collection. Do not overfill containers. | [1] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand) and collect the contaminated material for disposal as chemical waste. | |
| Environmental Precautions | Avoid release into the environment. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of solid and liquid this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare a designated hazardous waste container that is chemically compatible with this compound. The container must have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
2. Waste Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, such as unused compound or contaminated materials (e.g., filter paper, weighing boats), and place it into the prepared hazardous waste container.
-
Ensure the container is securely sealed after the waste has been added.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated glassware, in a separate, clearly labeled hazardous waste container for organic liquid waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Seal the container tightly after adding the waste.
-
3. Storage and Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Segregate the this compound waste containers from incompatible chemicals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
